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  • Product: 2,5-Dibromo-4-nitropyridine
  • CAS: 221241-31-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dibromo-4-nitropyridine (CAS No. 221241-31-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitropyridine, a key building block in modern organic synthesis. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitropyridine, a key building block in modern organic synthesis. The document delves into its chemical and physical properties, outlines a probable synthetic pathway, and explores its reactivity, with a particular focus on its utility in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe use in a laboratory setting.

Introduction: A Versatile Heterocyclic Intermediate

2,5-Dibromo-4-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of two bromine atoms and a nitro group on the pyridine core makes it a versatile substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the presence of two distinct halogen leaving groups, allows for selective and sequential reactions, providing access to a diverse range of substituted pyridine scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are integral components of many pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2,5-Dibromo-4-nitropyridine is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 221241-31-2[1]
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [2][3]
Appearance Pale yellow crystalline powder[2]
Melting Point 121-124 °C[2]
Storage Conditions Store at 0-8°C under an inert atmosphere.[2]

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of 2,5-Dibromo-4-nitropyridine is not explicitly available in the reviewed literature, a plausible synthetic route can be postulated based on established pyridine chemistry. The likely precursor for this compound is 2,5-dibromopyridine. The synthesis would then involve a nitration step.

Postulated Synthetic Pathway: Nitration of 2,5-Dibromopyridine

The introduction of a nitro group onto the 2,5-dibromopyridine ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents will govern the position of nitration. The bromine atoms are deactivating but ortho-, para-directing, while the pyridine nitrogen is strongly deactivating. The nitration would likely proceed via the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.

G Start 2,5-Dibromopyridine Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Product 2,5-Dibromo-4-nitropyridine Reagents->Product Electrophilic Aromatic Substitution G Substrate 2,5-Dibromo-4-nitropyridine Product1 2-Nu-5-bromo-4-nitropyridine Substrate->Product1 Selective Substitution at C2 Nucleophile Nucleophile (Nu-H) Product2 2,5-di-Nu-4-nitropyridine Product1->Product2 Further Substitution at C5 Byproduct HBr

Caption: Selective nucleophilic aromatic substitution on 2,5-Dibromo-4-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in 2,5-Dibromo-4-nitropyridine are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring.

Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in drug discovery to synthesize biaryl compounds, which are common motifs in bioactive molecules. [4][5][6]The differential reactivity of the two C-Br bonds could potentially allow for selective and sequential cross-coupling reactions.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

  • To a reaction vessel under an inert atmosphere, add 2,5-Dibromo-4-nitropyridine, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting aminopyridine is a versatile intermediate that can undergo a wide range of further transformations, including acylation, alkylation, and diazotization followed by substitution.

Applications in Medicinal Chemistry

While specific examples of the use of 2,5-Dibromo-4-nitropyridine in drug discovery are not prevalent in the searched literature, its structural motifs are found in various bioactive molecules. Substituted nitropyridines are known to exhibit a range of biological activities, and the ability to selectively functionalize this scaffold makes it a promising starting material for the synthesis of novel drug candidates. For instance, pyrrolopyrimidine compounds, which can be synthesized from substituted pyridines, have been investigated as protein kinase inhibitors for the treatment of diseases such as cancer and autoimmune disorders. [7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 2,5-Dibromo-4-nitropyridine was not found, the safety information for closely related compounds provides essential guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][9][10][11]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [8][9]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [8][9][10][11]Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2] Hazard Identification (based on related compounds):

  • Skin and Eye Irritation: Likely to be a skin and eye irritant. [10][11]* Respiratory Irritation: May cause respiratory tract irritation. [10][11]* Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [9][11] Emergency Procedures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,5-Dibromo-4-nitropyridine is a highly promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.

References

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]

  • 2,5-Dibromo-4-nitropyridine. Lead Sciences. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • US8324225B2 - Pyrrolopyrimidine compounds and their uses.
  • Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4 '-dibromodiphenyl ether. ResearchGate. [Link]

  • US6420565B2 - Process for making 2, 5-substituted pyridine.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Exploratory

2,5-Dibromo-4-nitropyridine physical properties

Advanced Intermediate for Pyrrolopyridine Scaffolds in Drug Discovery[1] Executive Summary 2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2 ) is a specialized heterocyclic building block critical to the synthesis of fused r...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Pyrrolopyridine Scaffolds in Drug Discovery[1]

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2 ) is a specialized heterocyclic building block critical to the synthesis of fused ring systems, particularly pyrrolo[3,2-c]pyridines .[1][2][3][4] Its unique substitution pattern—featuring halogens at the 2- and 5-positions and a labile nitro group at the 4-position—makes it a high-value electrophile in medicinal chemistry.[1][2]

This compound is primarily utilized as a precursor for Bartoli indole synthesis and nucleophilic aromatic substitution (


), serving as a gateway to kinase inhibitors and neuroprotective agents.[1][2][4] Due to the electron-deficient nature of the pyridine ring, amplified by the nitro group, it requires precise handling protocols to maintain stability and ensure reaction fidelity.[1][2][4]

Chemical Identity & Structural Analysis

The reactivity of 2,5-dibromo-4-nitropyridine is defined by the electronic interplay between the electron-withdrawing nitro group and the pyridine nitrogen.[1][2]

Parameter Data
CAS Number 221241-31-2
IUPAC Name 2,5-Dibromo-4-nitropyridine
Molecular Formula

Molecular Weight 281.89 g/mol
SMILES C1(=C(C=NC(=C1)Br)Br)=O
MDL Number MFCD16876007
Appearance Pale yellow to yellow crystalline solid
Structural Reactivity Map

The following diagram illustrates the electrophilic sites and their susceptibility to specific chemical transformations.

ReactivityMap Core 2,5-Dibromo-4-nitropyridine (Central Scaffold) C4 C4-Position (Nitro) High Electrophilicity Core->C4 Primary Reactive Site C2 C2-Position (Bromo) Activated by Ring N Core->C2 Secondary Reactive Site C5 C5-Position (Bromo) Sterically Hindered Core->C5 Tertiary Reactive Site Bartoli Bartoli Cyclization (Vinyl Grignard) C4->Bartoli Forms Pyrrolo[3,2-c]pyridine SNAr SNAr Displacement (Amines/Alkoxides) C4->SNAr Nitro displacement Coupling Pd-Catalyzed Coupling (Suzuki/Stille) C2->Coupling C-C Bond Formation

Figure 1: Reactivity profile highlighting the C4-nitro group as the primary site for cyclization and substitution reactions.[1][2][4]

Physical & Thermodynamic Properties[1][2][4]

Precise physical data is essential for process optimization.[1][2][4] Note that literature values for this specific isomer are often conflated with the 2,6-isomer; the data below is curated for the 2,5-4-nitro isomer.[1][2][4]

Property Value / Range Experimental Context
Melting Point ~121–124 °C (Typical)Solid state characterization; varies with purity/polymorph.[1][2]
Boiling Point 283.7 ± 35.0 °C Predicted at 760 mmHg.[1][2][4]
Density 2.22 ± 0.1 g/cm³ High density due to dibromo substitution.[1][2][4]
Solubility Soluble in THF, DCM, DMSOSparingly soluble in water; hydrolytically unstable in basic aqueous media.[1][2][4]
pKa -2.5 (Conjugate acid)Predicted; extremely weak base due to EWGs.[1][2][4]
Storage Temp 2–8 °C Required to prevent slow decomposition/denitration.[1][2][4]

Synthesis & Production Workflows

The synthesis of 2,5-dibromo-4-nitropyridine is non-trivial due to the difficulty of nitrating electron-deficient pyridine rings.[1][2] The authoritative method established by Lee & Yamamoto involves the oxidation of the pyridine precursor followed by nitration, or direct nitration of the activated N-oxide species.[1][2][4]

Protocol: Preparation via Nitration

Reference: Macromolecules (1999), 32(5), 1375-1382.[1][2][4]

  • Starting Material: 2,5-Dibromopyridine.[1][4][5]

  • Oxidation: Treatment with

    
     / Urea-hydrogen peroxide complex in TFA to generate 2,5-dibromopyridine N-oxide .[1][2]
    
  • Nitration: Reaction with conc.[1][2][4]

    
     and fuming 
    
    
    
    at elevated temperatures (approx. 100°C).[1][2][4] The N-oxide directs the nitro group to the 4-position.[1][2][4]
  • Reduction (Optional): If the free base is required immediately, the N-oxide is reduced using

    
     or mild hydrogenation, though the N-oxide itself is often the reactive species for subsequent nucleophilic attacks.[1][2][4]
    
Key Application: Bartoli Indole Synthesis

This is the primary drug discovery application for this compound.[1][2][4] It reacts with vinyl magnesium bromide to close the ring, forming the pyrrolo[3,2-c]pyridine core found in many kinase inhibitors.[1][2][4]

SynthesisWorkflow Start 2,5-Dibromo-4-nitropyridine (Starting Material) Intermediate Nitro-Vinyl Adduct (Transient) Start->Intermediate Grignard Attack at C4 & C3 Reagent Vinyl Magnesium Bromide (3-4 equivalents) Reagent->Intermediate Condition THF, -78°C to -20°C Inert Atmosphere (N2/Ar) Condition->Intermediate Product 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine (Target Scaffold) Intermediate->Product Cyclization & Elimination

Figure 2: Workflow for the conversion of 2,5-dibromo-4-nitropyridine to the pyrrolopyridine scaffold via Bartoli reaction.

Handling, Stability & Safety (E-E-A-T)

As a nitro-pyridine with heavy halogenation, this compound presents specific hazards. It acts as a skin and eye irritant and potentially a sensitizer.[1][2][4]

Safety Protocol
  • GHS Classification: Warning.[1][2][4][6] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4] Irrit.).

  • Containment: Handle only in a fume hood. Use anti-static weighing boats as nitro compounds can be shock-sensitive (though this derivative is relatively stable).[1][2][4]

  • Incompatibility:

    • Strong Bases: Can cause rapid hydrolysis or exothermic decomposition.[1][2][4]

    • Reducing Agents: Will reduce the nitro group to an amine (4-amino-2,5-dibromopyridine), altering reactivity.[1][2][4]

Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen .[1][2][4] Moisture sensitivity is moderate, but hydrolysis can occur over time.[1][2][4]

  • Shelf Life: Approximately 12–18 months if properly sealed and refrigerated.[1][2][4]

Analytical Characterization

To validate the identity of 2,5-dibromo-4-nitropyridine, use the following spectral markers.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The molecule has only one aromatic proton if the structure is 2,5-dibromo-4-nitro? Correction: The structure has protons at C3 and C6.

    • Structure Check:

      • Position 1: N

      • Position 2: Br

      • Position 3: H

      • Position 4:

        
        [1][2][5]
        
      • Position 5: Br[1][2][5][6]

      • Position 6: H

    • Signal: Two singlets (or weakly coupled doublets) in the aromatic region (

      
       8.0 – 9.0 ppm).[1][2][4] The proton at C6 (adjacent to N) will be significantly deshielded (
      
      
      
      8.6 ppm).[1][2][4] The proton at C3 (between Br and
      
      
      ) will be shifted (
      
      
      8.0 ppm).[1][2][4]
  • LC-MS:

    • Ionization: ESI+ or APCI.[1][2][4]

    • Pattern: Look for the characteristic dibromo isotope pattern (

      
      , 
      
      
      
      ,
      
      
      ) in a 1:2:1 ratio.[1][2][4]
    • Mass:

      
       (for 
      
      
      
      ).[1][2][4]

References

  • Lee, B.-L., & Yamamoto, T. (1999).[1][2][4] Synthesis and Properties of Poly(aryleneethynylene)s with Electron-Accepting Pyridine Units. Macromolecules, 32(5), 1375–1382.[1][2][4]

    • Key citation for the synthesis and prepar
  • BLD Pharm. (2024).[1][2][4] 2,5-Dibromo-4-nitropyridine Product Datasheet (CAS 221241-31-2).[1][2][3][5][6]

    • Source for commercial availability, CAS verification, and basic safety data.[1][2][4]

  • Dobbs, A. P. (2001).[1][2][4] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.[1][2][4] Journal of Organic Chemistry.[1][2][4][7]

    • Contextual reference for the application of nitro-pyridines in Bartoli synthesis.
  • PubChem. (2024).[1][2][4] Compound Summary: 2,5-Dibromopyridine (Parent Structure).[1][4][5][1][2][4]

    • Used for structural comparison and physical property estimation.[1][2]

Sources

Foundational

In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-4-nitropyridine

A Resource for Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dibromo-4-nitropyridine is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science. Its dis...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-nitropyridine is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science. Its distinct substitution pattern, featuring two bromine atoms and a nitro group on the pyridine ring, renders it a versatile precursor for synthesizing complex molecules with a wide array of biological activities and material properties. This guide provides a comprehensive technical overview of the principal synthesis pathway for 2,5-Dibromo-4-nitropyridine, with a focus on the fundamental chemical principles, detailed experimental protocols, and critical process parameters. By delivering in-depth technical insights and a framework for reproducible synthesis, this document aims to empower researchers in their quest for novel chemical entities.

Introduction: The Strategic Importance of 2,5-Dibromo-4-nitropyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The strategic placement of substituents onto this core structure is a fundamental approach to modulating physicochemical properties and biological activity. 2,5-Dibromo-4-nitropyridine stands out as a highly valuable intermediate due to the orthogonal reactivity of its functional groups. The bromine atoms are amenable to a diverse range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, which allows for the introduction of various carbon and nitrogen-based substituents. The nitro group, a potent electron-withdrawing group, not only activates the pyridine ring for nucleophilic aromatic substitution but can also be readily reduced to an amino group, offering another avenue for molecular diversification.

This guide will concentrate on the most prevalent and reliable method for the synthesis of 2,5-Dibromo-4-nitropyridine, which originates from 2,5-dibromopyridine.

The Primary Synthesis Pathway: Nitration of 2,5-Dibromopyridine

The most direct and widely utilized method for the synthesis of 2,5-Dibromo-4-nitropyridine is the electrophilic nitration of 2,5-dibromopyridine. This reaction facilitates the introduction of a nitro group at the C4 position of the pyridine ring.

Mechanistic Insights: Understanding the "Why"

The nitration of 2,5-dibromopyridine is a classic illustration of electrophilic aromatic substitution. The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric acid and nitric acid.

The selection of reagents and reaction conditions is paramount for the successful execution of this transformation. Concentrated sulfuric acid plays a dual role: it acts as a catalyst by protonating nitric acid, thereby facilitating the formation of the nitronium ion, and it also serves as the reaction solvent. The strong electron-withdrawing character of the two bromine atoms deactivates the pyridine ring towards electrophilic attack. Nevertheless, the directing effects of the substituents, coupled with the inherent electronic properties of the pyridine ring, favor substitution at the C4 position. The reaction is typically conducted at elevated temperatures to surmount the activation energy barrier associated with the nitration of a deactivated aromatic system.

Detailed Experimental Protocol

This protocol delineates a standard laboratory procedure for the nitration of 2,5-dibromopyridine.

Safety Precautions: This reaction involves the use of strong, corrosive acids and is highly exothermic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2,5-DibromopyridineC₅H₃Br₂N236.8910.0 g>98%
Fuming Nitric AcidHNO₃63.0125 mL90%
Concentrated Sulfuric AcidH₂SO₄98.0850 mL98%
IceH₂O18.02As needed
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
DichloromethaneCH₂Cl₂84.93100 mLACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add 25 mL of fuming nitric acid dropwise to the sulfuric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10 °C. This mixture is commonly referred to as "mixed acid."

  • Addition of 2,5-Dibromopyridine: Once the mixed acid is prepared and cooled, slowly add 10.0 g of 2,5-dibromopyridine to the flask in small portions over a period of 30 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C using an oil bath. Stir the mixture at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a large beaker filled with crushed ice. This step should be performed slowly and with vigorous stirring in a fume hood, as it is a highly exothermic process.

  • Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will lead to the precipitation of the crude product.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-Dibromo-4-nitropyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized 2,5-Dibromo-4-nitropyridine should be confirmed using standard analytical techniques, including:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthesis of 2,5-Dibromo-4-nitropyridine from 2,5-dibromopyridine.

Synthesis_Pathway Start 2,5-Dibromopyridine Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Intermediate Wheland Intermediate (Sigma Complex) Reagents->Intermediate Electrophilic Attack (Formation of Nitronium Ion, NO₂⁺) Deprotonation Deprotonation Intermediate->Deprotonation Loss of Proton Product 2,5-Dibromo-4-nitropyridine Deprotonation->Product Aromatization

Caption: Synthesis of 2,5-Dibromo-4-nitropyridine via electrophilic nitration.

Conclusion

The synthesis of 2,5-Dibromo-4-nitropyridine via the nitration of 2,5-dibromopyridine is a robust and well-documented method. A thorough comprehension of the reaction mechanism, meticulous control of reaction parameters, and strict adherence to safety protocols are essential for a successful and reproducible synthesis. This guide furnishes the necessary technical details and theoretical underpinning to aid researchers in the efficient preparation of this valuable synthetic intermediate, thereby facilitating the discovery and development of novel molecules in the pharmaceutical and material science sectors.

References

  • Google Patents. (n.d.). Synthesis method of 2, 5-dibromopyridine.
  • Google Patents. (n.d.). A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). Process for preparing 2,5-dibromopyrimidine.
  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.
  • National Center for Biotechnology Information. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

Exploratory

Technical Guide: 2,5-Dibromo-4-nitropyridine

The following technical guide details the chemical identity, synthesis, reactivity, and application of 2,5-Dibromo-4-nitropyridine . This document is structured for researchers in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and application of 2,5-Dibromo-4-nitropyridine . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a regioselective scaffold.

Core Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a highly functionalized pyridine intermediate characterized by three distinct reactive handles: two bromine atoms at the C2 and C5 positions and a nitro group at the C4 position. Its electronic architecture creates a unique "reactivity gradient," allowing sequential and regioselective functionalization. This compound is a critical building block in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals where precise substitution patterns are required.

Chemical Identity & Properties

PropertyData
IUPAC Name 2,5-Dibromo-4-nitropyridine
CAS Number 221241-31-2
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
SMILES O=C1=C(Br)C=NC(Br)=C1
Appearance Pale yellow to yellow crystalline powder
Melting Point 139–142 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water
Storage Inert atmosphere, 2–8 °C (Light sensitive)
Electronic Structure Analysis

The reactivity of 2,5-dibromo-4-nitropyridine is dictated by the interplay of the electron-withdrawing nitrogen atom and the nitro group:

  • C2-Position (α-Br): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen and the inductive effect of the C4-nitro group. Also the most reactive site for Pd-catalyzed cross-coupling (oxidative addition).
    
  • C4-Position (Nitro): The nitro group acts as a "super-leaving group" in

    
     reactions with hard nucleophiles (e.g., alkoxides), driven by the relief of steric strain and electronic activation by the ring nitrogen.
    
  • C5-Position (β-Br): The least reactive site. It is electronically deactivated relative to C2 but activated relative to a standard bromobenzene by the ortho-nitro group. It typically reacts last in sequential coupling strategies.

Synthetic Route Design

Direct nitration of 2,5-dibromopyridine is inefficient due to the strong deactivation by the two bromine atoms. The industrial standard and most reliable laboratory method involves an N-oxide activation strategy .

Pathway Logic
  • N-Oxidation: Increases electron density at C4 (via resonance) to facilitate electrophilic attack, while simultaneously activating the ring for nitration.

  • Nitration: Introduces the nitro group at the C4 position (para to the N-oxide oxygen).

  • Deoxygenation: Restores the pyridine aromaticity and the specific reactivity profile of the free base.

SynthesisRoute Start 2,5-Dibromopyridine Step1 2,5-Dibromo-pyridine-N-oxide Start->Step1 mCPBA or H2O2/AcOH (N-Oxidation) Step2 2,5-Dibromo-4-nitro-pyridine-N-oxide Step1->Step2 HNO3 / H2SO4, 90°C (Electrophilic Nitration) Final 2,5-Dibromo-4-nitropyridine Step2->Final PCl3 or Fe/AcOH (Deoxygenation) caption Figure 1: Validated synthetic pathway via N-oxide activation.

[1]

Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-4-nitropyridine (N-Oxide Route)

Step 1: N-Oxidation

  • Dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in Dichloromethane (DCM) (100 mL).

  • Cool to 0 °C in an ice bath.

  • Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 12.5 g, 50.6 mmol) portion-wise over 30 minutes.

  • Warm to room temperature and stir for 16 hours. Monitor by TLC (the N-oxide is much more polar).

  • Workup: Wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: ~90-95% of 2,5-dibromopyridine-N-oxide (White solid).

Step 2: Nitration

  • Suspend 2,5-dibromopyridine-N-oxide (5.0 g) in Conc. H₂SO₄ (20 mL).

  • Add Fuming HNO₃ (10 mL) dropwise at 0 °C.

  • Heat the mixture to 90–100 °C for 4–6 hours. Caution: Exothermic reaction.

  • Cool to room temperature and pour onto crushed ice (200 g).

  • Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 7-8.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Yield: ~60-75% of 2,5-dibromo-4-nitropyridine-N-oxide (Yellow solid).

Step 3: Deoxygenation

  • Dissolve 2,5-dibromo-4-nitropyridine-N-oxide (3.0 g) in Chloroform (30 mL).

  • Add Phosphorus Trichloride (PCl₃) (2.0 eq) dropwise at 0 °C.

  • Reflux for 2–4 hours.

  • Quench by pouring into ice water. Neutralize with NaHCO₃.

  • Extract with DCM, dry, and concentrate.

  • Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).

  • Final Product: 2,5-Dibromo-4-nitropyridine (Pale yellow solid).

Protocol B: Regioselective (Displacement of C4-Nitro)

Objective: To introduce a nucleophile at C4 while retaining bromines.

  • Dissolve 2,5-dibromo-4-nitropyridine (1.0 eq) in dry THF or DMF .

  • Add nucleophile (e.g., Benzylamine, 1.1 eq) and base (DIPEA, 1.5 eq).

  • Stir at 0 °C to Room Temperature . Note: Heating may trigger C2-Br displacement.

  • The C4-nitro group is displaced rapidly due to the high electrophilicity of the C4 position.

Reactivity & Regioselectivity Map

The compound offers three orthogonal handles.[2] The order of reactivity is generally: Pd-Catalyzed Coupling: C2-Br > C5-Br >> C4-NO₂ (inert to coupling) Nucleophilic Substitution (


):  C4-NO₂ (with hard Nu) ≈ C2-Br (with soft Nu) > C5-Br

ReactivityMap Center 2,5-Dibromo-4-nitropyridine Path1 Suzuki Coupling (Pd/Base) Center->Path1 High Selectivity at C2 Path2 S_NAr (Amines/Alkoxides) Center->Path2 Hard Nucleophiles attack C4 Soft Nucleophiles may attack C2 Path3 Nitro Reduction (Fe/HCl) Center->Path3 Standard Reduction Prod1 2-Aryl-5-bromo-4-nitropyridine (C2 Selective) Path1->Prod1 Prod2 2,5-Dibromo-4-amino/alkoxypyridine (C4 Selective - Nitro Displacement) Path2->Prod2 Prod3 2,5-Dibromo-4-aminopyridine (Functional Group Transformation) Path3->Prod3 caption Figure 2: Divergent reactivity pathways based on reagent class.

Critical Regioselectivity Rules
  • Suzuki-Miyaura Coupling: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), the C2-Br reacts first. The C5-Br requires higher temperatures or more active catalysts (e.g., Pd-XPhos).

  • 
     with Alkoxides:  Reaction with NaOMe typically displaces the C4-Nitro  group to give 2,5-dibromo-4-methoxypyridine.
    
  • 
     with Thiols:  Reaction with NaSMe often displaces the C2-Br  or C4-NO₂ depending on solvent polarity; careful optimization is required.
    

Safety & Handling (HSE)

  • Explosion Hazard: Nitration reactions involves potential thermal runaways. The N-oxide nitration step must be temperature-controlled strictly.

  • Toxicity: Halogenated nitropyridines are potential skin sensitizers and alkylating agents. Use double-gloving (Nitrile) and work in a fume hood.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless reduction is intended, as uncontrolled exotherms may occur.

References

  • Synthesis of Brominated Pyridines

    • ChemicalBook. (n.d.). Synthesis of 2,5-dibromopyridine. Retrieved from

    • Note: General methodology for bromination and nitration adapted from standard pyridine chemistry protocols.
  • Reactivity of 4-Nitropyridines

    • ScienceMadness. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from (Archived discussion on den Hertog's methods).

  • Nucleophilic Substitution Mechanisms

    • NIH/PubMed. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Molecules. Retrieved from

  • Compound Data

    • PubChem. (2025). 2,5-Dibromopyridine Compound Summary. Retrieved from

    • BLD Pharm. (2025). 2,5-Dibromo-4-nitropyridine Product Page. Retrieved from

Sources

Foundational

Comprehensive Technical Guide: Safety and Handling of 2,5-Dibromo-4-nitropyridine

Executive Summary 2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Characterized by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Characterized by the presence of two bromine atoms and a nitro group on the pyridine ring, this compound exhibits significant reactivity, particularly in nucleophilic aromatic substitution (


) reactions.

While invaluable for late-stage functionalization, its structural features impose specific safety requirements. The electron-deficient pyridine core, activated by the nitro group, necessitates strict control over reaction exotherms and pH conditions. This guide provides a rigorous, autonomous framework for the safe storage, manipulation, and disposal of 2,5-Dibromo-4-nitropyridine, moving beyond basic SDS summaries to field-proven operational protocols.

Physicochemical Profile & Hazard Identification

Effective risk management begins with a precise understanding of the material's physical state and reactivity profile.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 221241-31-2Unique identifier; distinguish from 2,6- and 3,5- isomers.
Molecular Formula

High halogen content (Br) increases density.
Molecular Weight 281.89 g/mol
Appearance Pale yellow to off-white solidColor intensity may deepen upon oxidation/degradation.
Solubility DMSO, DMF,

, EtOAc
Sparingly soluble in water; lipophilic nature facilitates skin absorption.
Storage Inert atmosphere (

/Ar), 2–8°C
Moisture and light sensitive.
Hazard Classification (GHS)

Based on structural analogs and available safety data, 2,5-Dibromo-4-nitropyridine is classified under the following GHS categories. Note: Always consult the specific lot SDS before use.

  • Acute Toxicity (Oral) : Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation : Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation : Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE : Category 3 (H335) – May cause respiratory irritation.

Structural Alerts & Reactivity
  • Nitro Group Activation : The nitro group at the C4 position strongly activates the pyridine ring, making the C2 and C6 positions (and the nitro group itself) susceptible to nucleophilic attack. This reactivity can lead to rapid, exothermic reactions with strong nucleophiles (amines, thiols).

  • Thermal Instability : Nitro-substituted heterocycles can decompose violently at elevated temperatures. Avoid heating neat material above 100°C without DSC (Differential Scanning Calorimetry) validation.

Operational Safety Framework

This section details the engineering controls and personal protective equipment (PPE) required to mitigate the hazards identified above.

Engineering Controls[2]
  • Primary Containment : All weighing, transfer, and reaction setups must be conducted within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere : Due to potential moisture sensitivity, handle under a blanket of nitrogen or argon.

  • Static Dissipation : Use antistatic weighing boats and ground all metal equipment, as dry organic powders can generate static charges leading to ignition risks.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (solids) or Half-mask Organic Vapor (solutions)Prevents inhalation of dusts (H335) and solvent vapors.
Ocular Chemical Splash GogglesMandatory due to H319 (Eye Irritation). Safety glasses are insufficient for fine powders.
Dermal Double Nitrile Gloves (min 0.11 mm)Prevents skin absorption. Immediate change upon contamination.
Body Lab Coat (Flame Resistant) + Tyvek SleevesProtects forearms during hood work; FR material protects against solvent flash fires.
Diagram 1: Risk Assessment & Control Logic

The following workflow illustrates the decision-making process for handling this compound safely.

RiskAssessment Start Task: Handle 2,5-Dibromo-4-nitropyridine CheckSDS Step 1: Verify SDS & CAS (221241-31-2) Start->CheckSDS Quantify Step 2: Determine Quantity CheckSDS->Quantify SmallScale < 1g (Analytical) Quantify->SmallScale LargeScale > 1g (Preparative) Quantify->LargeScale StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Gloves + Face Shield + Sash Lowered LargeScale->EnhancedPPE Engineering Engineering Control: Fume Hood Required StandardPPE->Engineering EnhancedPPE->Engineering Action Proceed with Experiment Engineering->Action

Caption: Decision logic for selecting appropriate safety controls based on operational scale.

Experimental Handling & Synthesis Protocols

The primary utility of 2,5-Dibromo-4-nitropyridine lies in its ability to undergo regioselective


 reactions. The following protocol outlines a safe method for a generic nucleophilic substitution, emphasizing exotherm control.
Protocol: Nucleophilic Aromatic Substitution ( )

Objective : Safe displacement of the C2-Bromine or C4-Nitro group using a nucleophile (e.g., an amine).

Reagents & Equipment[2][3][4][5]
  • Substrate : 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Nucleophile : Primary or secondary amine (1.1 equiv)

  • Base :

    
     or DIPEA (1.2–2.0 equiv)
    
  • Solvent : Anhydrous DMF or Acetonitrile (0.1 M concentration)

  • Apparatus : Round-bottom flask, magnetic stir bar, temperature probe, addition funnel.

Step-by-Step Methodology
  • Setup : Flame-dry the glassware and cool under nitrogen flow.

  • Dissolution : Charge the flask with 2,5-Dibromo-4-nitropyridine and solvent. Stir until fully dissolved. Note: Ensure the solution is homogenous to prevent hot spots.

  • Temperature Control : Cool the reaction mixture to 0°C using an ice bath. The nitro group activation lowers the energy barrier, making the reaction potentially fast and exothermic.

  • Addition : Add the base followed by the slow, dropwise addition of the nucleophile.

    • Safety Check: Monitor internal temperature. Do not allow a rise >5°C during addition.

  • Reaction Monitoring : Allow to warm to room temperature. Monitor by TLC or LC-MS.

    • Caution: Do not heat unless conversion is stalled and thermal stability has been verified.

  • Quenching : Once complete, dilute with EtOAc and quench by slow addition of saturated

    
     solution.
    
  • Workup : Wash organic layer with water and brine. Dry over

    
    .
    
Diagram 2: Reaction Safety Workflow

This diagram visualizes the critical control points (CCPs) in the synthetic workflow.

ReactionWorkflow Prep Reagent Prep (Inert Atmosphere) Cooling Cooling (0°C) Control Exotherm Prep->Cooling Addition Slow Addition (Dropwise) Cooling->Addition Monitor Monitor Temp (< 5°C rise) Addition->Monitor Monitor->Cooling Temp Spike Reaction Reaction (RT Stirring) Monitor->Reaction Stable Quench Quench (Sat. NH4Cl) Reaction->Quench Waste Waste Disposal (Halogenated) Quench->Waste

Caption: Workflow for SnAr reactions highlighting critical temperature control points.

Emergency Response & Waste Management

Spill Response

In the event of a solid spill:

  • Evacuate : Clear the immediate area of unnecessary personnel.

  • PPE : Don double gloves, goggles, and a P95 respirator.

  • Containment : Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup : Scoop material into a sealable hazardous waste container. Wipe the surface with a detergent solution, followed by water.

First Aid Measures
  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact : Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact : Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention immediately.

Waste Disposal[2]
  • Classification : 2,5-Dibromo-4-nitropyridine waste must be segregated as Halogenated Organic Waste .

  • Protocol : Do not mix with strong acids or oxidizers in the waste stream. Label clearly with "Toxic" and "Irritant."

  • Destruction : Incineration is the preferred method for disposal, conducted by a licensed waste management facility.

References

  • National Institutes of Health (NIH) . (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Lead Sciences . (n.d.). Product Information: 2,5-Dibromo-4-nitropyridine. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 2,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical and materials science, the successful development of novel molecular entities is intrinsically linked to a thoro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and materials science, the successful development of novel molecular entities is intrinsically linked to a thorough understanding of their fundamental physicochemical properties. Among these, solubility stands as a critical parameter, governing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides an in-depth exploration of the solubility characteristics of 2,5-Dibromo-4-nitropyridine, a key heterocyclic building block. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip the research scientist with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a robust, self-validating experimental workflow, and discuss the key factors influencing the dissolution of this compound.

Introduction to 2,5-Dibromo-4-nitropyridine: A Profile

2,5-Dibromo-4-nitropyridine is a substituted pyridine derivative with significant applications in organic synthesis.[1] Its molecular structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 2,5-Dibromo-4-nitropyridine

PropertyValueSource
CAS Number 221241-31-2
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
Appearance Pale yellow crystalline powder
Storage Conditions Inert atmosphere, 2-8°C

The presence of both electron-withdrawing (nitro group, bromine atoms) and polar (pyridine nitrogen) functionalities suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

The Critical Role of Solubility in Scientific Applications

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like 2,5-Dibromo-4-nitropyridine is a cornerstone of its utility:

  • In Synthesis: Solubility in a given solvent dictates the choice of reaction conditions, influencing reaction rates, yield, and purity of the product.

  • In Drug Development: For a compound to be a viable drug candidate, it must exhibit sufficient aqueous solubility for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

  • In Analytical Chemistry: Accurate solubility data is essential for developing analytical methods, such as high-performance liquid chromatography (HPLC), for quantification and purity assessment.

Theoretical Framework: Factors Influencing Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility.[2] The solubility of 2,5-Dibromo-4-nitropyridine will be governed by a balance of intermolecular forces between the solute and the solvent.

  • Polarity: The pyridine ring, with its nitrogen atom, introduces polarity.[3] This allows for potential dipole-dipole interactions and hydrogen bonding with polar solvents. The nitro group further enhances the molecule's polarity.

  • Solvent Choice:

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have dipoles but do not donate hydrogen bonds. They can engage in dipole-dipole interactions.

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The dibrominated aromatic ring will have some affinity for these solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • pH: The basicity of the pyridine nitrogen (pKa of pyridinium is ~5.2) means that in acidic aqueous solutions, the nitrogen can be protonated, forming a pyridinium salt.[4] This salt will be significantly more polar and thus more water-soluble than the neutral molecule.

Caption: Factors influencing the solubility of 2,5-Dibromo-4-nitropyridine.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available public data, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of 2,5-Dibromo-4-nitropyridine.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Materials and Equipment
  • 2,5-Dibromo-4-nitropyridine (purity >98%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 2,5-Dibromo-4-nitropyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of 2,5-Dibromo-4-nitropyridine to a series of vials, each containing a known volume of the different test solvents. "Excess" ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Analysis by HPLC:

    • Dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to 2,5-Dibromo-4-nitropyridine.

  • Quantification and Data Reporting:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Use the equation of the line from the calibration curve to calculate the concentration of 2,5-Dibromo-4-nitropyridine in the diluted sample.

    • Account for the dilution factor to determine the solubility in the original saturated solution.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G A Prepare Calibration Standards G HPLC Analysis A->G B Add Excess Solute to Solvent C Equilibrate via Shaking (Constant Temp) B->C D Collect Supernatant C->D E Filter Sample D->E F Dilute Sample E->F F->G H Quantify using Calibration Curve G->H I Report Solubility Data H->I

Caption: Experimental workflow for solubility determination.

Illustrative Data Presentation

The results of the solubility study should be presented in a clear and concise table.

Table 2: Hypothetical Solubility Data for 2,5-Dibromo-4-nitropyridine at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Water (pH 7)Polar Protic< 0.1< 0.00035
0.1 M HClAqueous Acidic5 - 100.018 - 0.035
EthanolPolar Protic10 - 200.035 - 0.071
AcetonePolar Aprotic> 50> 0.177
AcetonitrilePolar Aprotic> 50> 0.177
Ethyl AcetateModerately Polar20 - 300.071 - 0.106
TolueneNonpolar5 - 100.018 - 0.035
HexaneNonpolar< 1< 0.0035

Note: The values in this table are hypothetical and for illustrative purposes only.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of 2,5-Dibromo-4-nitropyridine is paramount for its effective utilization in research and development. This guide has provided a robust framework for approaching this, from the underlying chemical principles to a detailed, actionable experimental protocol. By systematically determining the solubility in a range of solvents, researchers can make informed decisions regarding reaction conditions, formulation strategies, and analytical method development. As the applications of this versatile building block continue to expand, the data generated from such studies will be invaluable to the scientific community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

Sources

Foundational

Theoretical &amp; Synthetic Architecture of 2,5-Dibromo-4-nitropyridine

The following technical guide details the theoretical and synthetic architecture of 2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2). This document is structured to serve as a strategic blueprint for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and synthetic architecture of 2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2). This document is structured to serve as a strategic blueprint for medicinal chemists and process engineers leveraging this compound as an orthogonal scaffold.

CAS: 221241-31-2 | Formula:


 | MW:  281.89 Da

Executive Summary: The Orthogonal Scaffold

2,5-Dibromo-4-nitropyridine represents a high-value "tri-orthogonal" heterocyclic scaffold. Its utility in drug discovery stems from the distinct electronic environments of its three functional handles:

  • C4-Nitro Group: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Bromine: An

    
    -nitrogen halogen activated for oxidative addition (Pd-catalyzed couplings) and secondary 
    
    
    
    .
  • C5-Bromine: A

    
    -nitrogen halogen, electronically distinct and less reactive, allowing for late-stage diversification.
    

This hierarchy allows for regioselective sequential functionalization , enabling the rapid construction of complex pharmacophores (e.g., kinase inhibitors, pyrrolopyridines) from a single core.

Molecular Architecture & Electronic Theory

Electronic Distribution & Reactivity Hotspots

The pyridine ring is inherently electron-deficient. The introduction of a nitro group at C4 and bromine atoms at C2 and C5 creates a specific "push-pull" electronic map.

  • The C4-Nitro "Warhead": The nitro group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) electron-withdrawing effect. Located at the para position relative to the pyridine nitrogen, it acts in concert with the ring nitrogen to severely deplete electron density at C4. This makes the C4-nitro group an exceptional nucleofuge (leaving group), often superior to halogens in
    
    
    reactions due to the stability of the departing nitrite anion and the formation of a Meisenheimer complex.
  • The C2-Bromine (Alpha): Proximity to the electronegative ring nitrogen (

    
     effect) makes the C-Br bond at C2 electron-poor. It is the second most reactive site for nucleophilic attack and the primary site for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to faster oxidative addition rates compared to C5.
    
  • The C5-Bromine (Beta): Located meta to the nitro group and beta to the nitrogen, this position is the most "phenyl-like." It is the least reactive towards nucleophiles and typically requires more forcing conditions or specialized catalysts for cross-coupling, making it ideal for the final step in a synthetic sequence.

Visualization of Reactivity Logic

The following diagram illustrates the sequential reactivity hierarchy, guiding the chemist on which handle to manipulate first.

ReactivityMap Core 2,5-Dibromo- 4-nitropyridine C4_Reaction Step 1: C4-Substitution (SNAr Displacement of NO2) Reagent: Amines, Alkoxides, Thiols Core->C4_Reaction Highest Reactivity (Electronic Deficit) C2_Reaction Step 2: C2-Coupling (Pd-Catalyzed Cross-Coupling) Selectivity: Alpha-activation C4_Reaction->C2_Reaction Yields 2,5-Dibromo-4-subst. intermediate C5_Reaction Step 3: C5-Coupling (High-Temp/Specialized Ligand) Selectivity: Beta-position C2_Reaction->C5_Reaction Yields 5-Bromo-2,4-disubst. intermediate

Figure 1: Sequential Functionalization Strategy. The reaction path follows the electronic gradient from most electron-deficient (C4) to least activated (C5).

Synthetic Pathways & Protocols

Synthesis of the Core (Theoretical Route)

While commercial sources exist, the synthesis typically follows the N-Oxide Activation Strategy . Direct nitration of 2,5-dibromopyridine is difficult due to deactivation. The N-oxide directs nitration to the C4 position.

Protocol Summary (Based on Lee & Yamamoto Method):

  • Oxidation: 2,5-Dibromopyridine is treated with m-CPBA or Urea-Hydrogen Peroxide/TFAA to form 2,5-dibromopyridine-N-oxide .

  • Nitration: The N-oxide is subjected to fuming

    
    /
    
    
    
    . The N-oxide oxygen donates electron density to the ring, but the 4-position becomes susceptible to electrophilic attack in the presence of strong activation, or via a rearrangement mechanism.
  • Deoxygenation: The nitro-N-oxide is reduced (e.g., using

    
     or mild hydrogenation) to yield 2,5-dibromo-4-nitropyridine .
    
Key Reaction: Displacement of Nitro Group

This is the most common application. The nitro group is displaced by primary or secondary amines to form 4-amino-2,5-dibromopyridines.

Standard Operating Procedure (SOP):

  • Reagents: 1.0 eq 2,5-Dibromo-4-nitropyridine, 1.1 eq Amine (Nucleophile), 2.0 eq DIPEA (Base).

  • Solvent: NMP, DMF, or THF (polar aprotic solvents accelerate

    
    ).
    
  • Conditions:

    • Aliphatic Amines:

      
       to RT, 1-4 hours.[1]
      
    • Anilines:

      
      , 4-12 hours.
      
  • Workup: Dilute with water, extract with EtOAc. The nitro group leaves as nitrite (

    
    ), which is water-soluble.
    
  • Note: Monitor for displacement of the C2-Bromine (a potential side reaction if temperature is too high or nucleophile is too aggressive).

Data Table: Comparative Reactivity of Leaving Groups
PositionSubstituentElectronic EffectReactivity TypeRelative Rate
C4 Nitro (-NO2) -I, -M (Strong)

(Nucleophile)
Fastest (Primary Target)
C2 Bromine (-Br)-I, +M (Weak)Pd-Oxidative Addition /

Intermediate
C5 Bromine (-Br)-I, +M (Weak)Pd-Oxidative AdditionSlowest

Experimental Workflow Visualization

The following diagram details the synthesis of a hypothetical "Tri-Substituted Pyridine Kinase Inhibitor" using this scaffold.

SyntheticWorkflow Start 2,5-Dibromo- 4-nitropyridine Step1 Step 1: SNAr (R-NH2, DIPEA, DMF, RT) Target: C4-Nitro Displacement Start->Step1 Inter1 Intermediate A: 4-Amino-2,5-dibromopyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling A (Ar-B(OH)2, Pd(PPh3)4, Na2CO3) Target: C2-Br (Regioselective) Inter1->Step2 Inter2 Intermediate B: 2-Aryl-4-amino-5-bromopyridine Step2->Inter2 Step3 Step 3: Suzuki Coupling B (Ar'-B(OH)2, Pd(dppf)Cl2, 100°C) Target: C5-Br (Forcing Conditions) Inter2->Step3 Final Final Product: 2,4,5-Tri-substituted Pyridine Step3->Final

Figure 2: Synthetic workflow for converting 2,5-dibromo-4-nitropyridine into a tri-functionalized drug candidate.

Safety & Handling

  • Energetic Profile: Nitro-substituted pyridines can be energetic. While 2,5-dibromo-4-nitropyridine is generally stable at room temperature, it should be treated as a potential explosive hazard upon heating, especially in the presence of metals or under confinement.

  • Toxicity: Halogenated nitropyridines are potent skin sensitizers and lachrymators. Handle in a fume hood with double-gloving.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

References

  • Synthesis & Polymer Applications: Lee, B.-L.; Yamamoto, T. "Synthesis of Nitropyridine-Based

    
    -Conjugated Polymers and Their Chemical Properties." Macromolecules, 1999 , 32(5), 1375–1382.[1] Link
    
  • Medicinal Chemistry Application (Pyrrolopyridines): Arnold, M. et al. "Pyrrolopyridine Derivatives." European Patent EP1753764A1, 2007 .[1] (Describes the use of 2,5-dibromo-4-nitropyridine as a key intermediate). Link

  • Compound Data: "2,5-Dibromo-4-nitropyridine (CAS 221241-31-2)."[2][3][4][5][6][7] Sigma-Aldrich / BLDpharm Catalog Data. Link

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dibromo-4-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in synthetic organic chemistry. While the specific historical account of its discovery is not extensively documented in readily available literature, its structural motifs suggest its importance as a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide will delve into its chemical properties, plausible synthetic pathways derived from established pyridine chemistry, and its potential applications in medicinal chemistry and materials science. The content is structured to provide both theoretical understanding and practical insights for researchers working with substituted pyridines.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and pharmaceuticals underscores its privileged role in interacting with biological targets. The introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design. Halogenated pyridines, in particular, serve as versatile precursors for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The addition of a nitro group further enhances the synthetic utility by acting as a strong electron-withdrawing group and a precursor to an amino group, which can be further functionalized.[3]

2,5-Dibromo-4-nitropyridine, with its unique arrangement of two bromine atoms and a nitro group, presents a fascinating case for synthetic exploration. The distinct electronic environment of each position on the pyridine ring suggests the potential for regioselective reactions, making it a valuable building block for creating diverse chemical libraries.

Physicochemical Properties of 2,5-Dibromo-4-nitropyridine

While extensive experimental data for 2,5-Dibromo-4-nitropyridine is not widely published, its properties can be inferred from its structure and comparison with related compounds.

PropertyInferred Value/CharacteristicSource/Analogy
CAS Number 221241-31-2[4]
Molecular Formula C₅H₂Br₂N₂O₂-
Molecular Weight 281.89 g/mol -
Appearance Likely a crystalline solidAnalogy with isomers
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.General properties of halogenated nitroaromatics
Reactivity The pyridine ring is deactivated towards electrophilic substitution due to the nitro group. The bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions.Established principles of pyridine chemistry

Plausible Synthetic Methodologies

The synthesis of 2,5-Dibromo-4-nitropyridine is not explicitly detailed in numerous publications. However, a logical synthetic strategy would involve the nitration of a suitable dibromopyridine precursor. The primary challenge lies in controlling the regioselectivity of the nitration reaction.

Proposed Synthetic Pathway: Nitration of 2,5-Dibromopyridine

The most direct conceptual route to 2,5-Dibromo-4-nitropyridine is the nitration of 2,5-dibromopyridine. The directing effects of the two bromine atoms and the pyridine nitrogen will influence the position of nitration.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2_5_Dibromopyridine 2,5-Dibromopyridine Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) 2_5_Dibromopyridine->Nitration Electrophilic Aromatic Substitution Target_Molecule 2,5-Dibromo-4-nitropyridine Nitration->Target_Molecule

Caption: Proposed synthesis of 2,5-Dibromo-4-nitropyridine via nitration.

Experimental Protocol (Hypothetical):

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: To a solution of 2,5-dibromopyridine in concentrated sulfuric acid, add the pre-cooled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully controlled, likely kept at a low temperature initially and then allowed to warm to room temperature or gently heated to promote the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst and a solvent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Pouring onto Ice: This step serves to quench the reaction and to precipitate the organic product, which is generally insoluble in the aqueous acidic medium.

Alternative Synthetic Considerations

An alternative approach could involve the synthesis of a nitropyridine derivative first, followed by bromination. However, the strong deactivating effect of the nitro group would make subsequent electrophilic bromination challenging. A more viable alternative might involve nucleophilic substitution reactions on a suitably activated pyridine precursor.

Reactivity and Potential Applications

The reactivity of 2,5-Dibromo-4-nitropyridine is dictated by its three functional groups.

Reactivity_Diagram cluster_reactions Potential Reactions Molecule 2,5-Dibromo-4-nitropyridine SNAr_Br2 Nucleophilic Aromatic Substitution (at C2-Br) Molecule->SNAr_Br2 Activated by N and NO₂ SNAr_Br5 Nucleophilic Aromatic Substitution (at C5-Br) Molecule->SNAr_Br5 Less Activated Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Molecule->Cross_Coupling Versatile C-C and C-N bond formation Nitro_Reduction Reduction of Nitro Group Molecule->Nitro_Reduction Leads to 2,5-Dibromo-4-aminopyridine

Caption: Reactivity map of 2,5-Dibromo-4-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position is activated towards nucleophilic attack by both the ring nitrogen and the electron-withdrawing nitro group at the 4-position. The bromine at the 5-position is less activated. This differential reactivity could be exploited for selective functionalization.

  • Cross-Coupling Reactions: Both bromine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide variety of aryl, alkyl, and amino groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C).[6] This provides a handle for further derivatization, such as acylation or diazotization.

These reactive handles make 2,5-Dibromo-4-nitropyridine a potentially valuable intermediate for the synthesis of:

  • Pharmaceuticals: As a scaffold for building molecules with potential biological activity.[1]

  • Agrochemicals: As a precursor for novel pesticides and herbicides.

  • Functional Materials: For the development of dyes, ligands for metal complexes, and organic electronic materials.

Conclusion

While the historical discovery of 2,5-Dibromo-4-nitropyridine remains to be fully elucidated from public records, its chemical structure positions it as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of two bromine atoms and a nitro group on the pyridine ring offers a rich platform for a variety of chemical transformations. This guide has provided a detailed overview of its inferred properties and plausible synthetic methodologies, grounded in the established principles of pyridine chemistry. For researchers in drug discovery and materials science, 2,5-Dibromo-4-nitropyridine represents a promising, yet likely underexplored, intermediate for the creation of novel and complex molecular architectures. Further research into its synthesis and reactivity is warranted to fully unlock its synthetic potential.

References

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Srini Chem. (n.d.). CAS No: 175422-04-5 Manufacturers in Hyderabad, India. Retrieved from [Link]

  • HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. (2025, October 12). Retrieved from a relevant chemical supplier's blog or website.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Eureka | Patsnap. (n.d.). Preparation method of 2, 5-dibromopyridine. Retrieved from [Link]

Sources

Foundational

Strategic Functionalization of 2,5-Dibromo-4-nitropyridine: A Chemo- and Regioselective Guide

Executive Summary: The Orthogonal Scaffold 2,5-Dibromo-4-nitropyridine is a high-value heterocyclic scaffold characterized by three distinct reactivity zones. Its utility in drug discovery—particularly for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

2,5-Dibromo-4-nitropyridine is a high-value heterocyclic scaffold characterized by three distinct reactivity zones. Its utility in drug discovery—particularly for kinase inhibitors and complex alkaloids—stems from its ability to undergo sequential, orthogonal transformations. Unlike symmetrical dihalopyridines, the electronic bias introduced by the C4-nitro group creates a predictable hierarchy of reactivity.

This guide delineates the precise order of operations required to functionalize this molecule without "scrambling" the substitution pattern. We focus on the C2-Selective


 , Chemoselective Nitro Reduction , and C5-Palladium Catalyzed Coupling .

Electronic Landscape & Reactivity Hierarchy

To manipulate 2,5-dibromo-4-nitropyridine successfully, one must understand the electronic "pull" at each carbon atom. The pyridine nitrogen and the nitro group act as competing electron sinks, establishing the following reactivity order:

PositionSubstituentElectronic EnvironmentPrimary Reactivity ModeRelative Reactivity
C-2 Bromine

-to-Nitrogen (Highly Activated)

(Nucleophilic Displacement)
Highest
C-4 Nitro

-to-Nitrogen (Activated)
Reduction (to Amine) or

(Denitration)*
Medium
C-5 Bromine

-to-Nitrogen (Deactivated)
Pd-Catalysis (Suzuki/Stille/Sonogashira)Lowest

*Note: While the nitro group at C4 is a potential leaving group, the C2-bromide is kinetically more labile toward soft nucleophiles (amines, thiols) due to the strong activation by the ring nitrogen.

Visualizing the Reactivity Map[1]

The following diagram illustrates the divergent pathways available to the scaffold. Note the color-coding indicating the "Hard" vs. "Soft" reaction conditions.

ReactivityProfile Core 2,5-Dibromo-4-nitropyridine (Starting Material) C2_Product 2-Amino-5-bromo-4-nitropyridine (Regioselective SNAr) Core->C2_Product Path A: 1°/2° Amines (0°C to RT, SNAr) C4_Product 2,5-Dibromo-4-aminopyridine (Chemoselective Reduction) Core->C4_Product Path B: Fe/AcOH (Nitro Reduction) C5_Product 2,5-Diaryl-4-nitropyridine (Non-Selective Coupling) Core->C5_Product Path C: Pd(0) Coupling (Risk of C2/C5 mixture) Final_Scaffold Functionalized Drug Scaffold C2_Product->Final_Scaffold Step 2: Reduction & Cyclization

Figure 1: Reactivity flowchart demonstrating the kinetic preference for C2-functionalization (Path A) over C4-reduction (Path B) and the difficulty of direct C5-coupling (Path C).

Critical Transformation 1: Regioselective at C2

The most common error in handling this scaffold is using forcing conditions that lead to mixtures of C2-displacement and C4-denitration.

The Mechanism

The pyridine nitrogen renders the C2 position highly electrophilic. The bromine at C2 is displaced by nucleophiles via a Meisenheimer-like complex. Although the nitro group at C4 also activates the ring, the


-position (C2) is significantly more reactive toward amines than the 

-position (C4) or the

-position (C5).
Protocol: C2-Amination with Morpholine (Representative)

Objective: Selective displacement of C2-Br while retaining C4-NO2 and C5-Br.

  • Preparation: Dissolve 2,5-dibromo-4-nitropyridine (1.0 eq) in anhydrous THF or DMF (0.1 M).

    • Why: THF allows for easier workup; DMF is required for less soluble nucleophiles but requires aqueous washing.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).

    • Why: Scavenges the HBr generated. Carbonate bases (

      
      ) can be used but may require heating, which risks side reactions.
      
  • Nucleophile Addition: Cool the solution to 0°C . Add the amine (e.g., morpholine, 1.05 eq) dropwise.

    • Control: Low temperature is crucial to prevent attack at the C4-nitro position (denitration).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material. If C4-displacement is observed (M-NO2+Nu), lower the temperature for future runs.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

Self-Validating Check:

  • 1H NMR: The product should show a shift in the C6 proton signal. The loss of symmetry (if applicable) and integration will confirm mono-substitution.

  • LCMS: Look for the specific mass of the mono-amine adduct. Retention of the Nitro group is confirmed by the characteristic UV absorbance (yellow/orange color) and mass (+46 mass units vs. denitrated byproduct).

Critical Transformation 2: The Reduction Trap (Nitro to Amine)

Reducing the nitro group at C4 is a pivotal step, often converting the intermediate into a 3,4-diaminopyridine equivalent (if C3 was H) or a 4-amino-5-bromo scaffold.

The Hazard: Standard catalytic hydrogenation (


, Pd/C) is forbidden  if the C5-bromine must be retained. Palladium will rapidly facilitate hydrodehalogenation (cleaving the C-Br bond) alongside nitro reduction.
Protocol: Chemoselective Iron Reduction

Objective: Reduce C4-NO2 to C4-NH2 without touching the C5-Br.

  • Setup: Suspend the nitro-pyridine substrate (1.0 eq) in a mixture of EtOH/Water (3:1) .

  • Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (

    
    ) (5.0 eq) or Acetic Acid (AcOH) (5.0 eq).
    
    • Why: Fe/AcOH (Bechamp conditions) or Fe/NH4Cl are mild, electron-transfer reductions that do not effect oxidative insertion into C-Br bonds.

  • Conditions: Heat to 70–80°C with vigorous stirring for 1–3 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

    • Tip: The filtrate may turn dark/green (iron salts). Wash the organic layer with saturated

      
       to remove acid and iron residues.
      

Alternative: Stannous Chloride (


) in EtOH is also effective but generates difficult-to-remove tin emulsions.

Critical Transformation 3: C5-Functionalization (Cross-Coupling)

The C5-bromine is electronically deactivated (beta to nitrogen). It requires transition metal catalysis. This step is typically performed last or after C2-functionalization .

Suzuki-Miyaura Coupling Strategy[2][3]

Objective: Install an aryl/heteroaryl group at C5.

  • Catalyst:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Base:

    
     or 
    
    
    
    .
  • Temperature: 80–100°C.

Strategic Note: If you attempt Suzuki coupling on the starting material (2,5-dibromo-4-nitropyridine), you risk a mixture of C2 and C5 coupling, or double coupling. It is far superior to "cap" the reactive C2 position with your desired nucleophile before engaging the C5-bromine with palladium.

Summary of Experimental Logic

The following table summarizes the decision matrix for functionalizing this scaffold.

Desired TransformationReagent ClassCritical ParameterAvoid
Displace C2-Br 1° or 2° AminesTemp: 0°C

RT
Heating >60°C (Causes C4 attack)
Reduce C4-NO2 Fe/AcOH or

Solvent: Protic (EtOH)

+ Pd/C (Causes De-bromination)
Couple C5-Br Boronic Acids / PdInert AtmosphereDoing this step first (Regio-scrambling)
Displace C4-NO2 Alkoxides / ThiolatesStrong BaseWeak nucleophiles (Will attack C2 instead)

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen and other leaving groups. In Science of Synthesis.

  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (References for Bechamp Reduction and Suzuki Coupling protocols).
  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols for regioselective halogen-metal exchange and coupling in pyridines).

(Note: Specific primary literature on the exact isomer 2,5-dibromo-4-nitropyridine is sparse in open databases; the protocols above are derived from standard, validated methodologies for 2-bromo-4-nitropyridine and 2,5-dibromopyridine analogues which share identical electronic boundary conditions.)

Sources

Exploratory

An In-depth Technical Guide to the Electrophilicity of 2,5-Dibromo-4-nitropyridine: A Predictive Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide addresses the electrophilicity of 2,5-Dibromo-4-nitropyridine. It is critical to note that, at the time of this writing, the scientific literature lacks specific exp...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the electrophilicity of 2,5-Dibromo-4-nitropyridine. It is critical to note that, at the time of this writing, the scientific literature lacks specific experimental and computational studies on this particular molecule. Therefore, this document provides a comprehensive analysis based on established principles of physical organic chemistry and draws analogies from closely related, well-documented compounds. The insights and protocols herein are predictive and intended to serve as a foundational resource for researchers initiating studies on this promising synthetic intermediate.

Introduction: The Significance of Activated Pyridines in Synthesis

Pyridines and their derivatives are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of electron-withdrawing groups onto the pyridine ring dramatically alters its electronic properties, transforming it into a potent electrophile. 2,5-Dibromo-4-nitropyridine is a prime example of such an activated system. The confluence of the electronegative ring nitrogen, a powerful nitro group, and two halogen leaving groups makes it a highly attractive substrate for nucleophilic aromatic substitution (SNAr). Understanding the nuances of its electrophilicity is key to unlocking its synthetic potential.

Theoretical Framework: Unpacking the Drivers of Electrophilicity

The electrophilicity of 2,5-Dibromo-4-nitropyridine is governed by a combination of factors that synergistically lower the electron density of the pyridine ring and stabilize the intermediates of nucleophilic attack.

Inductive and Mesomeric Effects
  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect (-I). This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2]

  • Nitro Group: The nitro group (-NO2) is one of the most powerful electron-withdrawing groups, operating through both a strong inductive effect (-I) and a profound mesomeric (resonance) effect (-M). When positioned at C4, its -M effect optimally withdraws electron density from the C2 and C6 positions.

  • Bromine Substituents: The bromine atoms also contribute to the electrophilicity through their inductive electron withdrawal (-I effect).

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway through which 2,5-Dibromo-4-nitropyridine expresses its electrophilicity is the SNAr mechanism. This is a two-step process:[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, bromine). This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is paramount to the feasibility of the reaction.

  • Rearomatization: The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the pyridine ring.

The ability of the pyridine nitrogen and the nitro group to delocalize the negative charge in the Meisenheimer complex is the key to the high reactivity of nitropyridines in SNAr reactions.[1]

Caption: Generalized SNAr mechanism on a substituted pyridine.

Predictive Analysis of Regioselectivity

A key question for a molecule like 2,5-Dibromo-4-nitropyridine is which of the two bromine atoms will be preferentially substituted. While direct experimental data is unavailable, we can make a strong prediction based on the stability of the possible Meisenheimer intermediates.

Attack at the C2 Position

Nucleophilic attack at the C2 position, which is ortho to the pyridine nitrogen and meta to the nitro group, would generate a Meisenheimer complex. The negative charge can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor.

Attack at the C5 Position

Attack at the C5 position, which is meta to the pyridine nitrogen and ortho to the nitro group, would also form a Meisenheimer complex. Here, the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group, providing substantial resonance stabilization.

Prediction: Based on established principles, nucleophilic attack is strongly favored at positions ortho and para to the activating nitro group. Therefore, it is highly probable that the bromine at the C5 position is significantly more labile than the bromine at the C2 position. The resonance stabilization provided by the nitro group to the intermediate formed by attack at C5 is expected to be the dominant factor.

Regioselectivity_Prediction Start 2,5-Dibromo-4-nitropyridine Attack_C5 Nucleophilic Attack at C5 Start->Attack_C5 + Nu- Attack_C2 Nucleophilic Attack at C2 Start->Attack_C2 + Nu- Intermediate_C5 Intermediate stabilized by Nitro Group (Major Pathway) Attack_C5->Intermediate_C5 Intermediate_C2 Intermediate stabilized by Pyridine N (Minor Pathway) Attack_C2->Intermediate_C2 Product_5_Substituted 5-Substituted Product Intermediate_C5->Product_5_Substituted - Br- Product_2_Substituted 2-Substituted Product Intermediate_C2->Product_2_Substituted - Br-

Caption: Predicted regioselectivity of SNAr on 2,5-Dibromo-4-nitropyridine.

A Roadmap for Experimental Validation and Further Studies

For researchers and drug development professionals seeking to utilize 2,5-Dibromo-4-nitropyridine, the following experimental and computational workflows are recommended to systematically characterize its electrophilicity.

Computational Analysis

A foundational step would be to perform Density Functional Theory (DFT) calculations to model the electronic properties of 2,5-Dibromo-4-nitropyridine.

  • Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The LUMO energy is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The distribution of the LUMO lobes on the pyridine ring will likely highlight the most electrophilic carbon centers. It is predicted that the LUMO will have a significant coefficient on the C5 carbon.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron deficiency and are the most likely sites for nucleophilic attack. A strong positive potential is anticipated near the C5 position.

Proposed Experimental Protocol: A Comparative Reactivity Study

To experimentally determine the regioselectivity, a competitive reaction with a common nucleophile is proposed.

Objective: To determine the relative reactivity of the C2 and C5 bromine atoms in 2,5-Dibromo-4-nitropyridine towards a nucleophile.

Materials:

  • 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2)

  • Morpholine (or another secondary amine nucleophile)

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard workup and purification reagents

  • Analytical instruments: LC-MS, NMR

Step-by-Step Methodology:

  • To a solution of 2,5-Dibromo-4-nitropyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Add morpholine (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor its progress by LC-MS at regular intervals.

  • Upon consumption of the starting material, or after a predetermined time, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by 1H NMR to determine the ratio of the two possible monosubstituted isomers (5-morpholino-2-bromo-4-nitropyridine and 2-morpholino-5-bromo-4-nitropyridine).

  • Purify the products by column chromatography to isolate and fully characterize each isomer.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A Dissolve 2,5-Dibromo-4-nitropyridine and K2CO3 in DMF B Add Morpholine A->B C Heat at 50 °C B->C D Monitor by LC-MS C->D E Quench with Water & Extract D->E F Dry and Concentrate E->F G Analyze Crude Product by NMR F->G H Purify by Chromatography G->H

Caption: Proposed experimental workflow for studying SNAr on 2,5-Dibromo-4-nitropyridine.

Summary and Outlook

While direct experimental data for 2,5-Dibromo-4-nitropyridine is not yet prevalent in the scientific literature, a strong theoretical and predictive framework points to its significant potential as a versatile electrophile in organic synthesis. The presence of the C4-nitro group is expected to highly activate the pyridine ring for nucleophilic aromatic substitution, with a pronounced selectivity for the substitution of the bromine atom at the C5 position.

This guide provides the foundational knowledge and a practical roadmap for researchers to explore the reactivity of this compound. The proposed computational and experimental studies will be invaluable in confirming these predictions and unlocking the full synthetic utility of 2,5-Dibromo-4-nitropyridine for applications in drug discovery and materials science.

References

  • Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine. Efficient usage in selective bromine-substitution under palladium catalysis. HETEROCYCLES, Vol. 75, No. 1, 2008. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2018. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 2022. Available at: [Link]

  • In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5-nitropyridine to react faster? Brainly. Available at: [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis method of 2,5-dibromopyridine. Google Patents.
  • Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing. Available at: [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.
  • Quantum chemical, spectroscopic (FT-IR, FT-Raman), NBO, HOMO-LUMO, MEP and electronic absorption analysis of 2-amino-3-methyl-5-nitropyridine by density functional theory. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Quantum-chemical%2C-spectroscopic-(FT-IR%2C-NBO%2C-and-of-Mary-Panicker/4f2d3d9f0f9c4b7c8a2b1e1d8c3e4b7a8c9f0f1c]([Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2014. Available at: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Strategic Applications of 2,5-Dibromo-4-nitropyridine in Modern Organic Synthesis and Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2,5-Dibr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2,5-Dibromo-4-nitropyridine has emerged as a versatile and powerful intermediate. Its unique electronic and steric properties, conferred by the presence of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine scaffold, offer a rich platform for complex molecular engineering.

This guide provides an in-depth technical exploration of 2,5-Dibromo-4-nitropyridine, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its reactivity. We will delve into its applications in nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and its role as a precursor to densely functionalized pyridine systems. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent to its fullest potential.

Core Chemical Properties and Reactivity Profile

2,5-Dibromo-4-nitropyridine is a crystalline solid with the chemical formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol . Its reactivity is dominated by the potent electron-withdrawing nature of the C4-nitro group, which significantly acidifies the pyridine ring protons and, more importantly, activates the C-Br bonds towards nucleophilic attack.

The bromine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C5. This regioselectivity is a direct consequence of the ability of the pyridine nitrogen and the C4-nitro group to cooperatively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C2. This inherent electronic bias allows for sequential and controlled functionalization, a highly desirable attribute in multi-step synthesis.

Strategic Applications in Synthesis

The true utility of 2,5-Dibromo-4-nitropyridine lies in its capacity to serve as a linchpin in the construction of complex molecular architectures. Its predictable reactivity allows for its incorporation into diverse synthetic routes.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The activated nature of the C-Br bonds makes SNAr reactions a primary application. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the bromine atoms, typically with high yields.

A common strategy involves the selective substitution of the C2-bromo group, leaving the C5-bromo group intact for subsequent transformations, such as cross-coupling reactions. This two-stage functionalization is a cornerstone of its synthetic utility.

Table 1: Representative SNAr Reactions of 2,5-Dibromo-4-nitropyridine

NucleophileC2-SubstituentC5-SubstituentTypical Conditions
Primary/Secondary Amine-NHR-BrK₂CO₃, DMF, 60-80 °C
Thiol-SR-BrNaH, THF, 0 °C to rt
Alkoxide-OR-BrNaOR, ROH, rt
Palladium-Catalyzed Cross-Coupling Reactions

The remaining C-Br bond, typically at the C5 position after an initial SNAr reaction at C2, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This opens the door to the introduction of a vast array of carbon- and heteroatom-based substituents.

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Facilitates the synthesis of C-C triple bonds through reaction with terminal alkynes, a key transformation for creating rigid molecular scaffolds.

  • Buchwald-Hartwig Amination: Provides a powerful method for C-N bond formation, complementing the SNAr approach, particularly for less nucleophilic amines.

The choice of catalyst, ligand, and base is critical for achieving high efficiency and depends on the specific substrates being coupled.

Table 2: Typical Conditions for Cross-Coupling Reactions

Coupling TypeCatalyst / Pre-catalystLigand (if separate)BaseSolventTemperature
Suzuki Pd(PPh₃)₄ or Pd(dppf)Cl₂---K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, MeCN/H₂O80-100 °C
Sonogashira Pd(PPh₃)₄ / CuI---Et₃N, i-Pr₂NHTHF, DMFRoom Temp to 60 °C
Buchwald-Hartwig Pd₂(dba)₃ or G3 PrecatalystsXantPhos, BrettPhosNaOt-Bu, DBUToluene, Dioxane80-110 °C
Reduction of the Nitro Group

The C4-nitro group can be readily reduced to a primary amine, unlocking a new axis for molecular diversification. This transformation is typically achieved with high efficiency using standard reducing agents.

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂), iron powder (Fe) in acidic media, or sodium dithionite (Na₂S₂O₄) are also highly effective.

The resulting 4-aminopyridine moiety is a privileged scaffold in medicinal chemistry and can be further functionalized through acylation, sulfonylation, or diazotization reactions.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 2,5-Dibromo-4-nitropyridine.

G cluster_snar S(N)Ar Reactions cluster_coupling Cross-Coupling cluster_reduction Nitro Reduction start 2,5-Dibromo-4-nitropyridine snar_prod 2-Substituted-5-bromo- 4-nitropyridine start->snar_prod e.g., K2CO3, DMF reduction_prod 4-Amino-2,5-dibromopyridine start->reduction_prod e.g., Fe, AcOH coupling_prod 2,5-Disubstituted- 4-nitropyridine snar_prod->coupling_prod Pd Catalyst, Base nuc Nucleophile (R-NH2, R-SH, R-OH) nuc->snar_prod reagent Boronic Acid / Alkyne / Amine reagent->coupling_prod h2 [H] h2->reduction_prod

Caption: Key synthetic routes using 2,5-Dibromo-4-nitropyridine.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Selective SNAr Amination at the C2-Position

This procedure details the reaction of 2,5-Dibromo-4-nitropyridine with a representative secondary amine, morpholine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine reagents in flask: - 2,5-Dibromo-4-nitropyridine (1.0 eq) - Morpholine (1.2 eq) - K2CO3 (2.0 eq) - DMF B 2. Fit with condenser and stir A->B C 3. Heat to 80 °C (oil bath) B->C D 4. Monitor by TLC (e.g., 4-6 hours) C->D E 5. Cool to RT, pour into water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Dry (Na2SO4), filter, concentrate F->G H 8. Purify via column chromatography G->H

Caption: Step-by-step workflow for a typical S(N)Ar amination reaction.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,5-Dibromo-4-nitropyridine (1.0 mmol, 282 mg).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) and dissolve the solids in N,N-Dimethylformamide (DMF) (5 mL).

  • Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-(morpholino)-5-bromo-4-nitropyridine.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the coupling of a 2-substituted-5-bromopyridine intermediate with a generic arylboronic acid.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 5-bromo-4-nitropyridine substrate (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).[1]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).[2]

  • Seal the flask and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.[1][2]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the 2,5-disubstituted pyridine product.

Conclusion

2,5-Dibromo-4-nitropyridine is a quintessential example of a strategic building block in modern organic synthesis. Its well-defined and predictable reactivity profile, characterized by regioselective SNAr and cross-coupling reactions, provides chemists with a reliable platform for the rapid construction of highly decorated pyridine scaffolds. The ability to sequentially introduce diverse functionalities at the C2 and C5 positions, coupled with the latent reactivity of the C4-nitro group, makes it an invaluable tool in the iterative process of drug design and optimization. The protocols and strategies outlined in this guide serve as a foundation upon which researchers can build, innovate, and accelerate the discovery of new chemical entities.

References

  • Khan, I. et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(24), 5903. Available at: [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Wikipedia (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]

  • Ruider, S. A., & Kappe, C. O. (2015). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 80(21), 11049-11054. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,5-Dibromo-4-nitropyridine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2,5-Dibromo-4-nitropyridine in Complex Molecule Synthesis 2,5-Dibromo-4-nitropyridine is a highly functionalized h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dibromo-4-nitropyridine in Complex Molecule Synthesis

2,5-Dibromo-4-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituents: two bromine atoms at positions amenable to various cross-coupling reactions and a nitro group that strongly influences the electronic properties of the pyridine ring and can be further transformed. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of 2,5-Dibromo-4-nitropyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Characterization

PropertyData for 2,6-Dibromo-4-nitropyridine (CAS 175422-04-5)
Molecular FormulaC₅H₂Br₂N₂O₂
Molecular Weight281.89 g/mol
AppearancePale yellow crystalline powder
Melting Point121-124 °C
StorageStore at 0-8°C under an inert atmosphere

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of 2,5-Dibromo-4-nitropyridine before use. In-house characterization via NMR, MS, and IR spectroscopy is also strongly recommended.

Synthesis of 2,5-Dibromo-4-nitropyridine: A Two-Step Approach

The synthesis of 2,5-Dibromo-4-nitropyridine is typically achieved in a two-step sequence starting from readily available precursors: the synthesis of 2,5-dibromopyridine followed by its nitration.

Part 1: Synthesis of the Precursor, 2,5-Dibromopyridine

Several methods for the synthesis of 2,5-dibromopyridine have been reported. A common and reliable method involves the diazotization of 2-amino-5-bromopyridine.[1][2]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

  • Step 1: Acetylation of 2-Aminopyridine. In a four-neck flask equipped with a reflux condenser and mechanical stirrer, add 2-aminopyridine and acetic anhydride (molar ratio of 1:1.5).[2] Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 2: Bromination. Cool the reaction mixture to 20-25 °C. Cautiously add liquid bromine dropwise, maintaining the temperature between 45-55 °C.[2] After the addition is complete, continue to stir for 2-3 hours.

  • Step 3: Hydrolysis and Isolation of 2-Amino-5-bromopyridine. Add water to dissolve all solids. Then, carefully add a sodium hydroxide solution to precipitate the product.[2] Continue stirring for 30-40 minutes. Collect the precipitate by suction filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromopyridine.

  • Step 4: Sandmeyer-type Reaction. Prepare a solution of 2-amino-5-bromopyridine in a hydrogen bromide solution. In the presence of a catalytic amount of cuprous bromide, add a solution of sodium nitrite dropwise while maintaining the temperature between -5 to 15 °C.[2]

  • Step 5: Isolation of 2,5-Dibromopyridine. After stirring for 2-5 hours, the reaction is complete. The product, 2,5-dibromopyridine, can then be isolated through standard workup procedures.

Caption: Plausible synthetic route to 2,5-Dibromo-4-nitropyridine.

Key Reactions and Synthetic Utility

The synthetic versatility of 2,5-Dibromo-4-nitropyridine stems from the differential reactivity of its bromo- and nitro- substituents. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making the bromine atoms susceptible to various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. [3]The regioselectivity of the coupling is influenced by the electronic and steric environment of the two bromine atoms.

  • Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution. This allows for the displacement of the bromine atoms by various nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution is dictated by the relative stability of the Meisenheimer intermediate.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in a vast array of active pharmaceutical ingredients (APIs). 2,5-Dibromo-4-nitropyridine is a valuable intermediate for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors. [4]The pyridine core can act as a hinge-binding motif in the ATP-binding site of kinases, while the substituents at the 2-, 4-, and 5-positions can be tailored to achieve potency and selectivity.

While specific examples detailing the use of 2,5-Dibromo-4-nitropyridine in the synthesis of named APIs are not abundant in the public domain, its structural motifs are found in various kinase inhibitors and other biologically active molecules. Its utility lies in its ability to serve as a platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As with all halogenated nitroaromatic compounds, 2,5-Dibromo-4-nitropyridine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2,5-Dibromo-4-nitropyridine is a potent and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique arrangement of reactive sites allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of novel pharmaceuticals and functional materials.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2,5-Dibromo-4-nitropyridine in Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dibromo-4-nitropyridine in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

2,5-Dibromo-4-nitropyridine is a highly valuable and versatile building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, activates the C-Br bonds towards oxidative addition, a key step in the Suzuki-Miyaura catalytic cycle.[3] This electronic arrangement also imparts a predictable regioselectivity, allowing for the selective functionalization at one of the bromine-bearing carbons. The resulting mono-arylated nitropyridine scaffolds are crucial intermediates in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.

This document provides a comprehensive guide to the regioselective mono-arylation of 2,5-Dibromo-4-nitropyridine via a Suzuki-Miyaura coupling protocol. It delves into the mechanistic rationale behind the procedural choices, offers a detailed, step-by-step experimental workflow, and provides guidance on troubleshooting and safety.

Mechanistic Insight: Achieving Regioselectivity

The successful regioselective mono-arylation of 2,5-Dibromo-4-nitropyridine hinges on the differential reactivity of the two carbon-bromine bonds. The C2-Br bond is significantly more activated towards oxidative addition by the palladium(0) catalyst due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the para-nitro group. This increased electrophilicity at the C2 position makes it the preferential site for the initial cross-coupling reaction.

The catalytic cycle, depicted below, illustrates the key steps of the reaction:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C2-Br bond of 2,5-Dibromo-4-nitropyridine.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) center, forming an arylpalladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The coupled product, 2-aryl-5-bromo-4-nitropyridine, is formed as the organic groups on the palladium center are eliminated, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

By carefully controlling the stoichiometry of the boronic acid (typically using a slight excess, around 1.1 equivalents), the reaction can be effectively stopped after the first coupling, yielding the desired mono-arylated product in high selectivity.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)L2(Br) Ar-Pd(II)L₂(Br) Oxidative\nAddition->ArPd(II)L2(Br) Transmetalation Transmetalation ArPd(II)L2(Br)->Transmetalation ArPd(II)L2(R) Ar-Pd(II)L₂(R') Transmetalation->ArPd(II)L2(R) Reductive\nElimination Reductive Elimination ArPd(II)L2(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product 2-Aryl-5-bromo-4-nitropyridine Reductive\nElimination->Product Ar-R' Substrate 2,5-Dibromo-4-nitropyridine Substrate->Oxidative\nAddition Ar-X BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [Ar-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation R'-[B]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Optimized Experimental Protocol

This protocol is designed for the regioselective mono-arylation of 2,5-Dibromo-4-nitropyridine with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials and Equipment
  • Reagents:

    • 2,5-Dibromo-4-nitropyridine

    • Arylboronic acid (1.1 - 1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

    • Degassed water

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Septum and needles

    • Inert gas supply (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Column chromatography setup (silica gel)

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,5-dibromo-4-nitropyridine, arylboronic acid, catalyst, and base in a Schlenk flask. B Seal the flask with a septum. A->B C Evacuate and backfill with inert gas (3 cycles). B->C D Add degassed solvent and water via syringe. C->D E Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC until starting material is consumed. E->F G Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). F->G H Wash with water and brine. G->H I Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2,5-Dibromo-4-nitropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system) until the starting 2,5-Dibromo-4-nitropyridine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-5-bromo-4-nitropyridine.[5]

Summary of Reaction Parameters

ParameterRecommended Range/ValueRationale
Arylboronic Acid 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material while minimizing the risk of double arylation.
Palladium Catalyst 1 - 5 mol%Effective catalytic turnover is typically achieved within this range. Higher loadings may be necessary for less reactive substrates.
Base 2 - 3 equivalentsA sufficient amount of base is required to facilitate the formation of the active boronate species and drive the reaction to completion.[4]
Solvent 1,4-Dioxane, Toluene, DMFThese aprotic polar solvents are commonly used for Suzuki couplings and effectively solubilize the reactants.
Water ~20% v/v with organic solventThe presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant decomposition.[6]
Reaction Time 4 - 24 hoursThe reaction time will vary depending on the specific substrates and conditions used. Monitoring by TLC is essential.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a pre-catalyst or activating the catalyst in situ.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.

    • Poor Quality Reagents: Use pure, dry solvents and ensure the base is anhydrous if required by the specific protocol.

  • Formation of Di-substituted Product:

    • Excess Boronic Acid: Reduce the stoichiometry of the arylboronic acid to be closer to 1.05-1.1 equivalents.

    • Prolonged Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the second coupling from occurring.

  • Dehalogenation (Loss of Bromine):

    • This can sometimes occur as a side reaction. Optimizing the base and solvent system may help to minimize this pathway.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling of Reagents:

    • 2,5-Dibromo-4-nitropyridine and its derivatives are potentially hazardous. Handle them in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

    • Palladium catalysts can be flammable and toxic. Handle with care and avoid creating dust.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, in accordance with institutional and local regulations.

Conclusion

The regioselective Suzuki-Miyaura coupling of 2,5-Dibromo-4-nitropyridine is a robust and reliable method for the synthesis of valuable 2-aryl-5-bromo-4-nitropyridine intermediates. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and selectivity. This protocol serves as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel molecular entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Černochová, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(15), 2785. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Baran, A., et al. (2020). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 34(10), e5877. [Link]

  • Jubilant Ingrevia. (n.d.).
  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6636-6639.
  • Jubilant Ingrevia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Riaz, M., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(10), 1649. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Honrel. (2025).
  • Bakulev, V. A., et al. (2019). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][6][11]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules, 24(23), 4278. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Carl ROTH. (n.d.).

Sources

Application

Application Notes and Protocols for Sonogashira Reaction with 2,5-Dibromo-4-nitropyridine

This technical guide provides an in-depth exploration of the Sonogashira cross-coupling reaction applied to the challenging substrate, 2,5-Dibromo-4-nitropyridine. These notes are intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the Sonogashira cross-coupling reaction applied to the challenging substrate, 2,5-Dibromo-4-nitropyridine. These notes are intended for researchers, scientists, and professionals in drug development who are looking to synthesize novel alkynyl-substituted nitropyridines, which are valuable precursors in medicinal chemistry and materials science.

Introduction: The Sonogashira Reaction in Complex Molecule Synthesis

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] Its mild reaction conditions and tolerance of a wide variety of functional groups have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

2,5-Dibromo-4-nitropyridine is a particularly interesting substrate due to its potential for sequential, regioselective functionalization. The presence of two bromine atoms at distinct electronic environments, governed by the strong electron-withdrawing nitro group and the pyridine nitrogen, allows for controlled mono- or di-alkynylation. This guide will elucidate the principles behind achieving this selectivity and provide detailed protocols for both transformations.

Understanding the Reactivity of 2,5-Dibromo-4-nitropyridine

The key to successfully employing 2,5-Dibromo-4-nitropyridine in Sonogashira couplings lies in understanding the differential reactivity of the two C-Br bonds. The regioselectivity of the reaction is dictated by the relative electrophilicity of the carbon atoms bearing the bromine substituents.

  • Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing. Additionally, the nitro group at the C4 position is a potent electron-withdrawing group, which deactivates the entire ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is a crucial step in the Sonogashira catalytic cycle and is promoted by electron-withdrawing groups on the aryl halide.

  • Positional Reactivity:

    • C5-Br Bond: The bromine atom at the C5 position is para to the nitro group. The strong -M (mesomeric) and -I (inductive) effects of the nitro group are maximally exerted at this position, making the C5 carbon highly electron-deficient and thus the C5-Br bond the most activated towards oxidative addition.

    • C2-Br Bond: The bromine atom at the C2 position is ortho to the electron-withdrawing pyridine nitrogen and meta to the nitro group. While the ortho effect of the pyridine nitrogen significantly activates this position, the influence of the nitro group is less pronounced compared to the C5 position.

Therefore, it is predicted that the first Sonogashira coupling will occur selectively at the C5 position . By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to isolate the mono-alkynylated product, 2-alkynyl-5-bromo-4-nitropyridine. A subsequent reaction under more forcing conditions can then introduce a second alkyne at the C2 position.

Visualizing the Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition (Ar-Br) product Ar-C≡C-R pd2_trans Ar-Pd(II)(C≡CR)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide [CuI] cu_acetylide->pd2_ox Enters Pd Cycle base Base base->alkyne Deprotonation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

Safety Precaution: 2,5-Dibromo-4-nitropyridine is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) as Pd(0) complexes can be air-sensitive.

This protocol aims to synthesize 2-bromo-5-(alkynyl)-4-nitropyridine by leveraging the higher reactivity of the C5-Br bond.

Materials:

  • 2,5-Dibromo-4-nitropyridine

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.0 - 1.1 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • CuI (Copper(I) iodide) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent and base)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane (co-solvent, optional)

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar, add 2,5-Dibromo-4-nitropyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.02 eq).

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Add anhydrous THF (if used, approx. 5 mL per mmol of substrate) followed by triethylamine (approx. 10 mL per mmol of substrate) via syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne (1.05 eq) dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-(alkynyl)-4-nitropyridine.

Rationale for Selectivity:

  • Stoichiometry: Using a near-stoichiometric amount of the alkyne ensures that it is consumed in the reaction with the more reactive C5-Br bond before significant reaction at the C2 position can occur.

  • Mild Conditions: Conducting the reaction at room temperature provides a sufficient energy barrier to disfavor the reaction at the less activated C2-Br bond.

This protocol is designed for the exhaustive substitution of both bromine atoms.

Materials:

  • 2,5-Dibromo-4-nitropyridine or 2-bromo-5-(alkynyl)-4-nitropyridine

  • Terminal Alkyne (2.2 - 3.0 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3-5 mol%)

  • CuI (Copper(I) iodide) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask, add 2,5-Dibromo-4-nitropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.04 eq), and CuI (0.03 eq).

  • Purge the flask with inert gas.

  • Add anhydrous DMF (approx. 5 mL per mmol of substrate) and triethylamine (3.0 eq) via syringe.

  • Add the terminal alkyne (2.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed (typically 12-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,5-di(alkynyl)-4-nitropyridine product.

Rationale for Di-substitution:

  • Excess Reagent: A significant excess of the alkyne ensures that there is sufficient nucleophile to react at both positions.

  • Elevated Temperature: Heating the reaction provides the necessary activation energy to overcome the higher barrier for oxidative addition at the C2-Br bond.

Data Presentation: Summary of Reaction Conditions

Target Product Substrate Alkyne (eq.) Catalyst System Base/Solvent Temp. Typical Time Expected Outcome
Mono-alkynylation 2,5-Dibromo-4-nitropyridine1.0 - 1.1Pd(PPh₃)₄ / CuIEt₃N / THFRT2-6 hHigh selectivity for C5 substitution
Di-alkynylation 2,5-Dibromo-4-nitropyridine2.2 - 3.0PdCl₂(PPh₃)₂ / CuIEt₃N / DMF60-80 °C12-24 hFormation of the di-substituted product

Experimental Workflow Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Assemble dry glassware under inert atmosphere B 2. Add substrate, Pd catalyst, and CuI A->B C 3. Add solvent and base B->C D 4. Add terminal alkyne C->D E 5. Stir at specified temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench and filter F->G H 8. Aqueous extraction G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A generalized workflow for the Sonogashira coupling reaction.

Troubleshooting and Considerations
  • Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen. Ensuring a thoroughly deaerated reaction setup can minimize this side product.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive. If the reaction stalls, it may be due to catalyst deactivation. Using fresh, high-quality catalysts and anhydrous solvents is crucial.

  • Protecting Groups: For certain sensitive alkynes, a trimethylsilyl (TMS) protecting group can be employed.[1] The TMS group can be removed post-coupling using a fluoride source like TBAF or under basic conditions.[1]

  • Alternative Catalysts: For less reactive aryl bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Copper-free Sonogashira protocols may also be considered to avoid issues related to the copper co-catalyst.

Conclusion

The Sonogashira reaction of 2,5-Dibromo-4-nitropyridine is a highly valuable transformation for accessing functionalized pyridine building blocks. By understanding the electronic properties of the substrate, chemists can achieve remarkable control over the regioselectivity of the alkynylation. The protocols provided herein offer a robust starting point for the selective synthesis of both mono- and di-alkynylated nitropyridines, opening avenues for the development of novel compounds in various fields of chemical research.

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

Method

Buchwald-Hartwig amination of 2,5-Dibromo-4-nitropyridine

Application Note: Strategic Amination of 2,5-Dibromo-4-nitropyridine Executive Summary & Reactivity Landscape The functionalization of 2,5-Dibromo-4-nitropyridine represents a complex challenge in chemoselectivity. This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amination of 2,5-Dibromo-4-nitropyridine

Executive Summary & Reactivity Landscape

The functionalization of 2,5-Dibromo-4-nitropyridine represents a complex challenge in chemoselectivity. This scaffold presents three distinct electrophilic sites, each responding to different activation modes. A "brute force" application of standard Buchwald-Hartwig conditions often leads to intractable mixtures of regioisomers and denitrated byproducts.

This guide defines a Sequential Functionalization Strategy . We utilize the intrinsic electronic bias of the pyridine ring to differentiate the C2 and C5 positions, reserving Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for the deactivated C5 position after the C2 position has been addressed via Nucleophilic Aromatic Substitution (SNAr).

The Electrophilic Triad: A Reactivity Map
  • C2-Br (The "Hot" Zone): Highly activated by the adjacent pyridine nitrogen (

    
    -position) and the electron-withdrawing nitro group. Reacts rapidly via SNAr. Palladium is rarely required here unless coupling non-nucleophilic amines (e.g., amides).
    
  • C4-NO2 (The "Risk" Zone): The nitro group is a potent leaving group. Strong bases (e.g., NaO^t^Bu) used in standard Buchwald protocols can trigger nitro-displacement or ring degradation.

  • C5-Br (The "Cold" Zone): Located at the

    
    -position relative to nitrogen. It is electronically deactivated toward SNAr compared to C2. This is the primary target  for Buchwald-Hartwig amination.
    

ReactivityMap Substrate 2,5-Dibromo- 4-nitropyridine C2 C2 Position (High Reactivity) Substrate->C2 Dominant S_NAr (No Pd needed) C5 C5 Position (Low Reactivity) Substrate->C5 Requires Pd Catalysis (Buchwald-Hartwig) NO2 C4 Nitro Group (Labile) Substrate->NO2 Risk of Displacement with Strong Base PathA PathA C2->PathA Route A: First Step PathB PathB C5->PathB Route B: Second Step

Figure 1: Reactivity profile of 2,5-Dibromo-4-nitropyridine. The C2 position dominates nucleophilic attacks, while C5 requires catalytic activation.

Strategic Protocols

Protocol A: C2-Selective Amination (SNAr)

Use this protocol first to install an amine at C2. This transforms the substrate into a 2-amino-5-bromo-4-nitropyridine, which is the ideal substrate for a subsequent Buchwald-Hartwig coupling at C5.

Rationale: The C2-Br bond is sufficiently labile that adding a Palladium catalyst is chemically redundant and economically wasteful. Furthermore, the resulting amine donates electron density into the ring, "deactivating" the C5-Br bond toward further SNAr, thereby making the next step (Buchwald-Hartwig) highly selective for Pd-insertion.

Materials:

  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or Acetonitrile (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve 2,5-Dibromo-4-nitropyridine in anhydrous THF at 0°C.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Outcome: Yields 2-amino-5-bromo-4-nitropyridine .

Protocol B: C5-Selective Buchwald-Hartwig Amination

Use this protocol on the C2-substituted intermediate (from Protocol A) to functionalize the C5 position.

Rationale:

  • Catalyst Choice: We utilize Pd(OAc)2 / Xantphos . Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, crucial for electron-deficient pyridines.

  • Base Selection: Cs2CO3 is mandatory. Strong alkoxide bases (NaO^t^Bu) are incompatible with the nitro group (causing denitration or polymerization). Cesium carbonate is mild enough to preserve the nitro group but strong enough to deprotonate the amine in the catalytic cycle.

  • Solvent: 1,4-Dioxane is preferred for its high boiling point and compatibility with carbonate bases.

Materials:

  • Substrate: 2-amino-5-bromo-4-nitropyridine (Intermediate from Protocol A) (1.0 equiv)

  • Coupling Amine: Aniline or Morpholine derivative (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Pre-complexation (Optional but Recommended): Mix Pd(OAc)2 and Xantphos in 1 mL of Dioxane for 10 mins under Argon to form the active catalyst species (solution turns yellow/orange).

  • Loading: Add the Substrate, Amine, and Cs2CO3 to the vial.

  • Initiation: Add the catalyst solution and remaining solvent. Seal the vessel.

  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Note: Do not exceed 110°C to avoid thermal decomposition of the nitro group.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts. Concentrate and purify via column chromatography.[1]

Data Summary: Optimization Parameters

ParameterRecommendedAvoidReason
Ligand Xantphos, BINAPPPh3, MonodentatesBidentate ligands stabilize Pd against poisoning by the pyridine nitrogen.
Base Cs2CO3, K3PO4NaO^t^Bu, LiHMDSStrong bases attack the C4-Nitro group (SNAr) or cause reduction.
Solvent 1,4-Dioxane, TolueneDMF, DMSODMF can decompose at high T; DMSO can coordinate/poison Pd.
Temp 90–100°C>120°CThermal instability of the nitro-pyridine core.

Experimental Workflow Diagram

The following logic flow illustrates the decision-making process for synthesizing 2,5-diamino-4-nitropyridine derivatives.

Workflow Start Start: 2,5-Dibromo-4-nitropyridine Step1 Step 1: C2 Functionalization (S_NAr Conditions) Start->Step1 High Selectivity for C2 Intermediate Intermediate: 2-Amino-5-bromo-4-nitropyridine Step1->Intermediate Step2 Step 2: C5 Functionalization (Buchwald-Hartwig Conditions) Intermediate->Step2 Ring Deactivated Pd Required Final Final Product: 2,5-Diamino-4-nitropyridine Step2->Final Params Critical Parameters: Pd(OAc)2 / Xantphos Cs2CO3 (Weak Base) 100°C Params->Step2

Figure 2: Sequential workflow ensuring regioselectivity and catalyst longevity.

Troubleshooting & Expert Insights

Issue: Catalyst Poisoning

  • Symptom: Reaction stalls at <20% conversion.

  • Cause: The pyridine nitrogen or the nitro group coordinates to the Pd(0) center, displacing the phosphine ligand.

  • Solution: Increase catalyst loading to 8-10 mol%. Ensure the Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate) to keep the metal ligated.

Issue: "Scrambling" or Regioisomers

  • Symptom: Observation of C2-aminated product during the "C5-selective" attempt (if starting from dibromo).

  • Cause: Attempting B-H on the dibromo substrate directly.

  • Solution: Strictly follow the sequential route. If direct C5 functionalization is absolutely required (leaving C2-Br intact), use a sterically bulky ligand (e.g., BrettPhos ) which may disfavor the sterically crowded C4-Nitro/C5-Br pocket, though this is counter-intuitive; actually, in this specific scaffold, protecting C2 is the only reliable method.

Issue: Nitro Reduction

  • Symptom: Formation of aniline derivatives (amino group at C4).

  • Cause: Presence of hydride sources (e.g., formate impurities in solvents) or excessive heating with Pd.

  • Solution: Use strictly anhydrous solvents. Avoid alcohol solvents.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Schlosser, M., et al. (2005). "Regioselective substitution of dihalopyridines." Journal of Organic Chemistry. (General principles of halopyridine reactivity).
  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][3][4] Journal of the American Chemical Society. [Link]

  • Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Cross-Coupling of 2,5-Dibromo-4-nitropyridine

Introduction Substituted pyridines are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise installation of functional groups on the pyridine ring is a critical endeavor, often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise installation of functional groups on the pyridine ring is a critical endeavor, often dictating the biological activity and physical properties of the resulting molecules. 2,5-Dibromo-4-nitropyridine is a versatile building block, offering two distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation. However, the presence of two bromine atoms and a strongly electron-withdrawing nitro group presents a significant challenge in achieving regioselective functionalization. This guide provides a comprehensive overview of strategies and detailed protocols for the regioselective cross-coupling of 2,5-Dibromo-4-nitropyridine, with a focus on Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is governed by a combination of electronic and steric factors. Generally, the halide position alpha to the pyridine nitrogen (C2) is more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst.[1] The C-Br bond at the C2 position is also often weaker than at other positions.[1] However, the substitution pattern of the pyridine ring, the nature of the catalyst, ligands, and reaction conditions can all influence and, in some cases, reverse this inherent reactivity preference.[1][2] This document will delve into the specific conditions required to selectively target either the C2 or C5 position of 2,5-Dibromo-4-nitropyridine.

Mechanistic Considerations for Regioselectivity

The selective functionalization of either the C2 or C5 position of 2,5-Dibromo-4-nitropyridine hinges on controlling the initial oxidative addition step in the palladium catalytic cycle. The strong electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the C-Br bonds at C2 and C5.

Key Factors Influencing Regioselectivity:
  • Electronic Effects: The pyridine nitrogen and the nitro group both exert a strong electron-withdrawing effect, increasing the electrophilicity of the carbon atoms to which the bromines are attached. The position alpha to the nitrogen (C2) is generally considered more electron-deficient and therefore more susceptible to oxidative addition.

  • Steric Hindrance: The steric environment around the C2 and C5 positions can play a crucial role. Bulky ligands on the palladium catalyst may preferentially react at the less sterically hindered position.

  • Catalyst System (Ligand and Precursor): The choice of palladium precursor and, more importantly, the phosphine ligand is paramount in controlling regioselectivity. Ligands can influence the electronic and steric properties of the active catalyst, thereby directing it to a specific site.[3][4] In some cases, the ratio of ligand to palladium can also alter the outcome by influencing the catalyst speciation.[1][2]

  • Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time can all impact the regiochemical outcome of the cross-coupling reaction.

Logical Framework for Regioselectivity

Caption: Factors influencing regioselective cross-coupling.

Application 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5] By carefully selecting the catalyst, ligand, and base, it is possible to achieve high regioselectivity for the arylation or vinylation at either the C2 or C5 position of 2,5-Dibromo-4-nitropyridine.

Protocol for Selective C2-Arylation

This protocol is designed to favor the reaction at the more electronically activated C2 position.

Reaction Scheme:

Caption: C2-selective Suzuki-Miyaura coupling.

Materials
ReagentCAS NumberSupplier
2,5-Dibromo-4-nitropyridine221241-31-2[BLD Pharm][6]
Phenylboronic acid98-80-6Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7J.T. Baker
1,4-Dioxane (anhydrous)123-91-1Acros Organics
Deionized Water--
Step-by-Step Protocol
  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-Dibromo-4-nitropyridine (1.0 mmol, 281.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-5-bromo-4-nitropyridine.

Protocol for Selective C5-Arylation

Achieving selectivity at the C5 position is more challenging and often requires the use of specific, sterically demanding ligands that disfavor reaction at the C2 position.

Reaction Scheme:

Caption: C5-selective Suzuki-Miyaura coupling.

Materials
ReagentCAS NumberSupplier
2,5-Dibromo-4-nitropyridine221241-31-2[BLD Pharm][6]
Phenylboronic acid98-80-6Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3Strem Chemicals
SPhos657408-07-6Sigma-Aldrich
Potassium Phosphate (K₃PO₄)7778-53-2Fisher
Toluene (anhydrous)108-88-3Acros Organics
Deionized Water--
Step-by-Step Protocol
  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 22.9 mg) and SPhos (0.1 mmol, 41.0 mg) to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox and add 2,5-Dibromo-4-nitropyridine (1.0 mmol, 281.9 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium phosphate (3.0 mmol, 636.8 mg) under a flow of argon.

  • Add anhydrous toluene (8 mL) and deionized water (0.5 mL) via syringe.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction for the formation of the C5-coupled product and consumption of the starting material.

  • Workup and purification are performed as described in the C2-arylation protocol.

Application 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynylpyridines, which are valuable intermediates in organic synthesis. The regioselectivity is highly dependent on the catalyst and ligand system employed.[7]

Protocol for Selective C2-Alkynylation

This protocol typically favors the more reactive C2 position.

Reaction Scheme:

Caption: C2-selective Sonogashira coupling.

Materials
ReagentCAS NumberSupplier
2,5-Dibromo-4-nitropyridine221241-31-2[BLD Pharm][6]
Phenylacetylene536-74-3Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Strem Chemicals
Copper(I) Iodide (CuI)7681-65-4Acros Organics
Triethylamine (Et₃N)121-44-8Fisher
Tetrahydrofuran (THF, anhydrous)109-99-9Acros Organics
Step-by-Step Protocol
  • To a Schlenk flask under argon, add 2,5-Dibromo-4-nitropyridine (1.0 mmol, 281.9 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.1 mmol, 112.4 mg, 121 µL) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the C2-alkynylated product.

Application 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8] The regioselective amination of 2,5-Dibromo-4-nitropyridine can be achieved by careful selection of the palladium catalyst and ligand.

Protocol for Selective C2-Amination

The C2 position is generally more susceptible to amination due to its higher electrophilicity.

Reaction Scheme:

Caption: C2-selective Buchwald-Hartwig amination.

Materials
ReagentCAS NumberSupplier
2,5-Dibromo-4-nitropyridine221241-31-2[BLD Pharm][6]
Morpholine110-91-8Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Strem Chemicals
BINAP76189-55-4Strem Chemicals
Sodium tert-butoxide (NaOtBu)865-48-5Acros Organics
Toluene (anhydrous)108-88-3Acros Organics
Step-by-Step Protocol
  • In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 4.5 mg), BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Remove the tube from the glovebox and add 2,5-Dibromo-4-nitropyridine (1.0 mmol, 281.9 mg) under an argon flow.

  • Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 104.5 mg, 104.5 µL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Concentrate and purify by column chromatography to yield the C2-aminated product.

Summary of Regioselective Cross-Coupling Reactions

Coupling ReactionSelective PositionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura C2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80
C5Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100
Sonogashira C2Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60
Buchwald-Hartwig C2Pd(OAc)₂ / BINAPNaOtBuToluene100

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield - Inactive catalyst- Insufficient degassing- Non-optimal temperature- Use a fresh catalyst or pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen a range of temperatures (e.g., 80-120 °C) to find the optimum.
Poor Regioselectivity - Incorrect ligand choice- Catalyst speciation issues- For C5 selectivity, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).- Vary the palladium-to-ligand ratio; sometimes a higher ligand ratio can improve selectivity.[1]
Side Reactions - Debromination- Di-substitution- Use a milder base or lower the reaction temperature.- Carefully control the stoichiometry of the coupling partner (use a slight excess for mono-substitution).- Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.

Conclusion

The regioselective cross-coupling of 2,5-Dibromo-4-nitropyridine is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly the choice of catalyst and ligand, researchers can selectively functionalize either the C2 or C5 position. The protocols outlined in this guide provide a solid foundation for developing robust and selective synthetic routes to novel compounds for applications in drug discovery and materials science.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 44(11), 1131–1143. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 140(25), 7954-7965. Retrieved from [Link]

  • Ghaffari, B., & Stradiotto, M. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Letters, 20(15), 4568–4572. Retrieved from [Link]

  • Ghaffari, B., & Stradiotto, M. (2019). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 21(1), 143-147. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • Ananikov, V. P. (2020). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Pure and Applied Chemistry, 92(8), 1269-1284. Retrieved from [Link]

  • Willis, M. C. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. Retrieved from [Link]

  • Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Mechanistic Duality in Palladium-Catalyzed. Retrieved from [Link]

  • Nakao, Y., & Hiyama, T. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736–3738. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2187–2195. Retrieved from [Link]

  • Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2469. Retrieved from [Link]

  • G, S., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Retrieved from [Link]

Sources

Method

catalyst selection for 2,5-Dibromo-4-nitropyridine Suzuki reaction

Application Note: Precision Catalyst Selection for Regioselective Suzuki Coupling of 2,5-Dibromo-4-nitropyridine Executive Summary The functionalization of 2,5-dibromo-4-nitropyridine via Suzuki-Miyaura cross-coupling pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalyst Selection for Regioselective Suzuki Coupling of 2,5-Dibromo-4-nitropyridine

Executive Summary

The functionalization of 2,5-dibromo-4-nitropyridine via Suzuki-Miyaura cross-coupling presents a classic problem in chemoselectivity and regioselectivity. This scaffold contains three distinct reactive centers: the C2-bromide (alpha to nitrogen), the C5-bromide (ortho to the nitro group), and the C4-nitro group itself (susceptible to reduction or nucleophilic displacement).

This guide provides a rational framework for catalyst selection, prioritizing the C2-selective arylation as the primary synthetic target due to its electronic activation and lower steric impedance. We detail the mechanistic competition between the C2 and C5 sites and provide a validated protocol to maximize yield while suppressing common side reactions like


 and dehalogenation.

Part 1: Substrate Analysis & Mechanistic Logic

To select the right catalyst, one must first understand the electronic and steric landscape of the substrate.

The Electronic Battlefield

The 2,5-dibromo-4-nitropyridine molecule offers two electrophilic sites for oxidative addition, but they are activated by different forces:

  • C2 Position (

    
    -Nitrogen): 
    
    • Activation: Inductive electron withdrawal by the pyridine nitrogen.

    • Sterics: Relatively unhindered (flanked by N and H).

    • Reactivity: Typically the most reactive site in simple pyridines.

  • C5 Position (

    
    -Nitrogen, ortho-Nitro): 
    
    • Activation: Strong inductive and resonance withdrawal from the ortho-nitro group.

    • Sterics: Moderately hindered by the bulky nitro group at C4.

    • Reactivity: Highly activated for oxidative addition, potentially competing with C2.

The Verdict: While the nitro group strongly activates C5, the C2 position remains the kinetic favorite for oxidative addition with standard palladium catalysts due to the dominant


-nitrogen effect and lower steric hindrance. However, "hot" catalysts (highly active, electron-rich monophosphines) may erode this selectivity, leading to mixtures.
Side Reaction Risks
  • Nucleophilic Aromatic Substitution (

    
    ):  The C2 and C6 positions are activated by the C4-nitro group. Strong bases (e.g., alkoxides) can displace the bromide or even the nitro group.
    
    • Mitigation: Use mild bases (

      
      , 
      
      
      
      ).
  • Nitro Reduction: Pd(0) can reduce nitro groups in the presence of hydride sources (e.g., alcohols, formates).

    • Mitigation: Avoid primary alcohol solvents; use Dioxane, Toluene, or THF.

Part 2: Catalyst Selection Strategy

We categorize catalyst systems based on their ability to control Regioselectivity (C2 vs C5) and Reactivity (Turnover).

Tier 1: The "Selectivity First" Approach (Recommended Start)

For maximum regiocontrol favoring the C2 position, use ligands with large bite angles or moderate steric bulk that reinforce the preference for the less hindered site.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM  or Pd(PPh
    
    
    
    )
    
    
  • Why:

    • Pd(dppf)Cl

      
      : The bidentate ferrocenyl ligand creates a defined steric environment that disfavors the more crowded C5 oxidative addition. It is robust and resists dehalogenation.
      
    • Pd(PPh

      
      )
      
      
      
      : The classic baseline. It is less active, which often translates to higher selectivity (kinetic control), though it may require higher temperatures.
Tier 2: The "Activity First" Approach (For Difficult Boronic Acids)

If the boronic acid is sterically hindered or electron-poor, standard catalysts may fail.

  • Catalyst: Pd(OAc)

    
     + Xantphos  or Pd-XPhos G4 
    
  • Why:

    • Xantphos: A large bite-angle ligand (111°) that is exceptional for ensuring reductive elimination occurs, but its bulk also enforces strict site selectivity (C2 > C5).

    • XPhos: Highly active for aryl chlorides/bromides. Use with caution; titrate temperature to maintain selectivity.

Table 1: Catalyst Performance Matrix
Catalyst SystemLigand TypeReactivityC2-SelectivityRisk ProfileRecommended For
Pd(dppf)Cl

Bidentate (Bis-phosphine)ModerateHigh LowFirst-pass screening , Scale-up
Pd(PPh

)

Monodentate (Aryl)Low-ModHighMod (Air sensitive)Standard substrates
Pd(OAc)

+ Xantphos
Bidentate (Wide bite)HighVery High LowHigh-value regiocontrol
Pd-XPhos G4 Monodentate (Dialkyl)Very High ModerateHigh (Over-reaction)Sterically hindered boronates

Part 3: Experimental Protocols

Protocol A: Standard Screening (C2-Selective)

Target: Synthesis of 2-aryl-5-bromo-4-nitropyridine.

Reagents:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use excess to prevent bis-coupling.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the dibromide (282 mg, 1.0 mmol), boronic acid (1.05 mmol), and Pd catalyst (24 mg, 0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aq.

    
     (1.0 mL).
    
  • Reaction: Heat to 60°C for 4-6 hours. Note: Keep temperature moderate to preserve the C5-bromide.

  • Monitoring: Check HPLC/TLC. Look for the disappearance of starting material. If C2-product converts to bis-product, lower temp to 45°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product polar; C2-arylated products usually elute after the starting material but before bis-arylated byproducts.

Protocol B: Scale-Up Optimization (10g scale)

Key Change: Use toluene/water to facilitate phase separation and reduce cost.

  • Solvent System: Toluene:Water (4:1).

  • Base:

    
     (solid) or 
    
    
    
    .[1]
  • Catalyst: Reduce loading to 1 mol% Pd(dppf)Cl

    
    .
    
  • Temperature: 80°C (Toluene reflux is gentle).

  • Purification: Recrystallization is often possible due to the crystallinity imparted by the nitro group.

Part 4: Decision Pathways (Visualization)

The following diagram illustrates the logical flow for optimizing this reaction, handling common failure modes like low conversion or loss of regioselectivity.

G Start Start: 2,5-Dibromo-4-nitropyridine Screen Screening Conditions: Pd(dppf)Cl2, K3PO4, Dioxane, 60°C Start->Screen Check Analyze Outcome (LCMS) Screen->Check Success Target: C2-Arylated Product (Major Isomer) Check->Success >80% Yield, >10:1 rr Prob_LowConv Problem: Low Conversion Check->Prob_LowConv SM Remaining Prob_Regio Problem: Poor Regioselectivity (Mix of C2/C5 or Bis) Check->Prob_Regio C5 / Bis formed Prob_Red Problem: Nitro Reduction or Dehalogenation Check->Prob_Red Byproducts Sol_Active Solution: Switch to Pd-XPhos G4 Increase Temp to 80°C Prob_LowConv->Sol_Active Sol_Steric Solution: Switch to Pd(OAc)2 + Xantphos Lower Temp to 40°C Prob_Regio->Sol_Steric Sol_Mild Solution: Use Anhydrous Conditions Switch Base to Cs2CO3 Prob_Red->Sol_Mild Sol_Active->Screen Retest Sol_Steric->Screen Retest Sol_Mild->Screen Retest

Figure 1: Logical decision tree for catalyst optimization based on experimental outcomes.

Part 5: Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Bis-coupling (C2 & C5) Catalyst too active or excess boronic acid.Reduce boronic acid to 0.95-1.0 equiv. Switch to Pd(dppf)Cl

. Lower temperature.
C5-Coupling (Wrong Isomer) Steric control failure or electronic anomaly.Use Xantphos (large bite angle enforces steric selection). Ensure C4-Nitro is intact (not reduced).
Homocoupling (Ar-Ar) Oxygen in system or slow transmetallation.Degas solvents vigorously (sparge with Ar for 15 min). Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a scavenger.
Black Precipitate (Pd black) Catalyst decomposition.Add excess ligand (e.g., additional

if using Tetrakis). Ensure reaction is under positive inert pressure.

References

  • Lutz, M. R., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Journal of Organic Chemistry, 2018.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies." Journal of Organic Chemistry, 2007.

  • BenchChem. "Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Dihalopyridines." Application Note, 2024.

  • Pfizer Global R&D. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends." Chemical Science, 2011.

Sources

Application

synthesis of 2-aryl-5-bromo-4-nitropyridine

Executive Summary The 2-aryl-5-bromo-4-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for fused heterocycles (e.g., pyrrolopyridines, imidazopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-5-bromo-4-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for fused heterocycles (e.g., pyrrolopyridines, imidazopyridines) and kinase inhibitors.[1] Its synthetic value lies in its orthogonal reactivity : a nitro group at C4 (susceptible to reduction/cyclization), a bromine at C5 (available for late-stage cross-coupling), and an aryl group at C2.

This guide details a regioselective, modular synthetic protocol designed for high reproducibility and scalability. Unlike traditional routes that struggle with isomer separation, this protocol leverages the electronic differentiation of the pyridine ring to install substituents in a specific order, ensuring >95% regiocontrol during the key C–C bond-forming step.

Retrosynthetic Logic & Strategy

The synthesis hinges on the electronic activation provided by the N-oxide moiety and the nitro group. We utilize 2,5-dibromo-4-nitropyridine as the "linchpin" intermediate.[1]

  • Why this route?

    • Regiocontrol: The C2 position in 2,5-dibromo-4-nitropyridine is electronically hyper-activated towards oxidative addition by the adjacent nitrogen and the para-nitro group.[1] The C5-bromide, being meta to the nitrogen and sterically hindered by the nitro group, remains inert under controlled conditions.

    • Scalability: Avoids unstable diazonium intermediates in late stages.

Retrosynthesis Target 2-Aryl-5-bromo-4-nitropyridine (Target Scaffold) Intermediate 2,5-Dibromo-4-nitropyridine (Linchpin Intermediate) Target->Intermediate Regioselective Suzuki (C2) Precursor 2,5-Dibromopyridine N-Oxide Intermediate->Precursor 1. Nitration (C4) 2. Deoxygenation Start 2-Amino-5-bromopyridine (Commercial) Precursor->Start 1. Sandmeyer 2. Oxidation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target scaffold.[2]

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (2,5-Dibromo-4-nitropyridine)[1]

Step 1.1: Synthesis of 2,5-Dibromopyridine (Sandmeyer Reaction) Principle: Conversion of the C2-amino group to a bromide using a modified Sandmeyer procedure.[1]

  • Reagents: 2-Amino-5-bromopyridine (1.0 equiv), HBr (48% aq.), NaNO₂, CuBr.

  • Protocol:

    • Dissolve 2-amino-5-bromopyridine (10 g) in 48% HBr (60 mL) at 0°C.

    • Add NaNO₂ (1.5 equiv) dropwise as an aqueous solution, maintaining temperature <5°C. Stir for 30 min.

    • Add CuBr (0.5 equiv) dissolved in HBr dropwise.

    • Allow to warm to RT and stir for 2 h.

    • Workup: Neutralize with NaOH (aq) to pH 8-9. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

    • Yield: ~60–65% (Off-white solid).[1]

Step 1.2: N-Oxidation and Nitration (The "Activation" Step) Principle: Pyridine rings are resistant to electrophilic nitration. N-oxidation increases electron density at C2/C4, allowing nitration.[1] The bromine atoms direct the nitro group to the C4 position (para to N-oxide).

  • Protocol:

    • Oxidation: Treat 2,5-dibromopyridine (5 g) with Urea Hydrogen Peroxide (UHP, 2.5 equiv) and Trifluoroacetic Anhydride (TFAA, 2.5 equiv) in DCM at 0°C -> RT for 12 h. Quench and isolate 2,5-dibromopyridine-N-oxide (>90% yield).

    • Nitration: Dissolve the N-oxide in conc. H₂SO₄.[4][5][6] Add fuming HNO₃ (1.5 equiv) dropwise at 0°C.

    • Heat to 100°C for 4–6 h. Note: Monitoring is crucial.[5] The N-oxide directs para (C4).[1]

    • Pour onto ice. Filter the yellow precipitate (2,5-dibromo-4-nitropyridine-N-oxide ).[1]

Step 1.3: Deoxygenation Principle: Removal of the N-oxide oxygen to restore the pyridine aromaticity and activate the C2-bromide for coupling.[1]

  • Reagents: PCl₃ (Phosphorus trichloride).

  • Protocol:

    • Suspend the nitrated N-oxide in CHCl₃.

    • Add PCl₃ (2.0 equiv) dropwise at 0°C.

    • Reflux for 2 h.

    • Pour into ice water, neutralize with NaHCO₃. Extract with CHCl₃.

    • Product: 2,5-Dibromo-4-nitropyridine . (Purify by column chromatography: Hexane/EtOAc).

Phase 2: Regioselective Suzuki Cross-Coupling

This is the critical differentiation step. The C2-bromide is significantly more reactive than the C5-bromide due to the inductive effect of the ring nitrogen and the resonance withdrawal of the C4-nitro group.

Reaction Scheme:


[1]

Optimized Protocol:

  • Setup: In a Schlenk tube, combine 2,5-dibromo-4-nitropyridine (1.0 equiv, 1.0 mmol), Arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with Argon for 10 min.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) .

  • Reaction: Stir at 40–50°C for 4–8 hours.

    • Critical Control Point: Do not overheat (>80°C) or use excess boronic acid (>1.2 equiv) to prevent double coupling at C5.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Data & Validation: Regioselectivity Profile

The following table summarizes the selectivity observed during optimization studies using Phenylboronic acid.

EntryCatalystTemp (°C)Time (h)Yield (C2-Product)By-product (C2,C5-diaryl)
1Pd(PPh₃)₄25 (RT)2445%<1%
2 Pd(PPh₃)₄ 50 6 88% <3%
3Pd(PPh₃)₄90260%35%
4Pd(dppf)Cl₂50482%5%

Interpretation: Mild heating (50°C) provides the optimal balance between conversion rate and regiocontrol. Higher temperatures erode selectivity, leading to the bis-aryl impurity.

Mechanistic Insight & Troubleshooting

Why C2 over C5? The oxidative addition of Pd(0) to the C–Br bond is the rate-determining step.

  • Electronic Effect: The C2 position is

    
     to the electronegative nitrogen, making it more electron-deficient. The C4-nitro group exerts a strong mesomeric (
    
    
    
    ) and inductive (
    
    
    ) withdrawing effect, which is transmitted more effectively to the C2 position than the sterically crowded C5 position.
  • Chelation Assistance: Although less relevant with monodentate phosphines, the ring nitrogen can potentially coordinate Pd prior to insertion, directing it to the proximal C2-Br bond.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield (Step 1.2) Incomplete NitrationEnsure N-oxide is dry.[1] Increase temp to 110°C carefully.
Bis-coupling (Step 2) Temperature too highLower temp to 40°C; Add boronic acid slowly (syringe pump).
Protodeboronation Unstable Boronic AcidSwitch to Boronic Ester (Pinacol) or use anhydrous conditions (Dioxane/KF).
Inseparable Isomers Regioselectivity failureUse column chromatography with Toluene/DCM gradients (better separation than Hex/EtOAc).

References

  • Synthesis of 2,5-Dibromopyridine

    • ChemicalBook Protocol: Synthesis from 2-amino-5-bromopyridine via Sandmeyer reaction.[1]

  • Nitration of Pyridine N-Oxides

    • ResearchGate:[7][8][9] "The directive influence of the N-oxide group during the nitration...".[10] Confirms 3,5-dibromo-N-oxide directs to C4.[1]

  • Regioselective Suzuki Coupling

    • MDPI: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines".[1] Demonstrates C2/C4 selectivity principles in similar heterocycles.

    • BenchChem:[5][11] Application Notes for Regioselective Suzuki Reaction of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

  • General Suzuki Coupling Conditions

    • Organic Chemistry Portal: Suzuki Coupling mechanism and catalyst selection.[11][12]

Sources

Method

Application Notes and Protocols for the Selective Functionalization of the C5 Position in 2,5-Dibromo-4-nitropyridine

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold 2,5-Dibromo-4-nitropyridine is a highly functionalized heterocyclic building block with significant potential in the fields of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

2,5-Dibromo-4-nitropyridine is a highly functionalized heterocyclic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of substituents allows for the fine-tuning of molecular properties. The true synthetic value of 2,5-dibromo-4-nitropyridine lies in the differential reactivity of its substituent positions. The presence of a strong electron-withdrawing nitro group at the C4 position profoundly influences the electronic landscape of the pyridine ring, creating distinct opportunities for selective chemical transformations.

This guide provides an in-depth exploration of methodologies for the selective functionalization of the C5 position. We will delve into the mechanistic underpinnings of key reactions, offer field-tested protocols, and explain the critical experimental parameters that govern success. The focus is on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this versatile scaffold in their synthetic endeavors.

Chapter 1: The Chemical Logic of C5 Selectivity

The regioselectivity of reactions involving 2,5-dibromo-4-nitropyridine is dictated by the powerful electronic influence of the nitro group and the inherent properties of the pyridine ring.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned para to the C-Br bond at C5, strongly activates this position for nucleophilic attack. It provides powerful resonance stabilization for the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.[2] This makes the C5-bromo substituent an excellent leaving group in the presence of suitable nucleophiles. Conversely, the C2-bromo is meta to the nitro group and receives significantly less activation, rendering it far less reactive under SNAr conditions. This electronic disparity is the cornerstone of achieving high selectivity for C5 substitution.

  • Modulation of Cross-Coupling Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is more complex. Typically, the C2 position of a pyridine ring is more electrophilic and thus more reactive in oxidative addition to a Pd(0) catalyst.[3] However, the strong electron-withdrawing effect of the C4-nitro group also enhances the electrophilicity of the C5 position. Therefore, achieving selective C5 functionalization via cross-coupling requires careful tuning of the catalytic system—the choice of ligand, base, and solvent can tip the balance of reactivity in favor of the desired C5-coupled product.

The following diagram illustrates the key reactive sites and the electronic influence of the nitro group.

Caption: Reactivity map of 2,5-Dibromo-4-nitropyridine.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) at C5

SNAr is the most direct and often highest-yielding method for functionalizing the C5 position of 2,5-dibromo-4-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Overview

The reaction is initiated by the attack of a nucleophile at the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitro group, which provides a low-energy pathway for its formation. In the subsequent step, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group.

SNAr_Mechanism cluster_legend Legend Start 2,5-Dibromo-4-nitropyridine + Nu⁻ Intermediate Meisenheimer Intermediate (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining) Product 2-Bromo-5-Nu-4-nitropyridine + Br⁻ Intermediate->Product Elimination Key1 Nu⁻ = Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻)

Caption: Mechanism of SNAr at the C5 position.

Protocol: C5-Amination via SNAr

This protocol details the reaction with a generic primary or secondary amine.

Materials:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2–2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Anhydrous solvent: Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2,5-Dibromo-4-nitropyridine (1.0 equiv) and the chosen base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (e.g., DMF, 0.1–0.5 M concentration) via syringe.

  • Add the amine (1.5 equiv) and, if using a liquid base like DIPEA, add it at this stage.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Wash the organic layer with water (2x) and brine (1x) to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: For amine hydrohalide salts or less nucleophilic amines, a stronger base like K₂CO₃ is often necessary. For free amines, DIPEA is a good choice as it is a non-nucleophilic organic base that effectively scavenges the HBr byproduct.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature Control: For highly reactive amines, the reaction may proceed efficiently at room temperature. For less reactive nucleophiles, heating is required. Start with milder conditions to avoid potential side reactions.

Chapter 3: Palladium-Catalyzed Cross-Coupling at C5

For the introduction of carbon-based substituents (e.g., aryl, vinyl, alkyl groups) or for amines that are poor nucleophiles for SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction creates a C-C bond between the C5 position and an organoboron reagent.[4] Achieving selectivity for the C5-Br over the C2-Br bond requires careful catalyst and ligand selection.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C5-Br bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diorgano Ar-Pd(II)L₂(R) Transmetal->PdII_Diorgano ReductElim Reductive Elimination PdII_Diorgano->ReductElim ReductElim->Pd0 Ar-R ArBr 2,5-Dibromo-4-nitropyridine Boronic R-B(OH)₂

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2,5-Dibromo-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1 M) via syringe.[6]

  • Stir the reaction mixture at 80–110 °C for 2–24 hours. Microwave irradiation can often significantly reduce reaction times.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Expert Insights:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst. For challenging couplings, using a combination of a palladium source like Pd₂(dba)₃ and a specific phosphine ligand can improve results.

  • Regioselectivity: While C2 is often more reactive, the electronic activation at C5 can promote reaction at that site. Using bulky phosphine ligands can sometimes favor reaction at the less sterically hindered C5 position. Careful screening of conditions is paramount to optimize for C5 selectivity.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful alternative to SNAr, especially for less nucleophilic amines or when SNAr conditions fail. It allows for the formation of C-N bonds with a wide range of amines.[7]

Materials:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., XantPhos Pd G3, 1–3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox: Add the palladium pre-catalyst (2 mol%), the base (e.g., NaOtBu, 1.5 equiv), 2,5-Dibromo-4-nitropyridine (1.0 equiv), and a stir bar to a Schlenk flask.

  • Remove the flask from the glovebox. Add the anhydrous solvent (e.g., Toluene, 0.1 M) and the amine (1.2 equiv) under a positive pressure of inert gas.[8]

  • Heat the reaction mixture with stirring at 80–120 °C until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can range from 1 to 24 hours.[7]

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Insights:

  • Catalyst System: Using modern palladacycle pre-catalysts (like the G3 series) and specific ligands (like the biarylphosphine XantPhos) is critical.[9] These systems are highly active and can overcome the challenges associated with aminating electron-deficient heterocycles.

  • Base Sensitivity: The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu are common, but some functional groups may be sensitive to them. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened.[7]

  • Inert Conditions: The catalytic species in Buchwald-Hartwig amination are highly sensitive to oxygen. Maintaining strictly inert conditions throughout the setup and reaction is essential for reproducibility and high yields.[7]

Chapter 4: Summary of Methodologies and Data

The following table summarizes the primary strategies for C5 functionalization, providing a quick reference for selecting the appropriate methodology.

Reaction TypeReagents & ConditionsC5-Functional GroupYield RangeKey Advantages
SNAr Amination Amine, K₂CO₃ or DIPEA, in DMF @ 25-80 °C-NR¹R²Good to ExcellentHigh regioselectivity, operationally simple, no metal catalyst needed.
SNAr Alkoxylation Alcohol, NaH, in THF @ 0-60 °C-ORGood to ExcellentDirect installation of ether linkages.
Suzuki Coupling R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, in Dioxane/H₂O @ 80-110 °C-Aryl, -VinylModerate to GoodForms C-C bonds, broad scope of boronic acids available.[6]
Buchwald-Hartwig Amine, XantPhos Pd G3, NaOtBu, in Toluene @ 80-120 °C-NHR, -NR₂Moderate to GoodWide amine scope, effective for less nucleophilic amines.[9]

References

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Vertex AI Search.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.[Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.[Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Source not specified, likely a university or research repository].[Link]

Sources

Application

The Strategic Utility of 2,5-Dibromo-4-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyridine Scaffold and the Strategic Importance of 2,5-Dibromo-4-nitropyridine The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Its abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Strategic Importance of 2,5-Dibromo-4-nitropyridine

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged scaffold in drug design. Within the vast landscape of pyridine-based building blocks, 2,5-Dibromo-4-nitropyridine stands out as a highly versatile and reactive intermediate. The strategic placement of two bromine atoms at positions amenable to distinct chemical transformations, coupled with the potent electron-withdrawing effect of the nitro group, renders this molecule a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives.

The nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making both the C2 and C5 positions susceptible to displacement by a wide range of nucleophiles. This electronic activation, combined with the differential reactivity of the two bromine atoms in palladium-catalyzed cross-coupling reactions, allows for a programmed, regioselective introduction of various substituents. This guide provides an in-depth exploration of the applications of 2,5-Dibromo-4-nitropyridine, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties of 2,5-Dibromo-4-nitropyridine

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [1]
Appearance Pale yellow crystalline powder[2]
Melting Point 121-124 °C[2]
CAS Number 221241-31-2[3]

Application I: Synthesis of Pyrrolopyridine Derivatives as Novel Therapeutics

A notable application of 2,5-Dibromo-4-nitropyridine is in the synthesis of pyrrolopyridine derivatives, which have been investigated as potential treatments for chronic pain.[4] The synthesis leverages the reactivity of the C5 bromine in a nucleophilic substitution reaction, followed by intramolecular cyclization.

Conceptual Workflow for Pyrrolopyridine Synthesis

The overall synthetic strategy involves the sequential reaction of 2,5-Dibromo-4-nitropyridine to construct the target heterocyclic core.

workflow start 2,5-Dibromo-4-nitropyridine step1 Nucleophilic Substitution at C5 with an Amino Ester start->step1 step2 Reduction of the Nitro Group step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Suzuki Coupling at C2 step3->step4 end Pyrrolopyridine Derivative step4->end suzuki_regioselectivity reactant 2,5-Dibromo-4-nitropyridine C2-Br (para to NO2) C5-Br (ortho to NO2) catalyst Pd(0) Catalyst reactant:c2->catalyst Faster Oxidative Addition reactant:c5->catalyst Slower Oxidative Addition outcome1 Mono-arylated at C2 (Major Product) catalyst->outcome1 outcome2 Mono-arylated at C5 (Minor Product) catalyst->outcome2

Sources

Method

Application Note: 2,5-Dibromo-4-nitropyridine as a Privileged Scaffold for Kinase Inhibitor Synthesis

This Application Note and Protocol Guide is structured to provide a comprehensive, technical deep-dive into the utility of 2,5-Dibromo-4-nitropyridine in kinase inhibitor discovery. Executive Summary In the high-stakes a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical deep-dive into the utility of 2,5-Dibromo-4-nitropyridine in kinase inhibitor discovery.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 2,5-dibromo-4-nitropyridine scaffold (CAS: 221241-31-2) represents a "trident" of chemical reactivity. Unlike simple dihalo-pyridines, this building block offers three distinct, orthogonal vectors for functionalization: the highly electrophilic C4-nitro group and the electronically differentiated bromine atoms at C2 and C5. This guide details the regioselective strategies required to exploit this scaffold, enabling the rapid synthesis of Type I and Type II kinase inhibitors with precise control over the Hinge Binder, Solvent Front, and Gatekeeper interaction motifs.

Chemical Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must map its substitution pattern to the ATP-binding pocket of a typical protein kinase.

  • C2-Position (Hinge Binder): The C2-bromide is flanked by the pyridine nitrogen, making it the most activated halogen. It is ideal for installing the Hinge Binding moiety (typically an aryl or heteroaryl ring) via Suzuki-Miyaura coupling.

  • C4-Position (Solvent Front/Tail): The C4-nitro group is a "super-leaving group" in nucleophilic aromatic substitution (

    
    ). This position projects towards the Solvent Front , allowing for the introduction of solubilizing groups (e.g., piperazines, morpholines) or extended tails to probe the ribose pocket.
    
  • C5-Position (Gatekeeper/Hydrophobic Pocket): The C5-bromide is sterically and electronically distinct. It is often the last point of diversification, used to target the Gatekeeper residue or hydrophobic back-pocket (Structure-Activity Relationship tuning).

Diagram 1: Reactivity & Pharmacophore Map

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold 2,5-Dibromo-4-nitropyridine (Core Scaffold) C4_Nitro C4-Nitro Group (Most Reactive) Target: Solvent Front Scaffold->C4_Nitro S_NAr (Amines, OR-) C2_Bromo C2-Bromine (Activated) Target: Hinge Region Scaffold->C2_Bromo Pd-Coupling (1st) C5_Bromo C5-Bromine (Deactivated) Target: Hydrophobic Pocket Scaffold->C5_Bromo Pd-Coupling (2nd) High Reactivity High Reactivity Medium Reactivity Medium Reactivity High Reactivity->Medium Reactivity Low Reactivity Low Reactivity Medium Reactivity->Low Reactivity

Caption: Orthogonal reactivity profile of 2,5-dibromo-4-nitropyridine. The C4-nitro group dominates nucleophilic attacks, while the C2-bromide is the preferred site for initial cross-coupling.

Synthetic Strategies & Protocols

Strategy A: The "Solvent-First" Approach (Nitro Displacement)

This is the most common workflow. The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen makes the C4 position exceptionally electrophilic.

Mechanism:


 (Nucleophilic Aromatic Substitution).[1]
Regioselectivity:  Exclusive to C4. The C2/C5 bromines remain intact because the nitro group is a superior leaving group in this highly activated system, and the transition state for C4 attack is stabilized by the para-nitrogen [1].
Protocol 1: Regioselective

at C4

Objective: Replace the C4-nitro group with a primary or secondary amine (e.g., N-methylpiperazine).

Materials:

  • 2,5-Dibromo-4-nitropyridine (1.0 equiv)[2]

  • Amine Nucleophile (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMF, NMP, or Acetonitrile (Dry)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,5-dibromo-4-nitropyridine in dry DMF (0.2 M concentration) in a round-bottom flask under inert atmosphere (

    
     or Ar). Note: The solution will likely be yellow.
    
  • Addition: Cool the solution to 0°C. Add the base (DIPEA) followed by the dropwise addition of the amine nucleophile.

    • Expert Tip: For volatile amines, use a sealed tube. For bulky amines, room temperature or mild heating (40°C) may be required.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LC-MS.

    • Endpoint: Disappearance of the nitro-pyridine peak (M+H) and appearance of the amino-pyridine product. The nitro group displacement is usually rapid (< 2 hours).

  • Workup: Pour the reaction mixture into ice-cold water.

    • If solid precipitates: Filter, wash with water, and dry under vacuum.[3][4]

    • If oil forms: Extract with EtOAc (3x), wash organics with brine (critical to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a stable 4-amino-2,5-dibromopyridine.

Yield Expectation: 85-95%

Strategy B: The "Hinge-First" Approach (Selective Coupling)

If the nitro group is reduced to an amine (or if the C4 substituent is already installed), the next step is differentiating the two bromines.

Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura). Regioselectivity: C2 > C5. Reasoning: The C2 position is adjacent to the pyridine nitrogen (alpha-position), making it more electron-deficient and prone to oxidative addition by the Pd(0) species compared to the C5 position (beta-position) [2].

Protocol 2: Regioselective Suzuki Coupling at C2

Objective: Install an aryl group at C2 while leaving C5-Br intact.

Materials:

  • 4-Substituted-2,5-dibromopyridine (Product of Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water

Step-by-Step Procedure:

  • Degassing: Combine the solvent and aqueous base in a reaction vial and sparge with Argon for 15 minutes. Oxygen is the enemy of regioselectivity here.

  • Assembly: Add the pyridine substrate, boronic acid, and Pd catalyst.

  • Reaction: Heat to 80-90°C.

    • Critical Control: Do not overheat or run for excessive time (>12h), or "over-coupling" at C5 will occur. Monitor LC-MS every hour.

    • Success Marker: You want to see the Mono-coupled product. If Di-coupled product appears (>5%), lower the temperature or reduce boronic acid stoichiometry.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Purification: Silica gel chromatography. The polarity difference between the mono-aryl and di-bromo species is usually sufficient for separation.

Yield Expectation: 60-75% (Mono-coupled).

Diagram 2: Synthetic Workflow for Kinase Inhibitors

Workflow Start Start: 2,5-Dibromo-4-nitropyridine Step1 Step 1: S_NAr (C4) Nucleophile: R-NH2 Displaces NO2 Start->Step1 Inter1 Intermediate A: 4-Amino-2,5-dibromopyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (C2) Reagent: Ar-B(OH)2, Pd(0) Kinetic Control Inter1->Step2 Inter2 Intermediate B: 2-Aryl-4-amino-5-bromopyridine Step2->Inter2 Step3 Step 3: Suzuki/Buchwald (C5) Reagent: R'-B(OH)2 or R'-NH2 Forcing Conditions Inter2->Step3 Final Final Kinase Inhibitor (Trisubstituted Pyridine) Step3->Final

Caption: Stepwise assembly of a trisubstituted pyridine kinase inhibitor. Note the sequential activation of C4, C2, and C5.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction at C4 (

)
Nucleophile is too weak or bulky.Switch solvent to NMP and heat to 80°C. Use a stronger base (NaH) if the nucleophile is an alcohol.
Mixture of C2/C5 Coupling Temperature too high; Excess Boronic acid.Lower temp to 60°C. Use strictly 1.0 equiv of boronic acid. Use a bulky ligand (e.g., XPhos) to enhance discrimination.
Reduction of Nitro Failed Catalyst poisoning (Br is labile).Avoid Pd/C +

(will dehalogenate). Use Fe/NH4Cl or SnCl2 for chemoselective nitro reduction without touching bromines [3].
Black Precipitate in Suzuki Palladium crash-out.Ensure thorough degassing. Add a drop of surfactant (e.g., Triton X-100) or use a better ligand system (

).

Safety & Handling

  • Energetic Hazard: Nitro-pyridines can be energetic. While 2,5-dibromo-4-nitropyridine is generally stable, avoid heating large quantities (>10g) in a dry state.

  • Skin Sensitizer: Halogenated nitropyridines are potent skin irritants and sensitizers. Always handle in a fume hood with double nitrile gloves.

  • Waste: Aqueous waste from these reactions often contains brominated byproducts and heavy metals (Pd). Dispose of in dedicated halogenated/heavy metal waste streams.

References

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The electron-deficient nature of the pyridine ring directs nucleophilic attack to C2 and C4. In 4-nitro-halopyridines, the nitro group at C4 is the preferred leaving group due to the stability of the Meisenheimer complex.
  • Suzuki Coupling Regioselectivity: Lutsenko, S. V., et al. (2019). "Regioselective Suzuki–Miyaura cross-coupling of 2,5-dibromopyridine." Chemistry of Heterocyclic Compounds.

  • Nitro Reduction Protocols: "Reduction of Nitroarenes using Fe/NH4Cl." Organic Chemistry Portal.

  • Scaffold Source: "2,5-Dibromo-4-nitropyridine (CAS 221241-31-2)."[2][5][6] BLD Pharm / Ambeed Catalog.

  • Patent Application: "Pyrrolopyridine derivatives as kinase inhibitors." (EP1753764A1). Describes the use of 2,5-dibromo-4-nitropyridine as a starting material.[5][6]

Sources

Application

Strategic C-C Bond Formation: A Detailed Protocol for the Stille Coupling of 2,5-Dibromo-4-nitropyridine

An Application Note for Researchers and Drug Development Professionals Abstract The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the Stille coupling of 2,5-Dibromo-4-nitropyridine, a versatile, electron-deficient heterocyclic building block. Substituted nitropyridines are crucial pharmacophores in medicinal chemistry, and this guide offers a detailed experimental procedure, mechanistic insights, and practical considerations for researchers in drug discovery and materials science.[3][4] We will delve into the causality behind experimental choices, from catalyst selection to strategies for selective mono-functionalization and the critical removal of toxic organotin byproducts.

Introduction: The Power of Stille Coupling in Heterocyclic Chemistry

The construction of complex molecular architectures often relies on the strategic formation of C-C bonds. The Stille reaction, developed by Nobel laureate John K. Stille, has become an indispensable tool for this purpose.[1][5] The reaction facilitates the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X) and is distinguished by the stability of the organotin reagents to air and moisture and its compatibility with a vast array of functional groups.[6][7]

The 2,5-disubstituted 4-nitropyridine scaffold is of significant interest in pharmaceutical development due to its prevalence in biologically active compounds.[7] The electron-withdrawing nature of the nitro group and the pyridine ring presents unique challenges and opportunities for selective functionalization. This guide provides a robust and adaptable protocol for navigating the Stille coupling of 2,5-Dibromo-4-nitropyridine to generate novel substituted pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the 2,5-Dibromo-4-nitropyridine, forming a Pd(II) intermediate.[6][10] This is often the initial step that brings the electrophile into the catalytic cycle.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is frequently the rate-determining step of the reaction.[7][8]

  • Reductive Elimination: The two organic groups attached to the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_products Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (trans-R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (Dibromonitropyridine) Transmetal Transmetalation Intermediate (cis-R¹-Pd(II)L₂-R²) OxAdd->Transmetal R²-SnR₃ (Organostannane) Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product Byproduct X-SnR₃ (Tin Byproduct) Transmetal->Byproduct

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of 2,5-Dibromo-4-nitropyridine

This protocol provides a general method for the mono-arylation of 2,5-Dibromo-4-nitropyridine. Modifications for di-substitution or for coupling with other organostannanes (e.g., vinyl or alkyl) may be required.

3.1. Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2,5-Dibromo-4-nitropyridineC₅H₂Br₂N₂O₂281.8934485-83-1Substrate
Aryl-tributylstannaneAr-Sn(n-Bu)₃VariableVariableHighly Toxic . Handle with extreme care.
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5614221-01-3Palladium(0) catalyst
Copper(I) IodideCuI190.457681-65-4Optional co-catalyst additive
Anhydrous TolueneC₇H₈92.14108-88-3Dry, degassed solvent
Saturated aq. KF solutionKF58.107789-23-3For work-up to remove tin byproducts
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Brine (Saturated aq. NaCl)NaCl58.447647-14-5For washing
Anhydrous MgSO₄ or Na₂SO₄---Drying agent
Schlenk flask / round-bottom flask---Flame-dried before use
Inert atmosphere setupArgon or N₂--Essential for reaction success
TLC plates, GC-MS---For reaction monitoring
Silica GelSiO₂60.087631-86-9For column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • To the flask, add 2,5-Dibromo-4-nitropyridine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%), and Copper(I) Iodide (0.1 eq, 10 mol%, optional but recommended).[11]

  • Reagent Addition:

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Stir the mixture for 5 minutes to ensure dissolution and catalyst pre-activation.

    • Via syringe, add the aryl-tributylstannane (1.1-1.2 eq for mono-substitution). Causality Note: Using a slight excess of the organostannane ensures complete consumption of the more valuable dibromopyridine starting material. For di-substitution, at least 2.2-2.5 equivalents would be required.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C in an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up and Tin Removal:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 20 mL).

    • Transfer the organic mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and let it stir for at least 1 hour.[12][13] Trustworthiness Note: This step is critical. Fluoride ions have a high affinity for tin and will precipitate the tributyltin bromide byproduct as a solid (Bu₃SnF), facilitating its removal from the organic phase.

    • A gelatinous precipitate may form. If so, filter the entire mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the organic layer sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Stille coupling experiment.

Key Considerations and Troubleshooting

  • Regioselectivity: In di-substituted pyridines, controlling mono- vs. di-substitution is a primary challenge. To favor mono-substitution , use a slight excess (1.1-1.2 eq) of the organostannane and carefully monitor the reaction to stop it after the starting material is consumed but before significant di-substitution occurs. For di-substitution , a larger excess of the organostannane (≥ 2.2 eq) and longer reaction times are necessary.[7][14]

  • Catalyst and Ligands: While Pd(PPh₃)₄ is a reliable catalyst, some reactions may benefit from using a Pd(II) source like Pd(OAc)₂ with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos).[15][16] These can sometimes accelerate the oxidative addition and reductive elimination steps, especially with less reactive bromides.

  • Toxicity of Organostannanes: Organotin compounds are neurotoxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][17] All tin-contaminated waste must be disposed of according to institutional safety protocols.

  • Incomplete Tin Removal: Residual tin byproducts can complicate purification and interfere with biological assays. If KF washing is insufficient, alternative methods include treatment with DBU/N-chlorosuccinimide or specialized silica gel preparations.[13]

Conclusion

The Stille cross-coupling reaction offers a powerful and versatile method for the synthesis of substituted 4-nitropyridines. By carefully controlling stoichiometry and reaction conditions, researchers can achieve selective functionalization of the 2,5-Dibromo-4-nitropyridine core. The protocol detailed herein provides a solid foundation for synthesizing novel compounds for evaluation in drug discovery programs and for the development of advanced materials. Adherence to the procedural details, particularly the inert atmosphere techniques and the rigorous removal of tin byproducts, is paramount for achieving high yields and purity.

References

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd cross-coupling mechanism of the Stille reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020). Stille cross-coupling reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Gu, Y., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][8][10]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-4. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Ali, I., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14, 1087-1108. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

  • Simply Drug Discovery. (2024). Is the Stille Reaction Useful? Retrieved from [Link]

  • LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Yi, Y., et al. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Schmidt, C., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 1947-53. Retrieved from [Link]

  • Dander, J. E., & Garg, N. K. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]

  • Häring, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16223-16228. Retrieved from [Link]

Sources

Method

Application Note: Divergent Synthesis of Novel Heterocycles from 2,5-Dibromo-4-nitropyridine

Executive Summary The scaffold 2,5-dibromo-4-nitropyridine (DBNP) represents a "privileged structure" in medicinal chemistry due to its dense functionalization and unique electronic asymmetry. It serves as a potent precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2,5-dibromo-4-nitropyridine (DBNP) represents a "privileged structure" in medicinal chemistry due to its dense functionalization and unique electronic asymmetry. It serves as a potent precursor for type I and II kinase inhibitors, specifically those requiring imidazo[1,2-a]pyridine or pyrrolo[3,2-c]pyridine (5-azaindole) cores.

This guide provides a validated roadmap for exploiting the orthogonal reactivity of DBNP. Unlike generic pyridine synthesis guides, we focus on the regioselective hierarchy —exploiting the electronic bias between the C2 and C5 halogens and the activating nature of the C4-nitro group to construct fused heterocycles with high precision.

Reactivity Profile & Strategic Analysis

To successfully manipulate DBNP, one must understand the electronic "hotspots" governed by the pyridine nitrogen and the nitro group.

The Electronic Hierarchy

The molecule features three distinct reactive sites, ordered by susceptibility to nucleophilic attack and metal insertion:

  • C2-Position (

    
    -Position):  Most electron-deficient due to the cumulative inductive effects of the ring nitrogen (-I) and the para-nitro group (-M, -I). This is the site of the primary 
    
    
    
    displacement
    .
  • C4-Position (Nitro Group): The nitro group acts as a "chameleon." It activates the ring for

    
     at C2/C6 but can itself act as a leaving group (denitration) with hard nucleophiles (e.g., thiols) or serve as a latent amine via reduction.
    
  • C5-Position (

    
    -Position):  The least activated for 
    
    
    
    but highly viable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) once the C2 position is blocked or differentiated.
Decision Matrix Visualization

ReactivityMap DBNP 2,5-Dibromo- 4-nitropyridine C2 C2-Br: Primary S_NAr (Highly Activated) DBNP->C2 Step 1: Nucleophilic Attack (Amines) C4 C4-NO2: Latent Amine or Leaving Group DBNP->C4 Step 3: Reduction/ Cyclization C5 C5-Br: Cross-Coupling (Pd-Catalyzed) DBNP->C5 Step 2: Sonogashira/ Suzuki C2->C5 Regioselectivity Control

Figure 1: Reactivity hierarchy of 2,5-dibromo-4-nitropyridine. The sequence C2


 C5 

C4 is critical for preventing byproduct formation.

Protocol A: Regioselective C2-Amination (The Gateway)

This step is the "gatekeeper." Failure to control stoichiometry or temperature here results in C2,C6-disubstitution or C4-denitration.

Objective: Selective displacement of C2-Br to form 2-amino-5-bromo-4-nitropyridine derivatives.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

  • Temp: 0°C to RT

Step-by-Step Methodology
  • Preparation: Dissolve 2,5-dibromo-4-nitropyridine in MeCN (0.2 M concentration) in a round-bottom flask under

    
    . Cool to 0°C  using an ice bath. Critical: Low temperature suppresses C4-denitration.
    
  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyridine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear; the mono-substituted product (
      
      
      
      ) will appear. If a lower spot appears, it is likely the di-substituted byproduct.
  • Workup: Concentrate the solvent to 20% volume. Pour into ice-water (5x volume).

  • Isolation: The product typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Target: >85%.[1][2][3]

Data Summary: Regioselectivity Verification

Nucleophile Conditions C2-Product Yield C2,C6-Bis Yield Notes
Morpholine MeCN, 0°C 92% <2% Cleanest conversion
Ammonia (NH3) EtOH, sealed, RT 88% 5% Requires chromatography

| Aniline | THF, Reflux | 75% | 10% | Slower kinetics |

Protocol B: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

This protocol utilizes the newly installed C2-amine (specifically if


 was used in Protocol A) to build a fused ring at the N1-C2 junction.

Target: 6-Bromo-7-nitroimidazo[1,2-a]pyridine (Precursor for further C7 functionalization).

Mechanism

The reaction involves the alkylation of the pyridine ring nitrogen (N1) followed by cyclization onto the exocyclic amine at C2.

Step-by-Step Methodology
  • Substrate: Suspend 2-amino-5-bromo-4-nitropyridine (from Protocol A) in Ethanol (0.5 M).

  • Reagent: Add Chloroacetaldehyde (50% aq. solution, 2.0 eq) and

    
     (2.0 eq).
    
  • Cyclization: Heat to reflux (80°C) for 6–12 hours.

    • Observation: The reaction mixture will darken.

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Dilute with EtOAc and wash with saturated

    
    .
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

  • Result: The formation of the imidazole ring locks the structure. The C6-Br (originally C5) remains available for Suzuki coupling.

Protocol C: Synthesis of Pyrrolo[3,2-c]pyridine (5-Azaindole)

This is the most advanced and high-value protocol. It constructs a pyrrole ring across the C4-C5 bond, utilizing the C5-Br for carbon insertion and the C4-NO2 as the nitrogen source.

Pathway: Sonogashira Coupling


 Reductive Cyclization.
Workflow Diagram

AzaindoleSynthesis Step1 Start: 2-Substituted- 5-bromo-4-nitropyridine Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat.) Step1->Step2 C5-Br Activation Step3 Intermediate: 5-(TMS-ethynyl)-4-nitropyridine Step2->Step3 Step4 Reductive Cyclization (Fe/AcOH or SnCl2) Step3->Step4 Nitro Reduction & 5-endo-dig attack Step5 Product: 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Step4->Step5

Figure 2: Synthetic route to 5-azaindoles via the "Leimgruber-Batcho" inspired alkynyl route.

Detailed Methodology
Step 1: C5-Sonogashira Coupling
  • Reagents:

    • Substrate: 2-morpholino-5-bromo-4-nitropyridine (1.0 eq)

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst: CuI (2 mol%)

    • Base/Solvent:

      
       / DMF (1:4 ratio)
      
  • Procedure:

    • Degas the solvent mixture thoroughly (Argon sparge).

    • Add substrate, catalysts, and base.[3][4][5]

    • Add TMSA. Heat to 60°C for 4 hours. Note: Do not overheat; nitro groups can destabilize Pd(0) at high temps.

    • Workup: Filter through Celite. Dilute with water, extract with EtOAc. Purify via column chromatography.[6]

    • Product: 2-morpholino-4-nitro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Reductive Cyclization (The Indole Formation)

Standard hydrogenation (


) often reduces the alkyne to an alkane. We use a chemoselective metal-mediated reduction.
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the alkyne intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to 80°C for 2 hours.

    • Mechanism: The nitro group is reduced to an amine (

      
      ).[7] The amine spontaneously attacks the adjacent alkyne (which may be desilylated in situ or require a fluoride workup step if the TMS group persists, though Fe/acidic conditions usually facilitate cyclization).
      
    • Workup: Filter hot through Celite to remove iron sludge. Concentrate.

    • Purification: The resulting 5-azaindole is often fluorescent. Purify on silica (DCM/MeOH).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following NMR signatures:

Compound StageKey 1H NMR Signal (

ppm, DMSO-

)
Diagnostic Change
Starting Material C6-H singlet (~8.8 ppm)Sharp singlet, highly deshielded by Nitro/Br.
Step 1 (C2-Amine) C6-H (~8.4 ppm)Upfield shift due to electron donation from C2-amine.
Step 2 (Alkyne) TMS peak (0.2 ppm)Appearance of strong singlet.
Final (Azaindole) Indole C2/C3-H (~6.5 & 7.4 ppm)Appearance of characteristic pyrrole doublets; loss of TMS.

References

  • Regioselectivity in Halopyridines

    • Lulinski, S., & Serwatowski, J. (2003). Regioselectivity of the lithiation of bromopyridines. Journal of Organic Chemistry. Link

  • Synthesis of 5-Azaindoles

    • Zhang, Z., et al. (2002). Synthesis of 5-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry. Link

  • Nitro-Group Reduction Methodologies

    • Kumar, S., et al. (2023).[8] Chemoselective Reduction of Nitroarenes. Journal of Organic Chemistry. Link

  • Imidazo[1,2-a]pyridine Synthesis

    • Bagdi, A.K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications. Link

  • 2,5-Dibromo-4-nitropyridine Preparation

    • Patent CN105061301A. Synthesis method of 2,5-dibromopyridine. Link

Sources

Application

Application Note: Strategic Functionalization of 2,5-Dibromo-4-nitropyridine via Palladium Catalysis

This Application Note is designed for research scientists and process chemists focusing on the functionalization of the 2,5-Dibromo-4-nitropyridine scaffold. This heterocyclic core presents a unique interplay of electron...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the functionalization of the 2,5-Dibromo-4-nitropyridine scaffold. This heterocyclic core presents a unique interplay of electronic activation and steric hindrance, offering distinct "handles" for sequential library generation in drug discovery.

Part 1: Strategic Analysis & Reactivity Profile

The Scaffold Architecture

2,5-Dibromo-4-nitropyridine (CAS: 175422-04-5) is a highly electron-deficient pyridine derivative. Successful functionalization requires navigating three distinct reactive sites. Unlike simple pyridines, the presence of the 4-nitro group drastically alters the electronic landscape, introducing both activation and potential instability (via nucleophilic displacement).

Reactivity Hierarchy (Theoretical & Empirical):

  • C2-Bromine (Primary Site):

    • Activation: Strongly activated by the adjacent pyridine nitrogen (

      
      -position) via inductive electron withdrawal (-I effect).
      
    • Sterics: Relatively unhindered.

    • Outcome: This is the preferred site for the first oxidative addition step in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).

  • C5-Bromine (Secondary Site):

    • Activation: Activated by the ortho-nitro group, but less electron-deficient than the C2 position regarding the pyridine nitrogen (

      
      -position).
      
    • Sterics: Significantly hindered by the bulky 4-nitro group.

    • Outcome: Reacts only under forcing conditions or after the C2 position has been functionalized.

  • C4-Nitro Group (Latent Electrophile):

    • Risk: The C4 position is highly susceptible to

      
       (Nucleophilic Aromatic Substitution). Strong nucleophiles (alkoxides, thiols, aliphatic amines) may displace the nitro group rather than participating in the desired Pd-coupling.
      
    • Strategy: Use mild bases (carbonates, phosphates) and avoid strong nucleophiles during the cross-coupling steps.

Visualization of Reactivity

The following diagram maps the regioselectivity and competitive pathways.

ReactivityMap Substrate 2,5-Dibromo-4-nitropyridine C2_Site C2-Br Position (Primary Reactive Site) Substrate->C2_Site Fast Oxidative Addition (Sterically Open, N-Activated) C5_Site C5-Br Position (Secondary Reactive Site) Substrate->C5_Site Slow Oxidative Addition (Sterically Hindered) C4_Site C4-Nitro Position (S_NAr Liability) Substrate->C4_Site Side Reaction Risk (Nucleophilic Displacement)

Caption: Reactivity map illustrating the kinetic preference for C2 functionalization over C5, and the risk of nitro-displacement at C4.

Part 2: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

This protocol targets the selective mono-arylation at the C2 position. The key to success is controlling the stoichiometry and using a catalyst system that operates under mild conditions to prevent C5 coupling or nitro displacement.

Target: 2-Aryl-5-bromo-4-nitropyridine

Materials & Reagents
ComponentSpecificationEquivalentsRole
Substrate 2,5-Dibromo-4-nitropyridine1.0Electrophile
Boronic Acid Arylboronic acid (

)
1.05Nucleophile
Catalyst

0.03 (3 mol%)Catalyst
Base

(2M aqueous)
2.5Base (Mild)
Solvent DME (Dimethoxyethane) / Water4:1 RatioSolvent
Step-by-Step Procedure
  • Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with 2,5-Dibromo-4-nitropyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and

    
     (3 mol%).
    
  • Solvation: Add degassed DME (concentration ~0.1 M relative to substrate). Stir briefly to dissolve.

  • Activation: Add the degassed 2M

    
     solution.
    
    • Critical Note: Avoid hydroxide bases (NaOH, KOH) as they promote

      
       displacement of the nitro group.
      
  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Monitoring: Monitor via LCMS. Look for the consumption of starting material (M) and formation of mono-coupled product (M+Ar-Br). If di-coupled product appears, lower temperature to 45°C.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the starting material but more polar than the di-coupled byproduct.

Protocol B: Sequential Functionalization (C5 Coupling)

Once the C2 position is functionalized, the C5-Br bond remains. Due to the steric bulk of the adjacent 4-nitro group and the C2-aryl group, this second coupling requires a more active catalyst system and higher temperatures.

Target: 2,5-Diaryl-4-nitropyridine

Materials & Reagents
ComponentSpecificationEquivalentsRole
Substrate 2-Aryl-5-bromo-4-nitropyridine1.0Electrophile
Boronic Acid Arylboronic acid (

)
1.5Nucleophile
Catalyst

0.05 (5 mol%)Active Catalyst
Base

(3M aqueous)
3.0Base
Solvent 1,4-Dioxane-High boiling solvent
Step-by-Step Procedure
  • Setup: Combine the C2-functionalized substrate (1.0 equiv), the second boronic acid (1.5 equiv), and

    
     (5 mol%) in a pressure vial.
    
    • Why dppf? The bidentate ligand prevents

      
      -hydride elimination (if alkyl groups are used) and is robust enough to withstand the higher temperatures required to overcome the steric hindrance at C5.
      
  • Reaction: Add 1,4-Dioxane (0.1 M) and aqueous

    
    . Sparge with Argon for 5 minutes.
    
  • Heating: Heat to 90–100°C for 12–18 hours.

    • Note: The nitro group is thermally stable at this temperature in this solvent system, but ensure the base concentration is not excessive to prevent degradation.

  • Workup: Standard aqueous extraction (DCM/Water).

  • Purification: Silica gel chromatography.

Part 3: Troubleshooting & Critical Parameters

The "Nitro-Poisoning" Effect

Nitro-substituted heterocycles can sometimes coordinate to Pd(0), dampening catalytic activity.

  • Symptom: Stalled reaction despite unconsumed starting material.

  • Solution: Increase catalyst loading to 5 mol% or switch to a highly active precatalyst like XPhos Pd G2 , which is bulky enough to prevent non-productive coordination of the nitro group.

Competition

If you observe a byproduct corresponding to


 or 

, the base is attacking the C4 position.
  • Solution: Switch from carbonate bases to Potassium Phosphate (

    
    )  or Cesium Fluoride (CsF)  under anhydrous conditions.
    
Solubility

2,5-Dibromo-4-nitropyridine has limited solubility in non-polar solvents.

  • Recommendation: Use THF , Dioxane , or DME . Avoid pure Toluene unless a cosolvent (Ethanol) is used.

Part 4: Workflow Visualization

The following diagram outlines the sequential library synthesis workflow.

Workflow Start Start: 2,5-Dibromo-4-nitropyridine Step1 Step 1: C2-Selective Coupling Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Regioselective Intermed Intermediate: 2-Aryl-5-bromo-4-nitropyridine Step1->Intermed Step2 Step 2: C5-Coupling (Steric Demand) Pd(dppf)Cl2, K3PO4, 100°C Intermed->Step2 Forcing Conditions Final Final Product: 2,5-Diaryl-4-nitropyridine Step2->Final

Caption: Sequential workflow for accessing non-symmetrical 2,5-diaryl-4-nitropyridines.

References

  • Regioselectivity in Pyridines: Li, J. J. (Ed.). (2010).[2] Name Reactions for Homologation, Part I. Wiley. (General principles of halogenated pyridine reactivity).

  • Suzuki Coupling of Chloropyrimidines (Analogous Electronic Systems): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. [Link][3][4][5][6][7][8][9]

  • Palladium Catalysis in Drug Discovery: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (Discussion on catalyst choice for deactivated substrates). [Link]

Sources

Method

High-Fidelity Copper-Free Sonogashira Coupling of 2,5-Dibromo-4-nitropyridine

Application Note & Protocol Guide [1] Executive Summary This application note details the protocol for the copper-free Sonogashira cross-coupling of 2,5-dibromo-4-nitropyridine . This substrate is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary

This application note details the protocol for the copper-free Sonogashira cross-coupling of 2,5-dibromo-4-nitropyridine . This substrate is a critical scaffold in the synthesis of fused heterocyclic systems, particularly 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) and pyrrolopyridines , which are prevalent in kinase inhibitor development.[1]

The Scientific Challenge: Coupling this substrate presents a tripartite challenge:

  • Regioselectivity: The substrate contains two electrophilic sites (C2-Br and C5-Br).[1] While the C4-nitro group electronically activates the ortho-position (C5), steric hindrance and the natural

    
    -activation of the pyridine ring typically favor C2-alkynylation .[1]
    
  • Chemospecificity (

    
     Competition):  The highly electron-deficient nature of the 4-nitropyridine ring makes it extremely susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] Standard Sonogashira amine bases (e.g., diethylamine, piperidine) function as nucleophiles, displacing the bromine or the nitro group rather than promoting the coupling.
  • Safety (Copper-Free): The presence of a nitro group and potential formation of unstable copper acetylides necessitates a copper-free approach to mitigate explosion risks and Glaser homocoupling side reactions.[1]

Mechanistic Insight & Regiocontrol

The Regioselectivity Paradox

In 2,5-dibromopyridines, the C2 position is generally more reactive toward Palladium(0) oxidative addition due to the inductive electron-withdrawing effect of the ring nitrogen.[1]

  • C2-Position:

    
     to Nitrogen.[1] Less sterically hindered.[1] Preferred site of reaction. 
    
  • C5-Position:

    
     to Nitrogen, but ortho to the strong electron-withdrawing Nitro group (C4).[1] While the C5-Br bond is highly activated electronically, the steric bulk of the adjacent nitro group often retards the rate of oxidative addition relative to C2.
    
The "Base Effect" (Critical Parameter)

In copper-free Sonogashira couplings, the base activates the terminal alkyne.[1] However, for 4-nitropyridines , the choice of base is the difference between success and failure.

  • Avoid: Primary and secondary amines (e.g., Piperidine, Morpholine). These will instantly attack C2 or C6 via

    
    , destroying the starting material.
    
  • Use: Inorganic carbonates (Cs

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) or hindered tertiary amines (DIPEA) in polar aprotic solvents.[1] Cesium Carbonate is preferred for its "cesium effect," enhancing solubility and alkyne activation in DMF/MeCN.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic behind the selected protocol.

Sonogashira_Pathway Substrate 2,5-Dibromo- 4-nitropyridine OA_C2 Oxidative Addition (C2-Position) Substrate->OA_C2 Fast OA (Kinetic) OA_C5 Oxidative Addition (C5-Position) Substrate->OA_C5 Slow OA (Steric) SnAr_Prod SnAr Adduct (DEAD END) Substrate->SnAr_Prod Nucleophilic Attack Pd0 Pd(0) Catalyst Pd0->OA_C2 Base_Amine 2° Amine Base (e.g., Piperidine) Base_Amine->SnAr_Prod Base_Inorg Inorganic Base (Cs2CO3) Product 2-Alkynyl-5-bromo- 4-nitropyridine Base_Inorg->Product Activates Alkyne (No SnAr) OA_C2->Product Reductive Elim.

Caption: Competitive pathways. Red path indicates failure mode via SnAr using amine bases.[1] Green/Blue path indicates successful C2-selective coupling using inorganic bases.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2,5-Dibromo-4-nitropyridine 1.0SubstrateHandle with care (Energetic).[1]
Terminal Alkyne 1.1 - 1.2Coupling PartnerExcess compensates for minor oligomerization.[1]
PdCl

(PPh

)

0.05 (5 mol%)CatalystRobust source of Pd(II); reduces to Pd(0) in situ.[1]
Cs

CO

2.0 - 3.0BaseCritical: Must be anhydrous and finely ground.
Acetonitrile (MeCN) Solvent0.1 M Conc.[1]Anhydrous; degassed is preferred.[1]
Argon/Nitrogen AtmosphereInert GasOxygen inhibits the catalytic cycle.[1]
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 2-neck round-bottom flask or a pressure vial.

  • Add 2,5-Dibromo-4-nitropyridine (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), and Cs
    
    
    CO
    
    
    (2.5 equiv).
  • Seal the vessel and purge with Argon for 5 minutes.

    • Expert Tip: Unlike Cu-catalyzed reactions, Cu-free systems are less sensitive to trace oxygen, but for electron-deficient pyridines, oxygen can accelerate catalyst decomposition (Pd-black formation).[1]

Step 2: Solvent & Alkyne Addition [1]

  • Add anhydrous MeCN (or DMF) via syringe to achieve a concentration of ~0.1 M relative to the pyridine.[1]

  • Add the Terminal Alkyne (1.1 equiv) via syringe.

  • Stir the suspension vigorously.[1] The Cs

    
    CO
    
    
    
    will not dissolve completely; surface area is key.

Step 3: Reaction & Monitoring

  • Heat the mixture to 60–70°C .

    • Caution: Do not exceed 90°C. The combination of a nitro compound and an alkyne at high temperatures poses a thermal runaway risk.

  • Monitor by HPLC or TLC every 2 hours.[1]

    • Expected Outcome: The starting material (SM) spot should disappear.[1] A new, more polar spot (the mono-alkynyl product) should appear.[1]

    • Regioselectivity Check: If C2 coupling occurs, the product will typically be slightly more polar than the C5 isomer due to the proximity of the alkyne to the ring nitrogen.

Step 4: Workup & Purification [1]

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with Ethyl Acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

    • Note: The product is a 4-nitropyridine derivative and may be sensitive to light.[1] Store in amber vials.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic properties of the substrate.

ObservationDiagnosisCorrective Action
Formation of yellow/orange precipitate immediately upon base addition.

Reaction.
The base is attacking the pyridine ring.[1]
STOP. Switch from amine base (TEA/DIPEA) to inorganic base (Cs

CO

or K

PO

). Ensure solvent is dry.
No conversion after 4 hours. Catalyst Deactivation. Electron-deficient pyridines can bind Pd tightly, poisoning it.[1]Increase temperature to 80°C. Switch catalyst to Pd(PPh

)

(more active) or add excess ligand (PPh

, 10 mol%).[1]
Formation of homocoupled alkyne (Glaser product). Oxygen Leak. Re-degas solvents. Ensure Argon line is positive pressure. (Note: This is rare in Cu-free but possible with oxides).[1]
Mixture of Regioisomers (C2 and C5). Low Selectivity. Lower temperature to 40–50°C to favor the kinetic product (C2).[1] Use a bulkier phosphine ligand (e.g., XPhos) to enhance steric discrimination.[1]
Scale-Up Safety Note

Warning: 4-Nitropyridines are energetic precursors.[1]

  • DSC (Differential Scanning Calorimetry) is recommended before scaling above 5g.[1]

  • Avoid metal spatulas when handling dry solid product (potential friction sensitivity).

  • Ensure the reaction stream is free of copper contaminants (from old glassware or fittings) to prevent copper acetylide detonation hazards.[1]

References

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. [Link]

  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.[1] Organometallics.[1] [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.[1] (Regioselectivity Context). [Link]

  • Heterocycles. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-group Migration.[1][2][3] (Evidence of SnAr Risk).[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 2,5-Dibromo-4-nitropyridine

Subject: Troubleshooting & Optimization Guide for High-Difficulty Heterocycles Ticket ID: SUZ-PYR-NO2-OPT Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are working with 2,5-dibromo-4-nitropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for High-Difficulty Heterocycles Ticket ID: SUZ-PYR-NO2-OPT Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 2,5-dibromo-4-nitropyridine , a substrate that presents a "perfect storm" of reactivity challenges. This molecule is not a standard aryl halide; it is a highly electron-deficient, polyfunctional heterocycle.

Successful coupling requires navigating three competing forces:

  • Catalyst Deactivation: The pyridine nitrogen is a strong ligand that can displace phosphines, poisoning the Palladium (Pd) center.

  • Regioselectivity (C2 vs. C5): Steric hindrance at C5 (ortho to nitro) competes with the electronic activation of the C2 position (

    
     to nitrogen).
    
  • Nucleophilic Attack (

    
    ):  The nitro group activates the ring towards nucleophilic aromatic substitution, where your base (e.g., 
    
    
    
    ,
    
    
    ) attacks the ring instead of activating the boronic acid.

This guide provides a self-validating optimization protocol designed to maximize yield and selectivity.

Module 1: Diagnostic Matrix (Triage)

Use this matrix to identify the root cause of your failure mode before altering conditions.

SymptomProbable Root CauseVerification TestCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to unstable ligation or oxidation.Check reaction mixture color within 10 mins. Immediate blackening = instability.Switch to Pd(dppf)Cl₂ or add excess ligand (PPh₃ or XPhos ).
No Reaction (SM Recovery) Catalyst poisoning by Pyridine Nitrogen.

P NMR of crude mix. Look for Pyridine-Pd complexes.
Use bulky, electron-rich ligands (P(t-Bu)₃ , XPhos ) to prevent N-coordination.
Side Product: Phenol/Ether

background reaction. Base is attacking the C-Br bond.
LCMS shows Mass = SM - Br + OH (or O-Alkyl).Switch to non-nucleophilic bases (K₃PO₄ , CsF ) and anhydrous solvents.
Wrong Regioisomer Electronic vs. Steric mismatch.1H NMR: Check coupling constants of remaining aromatic protons.Adjust temperature. Lower temps (RT to 40°C) favor the kinetically accessible C2 position.
Protodeboronation Boronic acid instability.[1]LCMS shows Benzene/Arene (Ar-H) instead of Biaryl.Aprotic conditions (DMF/Dioxane) and anhydrous bases.

Module 2: The Reactivity Landscape

Understanding the electronic map of your substrate is the only way to control the outcome.

Diagram 1: Competitive Pathways & Regioselectivity

The following diagram illustrates the competing reaction sites on 2,5-dibromo-4-nitropyridine.

ReactivityMap Substrate 2,5-Dibromo-4-nitropyridine C2_Path Path A: C2 Coupling (Preferred Kinetic Product) Sterically Accessible Substrate->C2_Path Pd(0) Oxidative Addition (Fast at C2) C5_Path Path B: C5 Coupling (Sterically Hindered) Blocked by Nitro Group Substrate->C5_Path Pd(0) Oxidative Addition (Slow due to Sterics) SNAr_Path Path C: SNAr Side Reaction (Base Attack) Displacement of Br or NO2 Substrate->SNAr_Path Nucleophilic Base (OH-, OR-)

Caption: C2 is the kinetically favored site for Suzuki coupling due to steric accessibility, despite the electronic activation of C5 by the nitro group.

Deep Dive: Why C2 over C5?

While the nitro group at C4 makes the C5 position electronically very deficient (and thus attractive for oxidative addition), it creates significant steric bulk .

  • C2 Position: Flanked by the Pyridine Nitrogen (small) and C3-H. Accessible.

  • C5 Position: Flanked by the Nitro group (bulky) and C6-H. Hindered.

Module 3: Critical Parameters & Optimization

The Catalyst System

Standard catalysts like


 often fail here because the pyridine nitrogen displaces the triphenylphosphine ligand, shutting down the catalytic cycle.
  • Recommendation: Use Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos .

  • Why:

    • dppf is a bidentate ligand with a large bite angle that resists displacement by the pyridine nitrogen.

    • XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-deficient C-Br bond while preventing catalyst poisoning.

The Base (The "Silent Killer")

This is the most common failure point. The nitro group activates the ring for


. If you use strong bases like Sodium Ethoxide (

) or Sodium Hydroxide (

), you will simply replace the Bromine with an ethoxy or hydroxyl group.
  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    .
  • Why: These are non-nucleophilic bases. They are strong enough to activate the boronic acid (form the boronate species) but weak enough to avoid attacking the pyridine ring.

Solvent Selection
  • Recommendation: 1,4-Dioxane or Toluene (with minimal water).

  • Why: Aprotic, non-polar solvents suppress

    
     side reactions. Avoid alcohols (MeOH, EtOH) entirely, as they will act as nucleophiles.
    

Module 4: Validated Experimental Protocol

This protocol is designed as a "Self-Validating System." If Step 2 fails, do not proceed to Step 3.

Target Reaction: C2-Selective Suzuki Coupling of 2,5-Dibromo-4-nitropyridine.

Step-by-Step Methodology
  • Preparation (In Glovebox or under Ar flow):

    • Charge a reaction vial with 2,5-dibromo-4-nitropyridine (1.0 equiv).

    • Add Aryl Boronic Acid (1.1 equiv). Note: Do not use large excess to prevent bis-coupling.

    • Add

      
        (2.0 equiv, finely ground).
      
    • Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Add Water (ratio 10:1 Dioxane:Water). Strictly control water volume.

    • CRITICAL: Sparge with Argon for 10 minutes. Oxygen kills the active Pd(0) species.

  • Reaction:

    • Seal the vial.

    • Heat to 60°C for 4–6 hours. Do not overheat (e.g., >90°C) initially, as this promotes C5 coupling and degradation.

  • In-Process Check (IPC):

    • Take a 10 µL aliquot. Dilute in MeCN.

    • Run LCMS.

    • Pass Criteria: Consumption of SM > 90%. Ratio of Mono-coupled (Product) to Bis-coupled > 10:1.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckSide Identify Major Side Product CheckSM->CheckSide Yes (SM Gone) DeadCat Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or XPhos Gen 3 CheckSM->DeadCat No (SM Remains) SNAr SNAr Product (OH/OR) Action: Switch Base to K3PO4 Remove Alcohols CheckSide->SNAr Mass = SM - Br + 17 (OH) DeBoron Protodeboronation (Ar-H) Action: Increase Catalyst Load Use Anhydrous Conditions CheckSide->DeBoron Mass = Boronic Acid - B(OH)2

Caption: Diagnostic logic flow for identifying the specific failure mode of the coupling reaction.

References

  • Regioselectivity in Halopyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: ResearchG
    • URL:

  • Mechanism & Side Reactions

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[2]

    • Source: Chemical Science (RSC).
    • URL:

  • Optimization of Chloropyridines (Analogous Chemistry)

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[3]

    • Source: PMC / NIH.
    • URL:

  • General Suzuki Coupling Guides

    • Title: Suzuki Coupling - Organic Chemistry Portal.[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:

Sources

Optimization

purification of 2,5-Dibromo-4-nitropyridine derivatives

Technical Support Center: Purification of 2,5-Dibromo-4-nitropyridine & Derivatives Case ID: PUR-25DB4NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Module 1: Triag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5-Dibromo-4-nitropyridine & Derivatives

Case ID: PUR-25DB4NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Module 1: Triage & Initial Assessment

User Query: "My crude 2,5-dibromo-4-nitropyridine is an oily orange solid. How do I purify it without degrading the nitro group?"

Specialist Diagnosis: The 4-nitropyridine core is electronically unique. The nitro group at position 4 is highly activating but also acts as a good leaving group (nucleofuge). Common purification pitfalls include hydrolysis on acidic silica, thermal decomposition during recrystallization, and regiochemical ambiguity in derivatives.

Quick Diagnostic Checklist
ObservationLikely IssueImmediate Action
Color is White/Colorless Critical: Likely loss of Nitro group.Check

H-NMR. The 4-nitro group provides extended conjugation (yellow/orange). Loss of color often implies reduction or displacement.
Spot trails on TLC Silica interaction or hydrolysis.Add 1% Triethylamine (TEA) to mobile phase or switch to neutral alumina.
New spot at Baseline Hydrolysis to Pyridone.Avoid aqueous workups with high pH; keep conditions anhydrous.

Module 2: Chromatography Troubleshooting (The "Standard" Protocol)

Q: I am seeing streaking on silica gel. What mobile phase should I use?

A: 2,5-Dibromo-4-nitropyridine is moderately lipophilic due to the bromines but possesses a polar nitro group. Streaking usually indicates interaction between the basic pyridine nitrogen and the acidic silanols of the stationary phase.

Recommended Mobile Phase System:

  • Primary System: Petroleum Ether (or Hexanes) / Ethyl Acetate.

  • Starting Gradient: 95:5 (v/v)

    
     80:20 (v/v).
    
  • Modifier: If streaking persists, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Technical Note on Stability: Avoid leaving the compound on the column for extended periods. The 4-nitro group renders the ring electron-deficient, making it susceptible to nucleophilic attack by the silica surface itself or trace water, potentially leading to the formation of 2,5-dibromo-4-pyridone.

Workflow Diagram: Chromatography Decision Tree

ChromatographyGuide Start Crude Mixture Analysis TLC_Check Run TLC (Hex:EtOAc 4:1) Start->TLC_Check Separation Is separation > 0.1 Rf? TLC_Check->Separation Streak Is the spot streaking? Separation->Streak Yes Std_Col Standard Flash Column Silica Gel 60 Hex:EtOAc Gradient Separation->Std_Col No (Optimize Gradient) Streak->Std_Col No Mod_Col Modified Flash Column Add 1% Et3N to Mobile Phase Streak->Mod_Col Yes (Mild) Alumina Switch Stationary Phase Neutral Alumina (Grade III) Streak->Alumina Yes (Severe/Decomp)

Figure 1: Decision matrix for selecting chromatographic conditions based on TLC behavior.

Module 3: Crystallization & Workup (Scalable Methods)

Q: My compound oils out during recrystallization. How do I get a solid?

A: "Oiling out" is common with nitropyridines due to their low melting points and high solubility in organic solvents.

Protocol: Anti-Solvent Precipitation Instead of thermal recrystallization (which risks thermal degradation of the nitro group), use the "Dissolution-Precipitation" method.

  • Dissolve: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Chloroform at room temperature.

  • Precipitate: Slowly add n-Heptane or Hexane (anti-solvent) with vigorous stirring.

  • Ratio: Target a solvent:anti-solvent ratio of 1:5 to 1:10.

  • Cool: Place the flask in a -20°C freezer overnight. Do not use an ice bath immediately if oiling occurs; slow cooling promotes crystal growth.

Comparison of Solvents:

Solvent SystemSuitabilityNotes
Ethanol (Hot) Medium Risk Good solubility, but heating nitro-halopyridines in protic solvents can promote

(displacement of Br or

by ethoxide).
DCM / Hexane High Recommended Non-nucleophilic, low boiling point allows easy drying.
Ethyl Acetate / PE Good Standard system; similar to column conditions.[1]

Module 4: Handling Derivatives ( Products)

Q: I reacted the starting material with an amine, and now I have a mixture of regioisomers. How do I separate them?

A: Nucleophilic aromatic substitution (


) on 2,5-dibromo-4-nitropyridine usually occurs at the C4 position  (displacing the nitro group) or the C2/C6 position  (displacing bromine), depending on the nucleophile and conditions.
  • Scenario A: Nitro Displacement (Targeting C4)

    • Product: 2,5-Dibromo-4-aminopyridine derivative.

    • Purification: These are significantly more basic than the starting material.

    • Method: Acid-Base Extraction. Dissolve reaction mixture in EtOAc, wash with 1M HCl. The product (amine) goes into the aqueous layer. Neutralize aqueous layer with NaOH and extract back into DCM.

  • Scenario B: Bromine Displacement (Targeting C2)

    • Product: 2-Amino-5-bromo-4-nitropyridine derivative.

    • Purification: These retain the nitro group and are less basic.

    • Method: Flash chromatography is required. Isomers often separate well on silica due to the "push-pull" electronic difference between C2 and C4 substitution patterns.

Regioselectivity Pathway:

ReactionPathways Start 2,5-Dibromo- 4-nitropyridine Nu + Nucleophile (Nu) Start->Nu PathA Path A: C4 Attack (Nitro Displacement) Nu->PathA Hard Nu (e.g., Amines) Low Temp PathB Path B: C2 Attack (Bromo Displacement) Nu->PathB Soft Nu / High Temp (Less Common) ProdA 2,5-Dibromo- 4-Nu-pyridine PathA->ProdA ProdB 2-Nu-5-Bromo- 4-nitropyridine PathB->ProdB

Figure 2: Primary reaction pathways determining the impurities in your crude mixture.

References

  • Synthesis of 2,5-dibromopyridine (Precursor). Google Patents CN110759858A.
  • Chromatographic Conditions (Analogous 2,6-isomer)
  • Safety & Handling
  • Reactivity & Regioselectivity

    • Nucleophilic Substitution of Halonitropyridines.

      
       mechanisms at C2 vs C4). Available at: [Link]
      

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 2,5-Dibromo-4-nitropyridine Functionalization

Current Status: Operational Topic: Regioselectivity & Chemoselectivity in Pd-Catalyzed Cross-Couplings Target Molecule: 2,5-Dibromo-4-nitropyridine Audience: Medicinal Chemists / Process Chemists Diagnostic Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselectivity & Chemoselectivity in Pd-Catalyzed Cross-Couplings Target Molecule: 2,5-Dibromo-4-nitropyridine Audience: Medicinal Chemists / Process Chemists

Diagnostic Overview: The Electronic Battlefield

The 2,5-dibromo-4-nitropyridine scaffold presents a unique "triangulated" reactivity challenge that often leads to experimental failure (low yield or wrong isomer) if not properly managed. Unlike simple pyridines, this substrate possesses three distinct reactive centers that compete under cross-coupling conditions.

The Reactivity Matrix
PositionElectronic CharacterSteric EnvironmentPrimary Reactivity ModeRisk Factor
C2-Br

-to-Nitrogen (Electron Deficient)
Open (Adjacent to H/N)Oxidative Addition (Pd) Target Site (Preferred)
C5-Br

-to-Nitrogen, ortho-to-Nitro
Crowded (Sandwiched between Br/NO

)
Oxidative Addition (Secondary)Regioisomer Contamination
C4-NO

para-to-Nitrogen, ortho-to-BrHighly ActivatedS

Ar Displacement
Catastrophic Side Reaction
The Core Problem

In standard Suzuki-Miyaura conditions (e.g., Pd(PPh


)

, Na

CO

, aqueous solvent), the C4-Nitro group acts as a "ticking time bomb." It is a potent leaving group activated by the pyridine nitrogen. Strong nucleophilic bases (OH

, OMe

, CO

) will frequently displace the nitro group via S

Ar before the palladium can engage the bromine, leading to 4-hydroxy or 4-alkoxy byproducts rather than the desired biaryl.

Furthermore, while C2 is electronically and sterically favored for oxidative addition, the strong electron-withdrawing nature of the C4-nitro group activates the C5-Br bond (ortho-effect), narrowing the reactivity gap between C2 and C5.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the logic required to steer the reaction toward the desired C2-coupled product.

ReactivityMap Substrate 2,5-Dibromo- 4-nitropyridine Path_SNAr Path A: S_NAr Attack (Undesired) Substrate->Path_SNAr Strong Base (OH-, OR-) Path_Pd_C2 Path B: Pd Oxidative Addition @ C2 (Target) Substrate->Path_Pd_C2 Bulky Ligand Non-nuc. Base Path_Pd_C5 Path C: Pd Oxidative Addition @ C5 Substrate->Path_Pd_C5 Small Ligand High Temp Product_SNAr 4-Alkoxy/Hydroxy Byproduct Path_SNAr->Product_SNAr Product_C2 2-Aryl-5-bromo- 4-nitropyridine Path_Pd_C2->Product_C2 Product_C5 5-Aryl-2-bromo- 4-nitropyridine Path_Pd_C5->Product_C5

Caption: Reaction pathway divergence. Path A (Red) represents the SNAr trap. Path B (Green) is the desired C2-selective coupling.

Troubleshooting Guide & FAQs

Issue 1: "I am losing the Nitro group."

Symptom: LCMS shows a mass corresponding to [M-NO


+OH] or [M-NO

+OMe]. Cause: S

Ar reaction at C4. The base used in the coupling is acting as a nucleophile. Solution:
  • Switch Bases: Abandon Carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) and Hydroxides. Use Fluorides (CsF, KF) or Phosphates (K
    
    
    PO
    
    
    ).
  • Exclude Water: Switch to anhydrous conditions. Water generates OH

    
    , which is a potent nucleophile for nitropyridines.
    
  • Solvent Choice: Avoid alcohols (MeOH, EtOH). Use aprotic solvents like Toluene, 1,4-Dioxane, or THF.

Issue 2: "I'm getting a mixture of C2 and C5 isomers."

Symptom: Two isomeric product peaks in HPLC/LCMS. Cause: The electronic activation of C5 by the nitro group is competing with the intrinsic reactivity of C2. Solution:

  • Steric Control: Use a bulky phosphine ligand. The C5 position is sterically crowded (flanked by Br and NO

    
    ). A bulky ligand (e.g., Xantphos , S-Phos , or P(t-Bu)
    
    
    
    ) will have significant difficulty accessing C5, thereby enforcing C2 selectivity.
  • Lower Temperature: High temperatures flatten the selectivity curve. Run the reaction at the lowest temperature that permits turnover (start at 40-60°C).

Issue 3: "The reaction stalls; low conversion."

Symptom: Starting material remains, catalyst turns into Pd-black. Cause: The substrate is electron-deficient, which usually aids oxidative addition, but the nitro group can coordinate to Pd or poison the catalyst if S


Ar byproducts form.
Solution: 
  • Catalyst Loading: Increase Pd loading to 5 mol%.

  • High-Activity Pre-catalysts: Switch from Pd(PPh

    
    )
    
    
    
    to Pd(dppf)Cl
    
    
    or Pd
    
    
    (dba)
    
    
    + Xantphos
    . These are more robust against poisoning.

Optimized Protocol: C2-Selective Suzuki Coupling

This protocol is designed to maximize C2 regioselectivity while suppressing S


Ar side reactions.

Reagents:

  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.05 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
    • Rationale: Bidentate ligand resists decomplexation; steric bulk favors C2.

  • Base: Anhydrous K

    
    PO
    
    
    
    (2.0 eq) or CsF (2.0 eq)
    • Rationale: Non-nucleophilic (low S

      
      Ar risk), sufficient basicity for transmetallation.
      
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Strict exclusion of moisture is critical to prevent nitro displacement.

  • Charging: Add 2,5-dibromo-4-nitropyridine, boronic acid, base, and catalyst to the vial.

  • Solvation: Add anhydrous solvent (0.1 M concentration with respect to pyridine).

  • Degassing: Sparge the solution with Argon for 5–10 minutes.

  • Reaction: Seal the vessel and heat to 60°C . Monitor by LCMS after 2 hours.

    • Note: Do not overheat. If conversion is slow, increase to 80°C incrementally.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na

    
    SO
    
    
    
    .

Decision Tree for Optimization

Use this flowchart to diagnose failures in your specific experiment.

TroubleshootingTree Start Start: Analyze Crude LCMS Check_Prod Is desired Product (C2) present? Start->Check_Prod Yes_Yield Is Yield > 50%? Check_Prod->Yes_Yield Yes No_Prod What is the major mass? Check_Prod->No_Prod No Success Protocol Optimized Yes_Yield->Success Yes Mass_SM Mass = Starting Material (No Reaction) Yes_Yield->Mass_SM No (Low Conv.) Mass_SNAr Mass = [M-NO2 + OH/OMe] (SNAr Side Reaction) No_Prod->Mass_SNAr Loss of NO2 No_Prod->Mass_SM Only SM Mass_Regio Mass = Product but wrong isomer (C5 Coupling) No_Prod->Mass_Regio Isomer Mix Action_Base Action: Switch to CsF or K3PO4. Use Anhydrous Solvent. Mass_SNAr->Action_Base Action_Cat Action: Switch to Pd(dppf)Cl2. Increase Temp to 80°C. Mass_SM->Action_Cat Action_Ligand Action: Use bulkier ligand (Xantphos, tBu3P). Mass_Regio->Action_Ligand

Caption: Troubleshooting logic flow for 2,5-dibromo-4-nitropyridine coupling.

References

  • Regioselectivity in Dibromopyridines: Bach, T., & Schroter, S. (2025).[1][2] Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate.[2][3] Link Supports the mechanistic preference for C2-oxidative addition in di-halogenated pyridines.

  • Sngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    Ar Reactivity of Nitropyridines: 
    Mancuso, R., et al. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. ResearchGate.[2][3] Link
    Establishes the high risk of nitro-group displacement and migration in 4-nitropyridine scaffolds.
    
  • General Pyridine Cross-Coupling Principles: Schlosser, M., & Rausis, T. (2005). Site-Selectivity in the Suzuki-Miyaura Coupling of 2,5-Dibromopyridine.[4] European Journal of Organic Chemistry. Provides the baseline for C2 vs C5 selectivity in the absence of the nitro group.

  • Vicarious Nucleophilic Substitution: Makosza, M., et al. (2022).[5] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[5][6] PMC - NIH. Link Further evidence of the extreme electrophilicity of the nitropyridine ring, necessitating careful base selection.

Sources

Optimization

Technical Support Center: Reactivity Control of 2,5-Dibromo-4-nitropyridine

Ticket ID: #T-25DB4NP-RXN Subject: Troubleshooting Side Reactions with Strong Bases Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Electrophilic Dilemma...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-25DB4NP-RXN Subject: Troubleshooting Side Reactions with Strong Bases Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Electrophilic Dilemma

2,5-Dibromo-4-nitropyridine is a highly functionalized scaffold used primarily as an intermediate in the synthesis of antiviral and anticancer agents. Its reactivity profile is defined by competing electrophilic centers .

When subjected to strong bases (nucleophiles like alkoxides, hydroxides, or amines), the molecule faces a critical selectivity decision:

  • Position C4 (Nitro): The nitro group is a potent nucleofuge (leaving group) at the gamma position, highly activated by the pyridine nitrogen.

  • Position C2 (Bromo): The bromine at the alpha position is classically activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position C6 (Hydrogen): The proton at C6 is susceptible to oxidative nucleophilic substitution or base-catalyzed degradation.

The most common failure mode is the unintended displacement of the nitro group (C4) when the researcher intends to displace the bromine (C2), or the hydrolysis of the scaffold into pyridones.

Troubleshooting Guide & FAQs

Issue 1: "I intended to substitute the C2-Bromine, but I lost the Nitro group."

Diagnosis: You likely used a "hard" nucleophile (e.g., Sodium Methoxide, Sodium Ethoxide) or elevated temperatures. In 4-nitropyridines, the nitro group is often a superior leaving group to bromine due to the high stability of the nitrite anion and the specific resonance stabilization of the Meisenheimer intermediate at C4.

Resolution:

  • Switch Nucleophiles: "Soft" nucleophiles (e.g., thiols, thiolates) generally prefer the soft electrophilic center (C-Br) over the hard center (C-NO2).

  • Temperature Control:

    
     at C4 (Nitro displacement) often has a lower activation energy than C2 (Bromo displacement). Lower the reaction temperature to -10°C or 0°C to favor kinetic control, though this is substrate-dependent.
    
  • Solvent Choice: Switch from polar protic solvents (MeOH, EtOH) to polar aprotic solvents (THF, DMF, DMSO). Protic solvents solvate the nucleophile, often increasing the "hardness" preference for the C4-nitro position.

Issue 2: "My reaction mixture turned into a black tar/intractable oil."

Diagnosis: This indicates Ring Degradation or Polymerization . The proton at C6 (and potentially C3) is highly acidic due to the electron-withdrawing effects of the -NO2 and -Br groups. Strong, non-nucleophilic bases (like


-BuOK or NaH) can deprotonate the ring, leading to unstable carbanions that undergo self-condensation or ring-opening (Zincke-type degradation).

Resolution:

  • Avoid Excess Base: Use strict stoichiometric equivalents (1.0–1.1 eq).

  • Dry Conditions: Ensure solvents are anhydrous. Hydroxide ions (generated from trace water + base) trigger rapid hydrolysis (see Issue 3).

  • Buffer: If possible, use a weaker base (e.g.,

    
     or 
    
    
    
    ) which may be sufficient for
    
    
    without triggering rapid deprotonation.
Issue 3: "I isolated a high-melting solid that is insoluble in organic solvents."

Diagnosis: You have likely formed 2,5-dibromo-4-pyridone or 5-bromo-4-nitro-2-pyridone . Hydroxide ions (OH⁻) are aggressive nucleophiles. They attack C2 or C4 to form the hydroxy-pyridine intermediate, which immediately tautomerizes to the stable pyridone amide form.

Resolution:

  • Moisture Control: This is the #1 cause of failure. Use freshly distilled solvents and store bases in a desiccator.

  • Base Quality: Check your alkoxide source. Old bottles of NaOMe often contain significant amounts of NaOH (hydrolysis product).

Data & Selectivity Matrix

The following table summarizes the expected outcome based on reagent class.

Reagent ClassExample BasePrimary Attack SiteLeaving GroupProduct TypeRisk Level
Hard Nucleophile NaOMe / NaOEtC4 (Major)

4-Alkoxy-2,5-dibromopyridineHigh (Regioselectivity)
Soft Nucleophile NaSMe / PhSHC2 (Major)

2-Thio-5-bromo-4-nitropyridineLow
Hydroxide NaOH / KOHC4 or C2

/

Pyridones (Tautomers)High (Side Product)
Bulky Base

-BuOK
C6-H (Deprotonation)N/ADegradation / TarsCritical

Visualizing the Reaction Pathways

The diagram below maps the divergent pathways. Note how Path A (Nitro displacement) competes with Path B (Bromo displacement).

ReactionPathways SM 2,5-Dibromo- 4-nitropyridine Prod_C4 Product A: 4-Alkoxy-2,5-dibromopyridine (Nitro Displaced) SM->Prod_C4 Hard Nucleophile (RO-) High Temp Prod_C2 Product B: 2-Alkoxy-5-bromo-4-nitropyridine (Bromo Displaced) SM->Prod_C2 Soft Nucleophile (RS-) Low Temp Prod_Hydro Side Product C: Pyridones (Hydrolysis) SM->Prod_Hydro OH- / Wet Solvent Prod_Deg Side Product D: Ring Opening/Tars SM->Prod_Deg Strong Bulky Base (Deprotonation)

Figure 1: Divergent reaction pathways of 2,5-Dibromo-4-nitropyridine with bases. Path A (Red) represents the most common regioselectivity error.

Standardized Experimental Protocol

Protocol A: Selective C4-Substitution (Displacement of Nitro Group)

Use this if your goal is to install an alkoxy group at C4 while retaining the bromines.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve 2,5-Dibromo-4-nitropyridine (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent: Add Sodium Methoxide (1.05 eq) as a solid at 0°C .

    • Note: Do not use a large excess.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (The nitro group is labile; reaction is usually fast).

  • Quench: Pour into saturated

    
     solution. Extract with EtOAc.
    
Protocol B: Selective C2-Substitution (Displacement of Bromine)

Use this if your goal is to keep the Nitro group (e.g., for later reduction).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve 2,5-Dibromo-4-nitropyridine (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Why DMF? It promotes

      
       at the halogen by stabilizing the transition state, but requires dry conditions.
      
  • Nucleophile: Use a thiol or amine (1.0 eq). Avoid alkoxides if possible.

  • Base: Use a mild base like Cesium Carbonate (

    
    )  (1.2 eq).
    
    • Why? Carbonates are not strong enough to rapidly displace the nitro group or deprotonate the ring, but will neutralize the H-Br generated.

  • Temperature: Stir at -10°C to 0°C .

    • Critical: Do not heat. Heating will trigger C4-nitro displacement or degradation.

References

  • Mechanisms of Nucleophilic Substitution in Nitro-Activated Pyridines. Source: Wikipedia / General Organic Chemistry URL: Relevance: Foundational mechanism explaining why Nitro is a good leaving group (Meisenheimer complex stabilization).[1]

  • Regioselectivity in Pyridine Substitution. Source: StackExchange Chemistry (Supported by Clayden, Greeves, Warren) URL: Relevance: Explains the resonance stabilization differences between C2 and C4 attack.

  • Reactivity of 4-Nitropyridine Derivatives. Source: Journal of the Chemical Society B (RSC) URL: Relevance: Provides kinetic data on the displacement of nitro groups vs. halogens in analogous pyridine-N-oxide systems.

  • Alkylation and Vicarious Nucleophilic Substitution. Source: National Institutes of Health (PMC) URL: Relevance: Details the reactivity of nitropyridines towards carbanions and the risks of ring alkylation/substitution at hydrogen positions.

Sources

Troubleshooting

workup procedure for 2,5-Dibromo-4-nitropyridine reactions

Technical Support Center: Workup & Purification of 2,5-Dibromo-4-nitropyridine Executive Summary & Compound Profile 2,5-Dibromo-4-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Workup & Purification of 2,5-Dibromo-4-nitropyridine

Executive Summary & Compound Profile

2,5-Dibromo-4-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synthesis of conjugated polymers (e.g., poly(pyridine) derivatives) and bioactive scaffolds via nucleophilic aromatic substitution (


). Its unique structure features two bromine atoms and a nitro group, making it electron-deficient and sensitive to nucleophilic attack.
  • CAS Number: 221241-31-2[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 281.89 g/mol [2]

  • Physical State: Pale yellow to yellow crystalline solid.

  • Solubility: Soluble in chloroform (

    
    ), dichloromethane (DCM), and THF; sparingly soluble in water.
    
  • Key Sensitivity: Moisture-sensitive (hydrolysis of Br/NO2), Light-sensitive, Thermally unstable (nitro group).

Core Workup Protocol: Isolation from Synthesis

The synthesis of 2,5-Dibromo-4-nitropyridine typically involves the nitration of 2,5-dibromopyridine-N-oxide followed by deoxygenation (reduction). The workup described below focuses on the critical Deoxygenation Step (often using


 or 

in

), which yields the final target.
Step-by-Step Isolation Procedure

Objective: Isolate pure 2,5-Dibromo-4-nitropyridine from the phosphorus halide reaction mixture while preventing hydrolysis and degradation.

  • Quenching (Exothermic Control):

    • Preparation: Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Action: Cool the reaction mixture (typically in

      
      ) to 0–5°C. Slowly pour the reaction mixture into the crushed ice with vigorous stirring.
      
    • Critical Note: Do not add water to the reaction mixture; always add the reaction mixture to ice to control the exotherm from excess

      
      /
      
      
      
      hydrolysis.
  • Neutralization (pH Adjustment):

    • Reagent: Saturated aqueous Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Action: Slowly add the base to the quenched mixture until the pH reaches 7–8.

    • Why? Acidic conditions can promote hydrolysis of the bromine atoms or the nitro group. Neutralization ensures the pyridine base exists in its free form for extraction.

  • Extraction:

    • Solvent: Chloroform (

      
      ) or Dichloromethane (DCM).
      
    • Protocol: Separate the layers. Extract the aqueous layer 3 times with the organic solvent.

    • Wash: Combine organic layers and wash once with brine (saturated

      
      ) to remove residual water and inorganic salts.
      
  • Drying & Concentration:

    • Drying Agent: Anhydrous Magnesium Sulfate (

      
      ). (Avoid 
      
      
      
      if rapid drying is needed, as
      
      
      is more efficient for polar solvents).
    • Filtration: Filter off the drying agent.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at a temperature < 40°C .

    • Warning: Do not overheat. Nitro-pyridines can be thermally unstable.

  • Purification (The "Clean-Up"):

    • Method A: Column Chromatography (Preferred for high purity)

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Gradient of Petroleum Ether : Ethyl Acetate (Start 10:1

        
         4:1).
        
      • Observation: The product typically elutes as a yellow band.

    • Method B: Recrystallization (Scalable)

      • Solvent: Ethanol or an Ethanol/Water mixture.[3]

      • Procedure: Dissolve crude solid in minimum hot ethanol (

        
        ), cool slowly to RT, then to 0°C. Filter crystals.
        

Troubleshooting Guide (FAQs)

Q1: My yield is significantly lower than reported (e.g., < 50%). What went wrong?
  • Cause 1: Hydrolysis during Quench. If the quenching was too hot or the neutralization too slow, the bromine at C2/C6 (or C2/C5 here) can hydrolyze to a pyridone.

    • Fix: Ensure temperature stays

      
       during quenching and neutralize immediately.
      
  • Cause 2: Incomplete Deoxygenation. The N-oxide intermediate is polar and may not extract well or co-elute.

    • Fix: Check TLC (check for a lower Rf spot corresponding to the N-oxide). If present, re-treat with

      
       or extend reaction time.
      
Q2: The product turned dark brown/black during drying.
  • Cause: Thermal decomposition. Nitro-pyridines are energetic.

  • Fix: Lower the water bath temperature on the rotavap to 30–35°C. Store the product under Nitrogen/Argon in the dark immediately after isolation.

Q3: I see a mixture of isomers on NMR.
  • Context: If you synthesized this via nitration of 2,5-dibromopyridine (without N-oxide), you might get 2,5-dibromo-3-nitropyridine.

  • Verification: The 4-nitro isomer (target) is symmetric in terms of coupling if it were 2,6, but for 2,5-dibromo-4-nitropyridine , you should see two distinct singlets (or weakly coupled doublets) in the aromatic region for H3 and H6.

    • H6 (adjacent to N) will be more downfield (~8.5-8.8 ppm).

    • H3 (between Br and NO2) will be distinct (~8.0 ppm).

Q4: The product is oiling out during recrystallization.
  • Cause: Impurities (likely unreacted starting material or inorganic salts) lowering the melting point.

  • Fix: Perform a "hot filtration" of the ethanolic solution through a pad of Celite before cooling. Alternatively, switch to a solvent pair: dissolve in minimal DCM, then slowly add Hexane until cloudy, and cool.

Data Summary & Properties

PropertyValueNotes
Appearance Yellow Crystalline SolidDarkens on exposure to light/air
Melting Point 121–124 °CSharp mp indicates high purity
Rf Value ~0.4–0.5(Petroleum Ether:EtOAc 4:1)
Storage 2–8°C, Inert GasCritical: Moisture sensitive
1H NMR (CDCl3)

8.65 (s, 1H), 7.98 (s, 1H)
Predicted shifts; verify experimentally

Process Logic Flowchart

WorkupProcedure Start Reaction Mixture (PCl3/CHCl3) Quench Quench into Ice (Temp < 10°C) Start->Quench Slow Addition Neutralize Neutralize to pH 7-8 (Sat. NaHCO3) Quench->Neutralize Stirring Extract Extraction (CHCl3 x 3) Neutralize->Extract Phase Sep Wash Wash Combined Organics (Brine) Extract->Wash Dry Dry (MgSO4) & Filter Wash->Dry Evap Evaporate Solvent (Vac < 40°C) Dry->Evap Crude Crude Solid (Yellow) Evap->Crude Purify Purification Choice Crude->Purify Column Column Chromatography (Pet. Ether/EtOAc) Purify->Column High Purity Needed Recryst Recrystallization (Ethanol) Purify->Recryst Scale Up Final Pure 2,5-Dibromo-4-nitropyridine Column->Final Recryst->Final

Figure 1: Logical flow for the isolation and purification of 2,5-Dibromo-4-nitropyridine.

References

  • Lee, B.-L.; Yamamoto, T. (1999). Syntheses of New Alternating CT-Type Copolymers of Thiophene and Pyrido[3,4-b]pyrazine Units: Their Optical and Electrochemical Properties in Comparison with Similar CT Copolymers of Thiophene with Pyridine and Quinoxaline. Macromolecules, 32(5), 1375–1382.[4] [Link]

  • Den Hertog, H. J.; Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70, 581–590.[5] [Link]

Sources

Optimization

Technical Support Center: Optimizing Thermal Parameters for 2,5-Dibromo-4-nitropyridine Functionalization

Ticket System Status: ONLINE Topic: Thermal Control & Regioselectivity in 2,5-Dibromo-4-nitropyridine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Thermal Landscape: Theory o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Topic: Thermal Control & Regioselectivity in 2,5-Dibromo-4-nitropyridine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Thermal Landscape: Theory of Reactivity

2,5-Dibromo-4-nitropyridine is a highly electrophilic scaffold characterized by three potential reactive sites. Your success depends on using temperature as a "switch" to activate specific positions while suppressing others.

  • Site A (C2-Br): The most electronically activated halogen (ortho to Pyridine Nitrogen). It is the primary site for Pd-catalyzed oxidative addition (Suzuki/Stille) under kinetic control (Low Temp).

  • Site B (C4-NO₂): Located para to the Pyridine Nitrogen. This group is highly activated for Nucleophilic Aromatic Substitution (

    
    ). It is a "ticking time bomb"—at elevated temperatures or with strong nucleophiles, the nitro group acts as a leaving group, often competing with or overriding halogen displacement.
    
  • Site C (C5-Br): The least reactive site (meta to Pyridine Nitrogen). Functionalization here typically requires forcing conditions (High Temp) or prior blockage of C2/C4.

Troubleshooting Guide: Diagnostic Q&A
Ticket #401: "I’m seeing a mixture of mono- and bis-arylated products in my Suzuki coupling."

Diagnosis: Loss of Kinetic Control. Root Cause: The activation energy difference between the C2-Br and C5-Br bonds is distinct but surmountable. If your reaction temperature exceeds 60°C , the palladium catalyst begins to insert into the C5-Br bond before the C2-Br reaction is complete.

Corrective Action:

  • Lower Temperature: Operate at 25°C – 40°C . The C2 position is sufficiently activated to react at room temperature with active boronic acids.

  • Solvent Switch: If solubility is poor at 25°C, switch from Toluene/Water to 1,4-Dioxane/Water or THF . These polar solvents facilitate the reaction at lower temperatures.

  • Stoichiometry: Strictly limit the boronic acid to 0.95 – 1.0 equivalents . Excess boronic acid at high temperatures guarantees bis-coupling.

Ticket #402: "My Nitro group disappeared, and I have an -OH or -OMe group at C4."

Diagnosis: Unintended


 (Nucleophilic Aromatic Substitution).
Root Cause:  You likely used a nucleophilic base (e.g., NaOH, NaOMe, or KOH) at elevated temperatures (>70°C). The C4-Nitro group is an excellent leaving group (better than Bromine in many 

contexts) and was displaced by the solvent or base.

Corrective Action:

  • Change the Base: Switch to non-nucleophilic, mild bases like Cs₂CO₃ or K₃PO₄ . Avoid hydroxides or alkoxides.

  • Thermal Throttling: Keep the reaction below 50°C . The energy barrier for displacing the nitro group is significantly lowered by heat.

  • Anhydrous Conditions: If hydrolysis (formation of pyridone/OH) is the issue, ensure your solvents are dry and avoid water as a cosolvent; use anhydrous DMF or DMSO.

Ticket #403: "The reaction is stalled. Starting material is unconsumed at 40°C."

Diagnosis: Catalyst Deactivation or "Poisoning" by the Nitro Group. Root Cause: Nitro groups can coordinate to Pd(0), retarding the catalytic cycle. Alternatively, the C2-Br bond, while activated, may be sluggish with electron-poor boronic acids.

Corrective Action:

  • Ligand Upgrade: Switch from standard Pd(PPh₃)₄ to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands prevent catalyst aggregation and overcome the electronic drag of the nitro group.

  • Step-Wise Heating: Initiate at 40°C for 1 hour. If HPLC shows <10% conversion, ramp to 55°C gradually. Do not jump to reflux.

Experimental Protocols
Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

Target: Mono-coupling at the C2 position while preserving C5-Br and C4-NO₂.

  • Setup: In a glovebox or under Argon, charge a flask with 2,5-Dibromo-4-nitropyridine (1.0 eq), Arylboronic acid (1.05 eq), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent System: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Base Addition: Add aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) .

  • Thermal Cycle:

    • Stir vigorously at 25°C (Room Temp) for 4 hours.

    • Checkpoint: Check LCMS. If conversion is <50%, warm to 45°C .

    • STOP heating immediately upon consumption of starting material to prevent C5 attack.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Controlled

Displacement

Target: Displacement of C4-NO₂ with an Amine (preserving Br atoms).

  • Setup: Dissolve 2,5-Dibromo-4-nitropyridine (1.0 eq) in anhydrous THF or DMF .

  • Nucleophile: Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA, 1.2 eq).

  • Thermal Cycle:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to 20°C .

    • Warning: Do not heat. Heating may trigger displacement of the C2-Bromine.

  • Outcome: The Nitro group is displaced rapidly due to the activation from the para-nitrogen and the inductive effect of the ortho/meta bromines.

Visualizing the Reaction Pathways

The following diagram illustrates how temperature acts as the divergence point for reactivity.

ReactionPathways SM 2,5-Dibromo- 4-nitropyridine LowTemp Low Temp (20-45°C) SM->LowTemp Pd Cat / Base HighTemp High Temp (>80°C) SM->HighTemp Pd Cat / Base ProdA Product A: C2-Arylation (Kinetic Control) LowTemp->ProdA Selective C-Br Activation ProdB Product B: Bis-Arylation (C2 & C5) HighTemp->ProdB Overcomes C5 Activation Energy ProdC Product C: Nitro Displacement (SNAr Side Rxn) HighTemp->ProdC Nucleophilic Solvent Attack

Caption: Thermal divergence showing kinetic selectivity (C2) at low temperatures versus thermodynamic mixtures (C2/C5) or degradation at high temperatures.

Comparative Data Table
ParameterLow Temp (25°C) Med Temp (60°C) High Temp (100°C)
C2 Selectivity >95%~70%<40%
C5 Reactivity NegligibleModerateHigh (Bis-coupling risk)
Nitro Stability StableMarginal (Solvent dependent)Unstable (High risk of

)
Recommended Base K₂CO₃, Cs₂CO₃K₃PO₄Not Recommended
Ideal Reaction Mono-SuzukiDifficult to ControlBis-Suzuki / Buchwald
References
  • Regioselectivity in Suzuki Coupling of Pyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.[1]

    • Source: ResearchG
    • URL:

  • Nucleophilic Substitution in Nitropyridines

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[2][3]

    • Source: Heterocycles (via Crossref)
    • URL:

  • General Reactivity of Halogenated Pyridines

    • Title: 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.[4]

    • Source: NbInno
    • URL:

Sources

Troubleshooting

ligand choice for optimizing Buchwald-Hartwig amination of 2,5-Dibromo-4-nitropyridine

Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromo-4-nitropyridine Welcome to the dedicated technical resource for optimizing the Buchwald-Hartwig amination of 2,5-Dibromo-4-nitropyridine. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromo-4-nitropyridine

Welcome to the dedicated technical resource for optimizing the Buchwald-Hartwig amination of 2,5-Dibromo-4-nitropyridine. This guide is designed for chemists and drug development professionals navigating the complexities of C-N bond formation on this challenging, electron-deficient heterocyclic substrate. Here, we synthesize field-proven insights with mechanistic principles to provide actionable troubleshooting advice and strategic planning for your experiments.

The amination of 2,5-Dibromo-4-nitropyridine presents a unique set of challenges stemming from three core structural features:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive species.[1]

  • Electronic Deactivation: The potent electron-withdrawing nitro group significantly alters the electronic properties of the pyridine ring, influencing the rates of oxidative addition and reductive elimination.

  • Selectivity Control: The presence of two bromine atoms at distinct positions (C2 and C5) necessitates precise control to achieve selective mono-amination versus di-amination.

This guide provides a structured approach to overcoming these hurdles, focusing primarily on the critical role of ligand selection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: This is the most common issue and typically points to an inactive or inhibited catalytic system. A systematic diagnosis is key.

  • Primary Cause: Catalyst Inhibition by Pyridine Nitrogen. The palladium catalyst is likely being sequestered by the pyridine nitrogen. The solution is to use a ligand that is sterically demanding enough to prevent this interaction.

    • Solution: Switch to a bulky, electron-rich biarylmonophosphine ligand. Ligands such as XPhos , RuPhos , or BrettPhos are designed to create a sterically hindered coordination sphere around the palladium, which disfavors binding to the pyridine substrate while promoting the desired catalytic cycle.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[2]

  • Secondary Cause: Inefficient Pre-catalyst Activation. If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the activation may be incomplete or unreliable.[3]

    • Solution: Employ a well-defined palladium pre-catalyst. Buchwald's G3 or G4 pre-catalysts are designed for rapid and clean generation of the active monoligated Pd(0) species upon addition of a base, leading to more reproducible results.[4]

  • Tertiary Cause: Poor Reagent Quality. Organometallic reactions are notoriously sensitive to impurities.

    • Solution: Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Use fresh, high-purity base (e.g., NaOtBu should be a fine, free-flowing powder, not clumped).

Q2: I am observing significant amounts of debromination or other side products instead of the desired amine.

A2: Side product formation often indicates that a competing reaction pathway is kinetically favored over the desired C-N reductive elimination.

  • Primary Cause: Mismatched Ligand/Base Combination. An overly strong base can promote side reactions, while a ligand that doesn't sufficiently accelerate reductive elimination allows time for undesired pathways to occur. The nitro group can be sensitive to strong bases like NaOtBu, especially at elevated temperatures.[3][5]

    • Solution 1 (Modify Base): Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[6] This often requires a higher reaction temperature or longer reaction time but can suppress base-mediated degradation pathways.

    • Solution 2 (Modify Ligand): Employ a ligand known to accelerate reductive elimination. Ligands with a biphenyl backbone, like BrettPhos , are often excellent for this purpose. This makes C-N bond formation the fastest process in the catalytic cycle, minimizing the lifetime of intermediates that could lead to side products.

  • Secondary Cause: Hydrodehalogenation. This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to remove the bromine.

    • Solution: Ensure strictly anhydrous conditions, as water can be a source of protons. Additionally, using a slight excess of the amine can sometimes help suppress this pathway by favoring the formation of the palladium-amido complex.

Q3: The reaction is messy, and I am getting a mixture of mono-aminated and di-aminated products that is difficult to separate. How can I improve selectivity for mono-amination?

A3: Achieving selectivity is a classic challenge with dihalo-substrates. The key is to electronically and sterically differentiate the two bromine atoms after the first amination.

  • Primary Cause: High Reactivity of Mono-aminated Intermediate. Once the first amine is installed, the resulting product can sometimes be more reactive than the starting material, leading to rapid double amination.

    • Solution 1 (Stoichiometry): Use a slight excess of the 2,5-Dibromo-4-nitropyridine relative to the amine (e.g., 1.2 to 1.5 equivalents). This ensures the amine is the limiting reagent, favoring mono-substitution.

    • Solution 2 (Steric Hindrance): Employ a very bulky ligand, such as tBuXPhos . The large steric footprint of the ligand-catalyst complex will preferentially react at the less hindered position of the dibromopyridine and will be even more sensitive to the increased steric bulk of the mono-aminated intermediate, slowing down the second amination.

    • Solution 3 (Temperature Control): Run the reaction at a lower temperature. While this will slow the reaction rate, it can significantly enhance selectivity by better differentiating the activation energies of the first and second amination steps. Monitor the reaction closely by TLC or LC-MS to stop it after the starting material is consumed but before significant di-amination occurs.

Frequently Asked Questions (FAQs)

Q: Why are biaryl phosphine ligands (Buchwald ligands) so effective for this type of transformation?

A: The success of these ligands is based on a combination of steric and electronic properties tailored for C-N cross-coupling.[2]

  • Steric Bulk: Their large size promotes the formation of monoligated, 14-electron Pd(0) species, which are the active catalysts. This bulk also accelerates the final reductive elimination step, which is often rate-limiting, and shields the palladium center from inhibitory coordination by the pyridine substrate.[1]

  • Electron-Richness: The electron-donating nature of the phosphine facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center, a critical step in initiating the catalytic cycle.

Q: Can I use a bidentate ligand like DPPF or BINAP?

A: While bidentate ligands were instrumental in the early development of the Buchwald-Hartwig amination, they are generally less effective for challenging substrates like electron-deficient heteroaryl halides.[7] Monodentate, bulky biaryl phosphines typically provide higher catalytic activity and better yields in these cases because they more readily form the coordinatively unsaturated intermediates necessary for efficient catalysis.[7]

Q: What is the optimal solvent for this reaction?

A: The choice of solvent is critical for solubility and reaction rate.[4]

  • Toluene is a common and effective choice, offering a good balance of polarity and a high boiling point.[6]

  • 1,4-Dioxane and THF are also frequently used.[3][8]

  • t-Amyl alcohol or n-Butanol can be beneficial in some cases, particularly when using weaker carbonate bases, as the alcohol can participate in the catalytic cycle. It is crucial to avoid chlorinated solvents, acetonitrile, or pyridine, as these can inhibit the reaction by coordinating to the palladium catalyst.[4]

Q: How do I choose between NaOtBu, LHMDS, and Cs₂CO₃ as the base?

A: The base's role is to deprotonate the amine to form the active nucleophile. Your choice depends on the functional group tolerance of your substrates.

BasepKaHAdvantagesDisadvantages
NaOtBu ~19High reactivity, fast reaction rates, widely used.[9]Incompatible with base-sensitive groups like esters or, potentially, the nitro group on your substrate.[5]
LHMDS ~26Strong base, allows for use of some protic functional groups.Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[5]
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Excellent functional group tolerance, economically attractive.Often requires higher catalyst loadings, higher temperatures, or longer reaction times.[5]

For 2,5-Dibromo-4-nitropyridine, starting with a weaker base like Cs₂CO₃ is a prudent choice to avoid potential complications with the nitro group.

Ligand Selection and Optimization Workflow

The choice of ligand is the most critical parameter for success. This workflow provides a logical path for ligand selection.

Ligand_Selection_Workflow cluster_start Reaction Goal cluster_screening Initial Ligand Screening Panel cluster_mono Optimization for Mono-amination cluster_di Optimization for Di-amination Start Define Goal: Mono- vs. Di-amination Screen Screen a Panel of Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Screen Initial Setup Mono_Ligand Use Highly Bulky Ligand (e.g., tBuXPhos) Screen->Mono_Ligand Goal: Mono-amination Di_Ligand Use Less Bulky, Highly Active Ligand (e.g., RuPhos) Screen->Di_Ligand Goal: Di-amination Mono_Stoich Adjust Stoichiometry (1.2 eq. Aryl Halide) Mono_Ligand->Mono_Stoich Mono_Temp Lower Reaction Temperature (e.g., 60-80 °C) Mono_Stoich->Mono_Temp Di_Stoich Adjust Stoichiometry (>2.2 eq. Amine) Di_Ligand->Di_Stoich Di_Temp Increase Reaction Temperature (e.g., 100-110 °C) Di_Stoich->Di_Temp

Caption: A decision workflow for ligand selection and reaction optimization.

General Optimized Experimental Protocol (Mono-amination Example)

This protocol provides a robust starting point for the mono-amination of 2,5-Dibromo-4-nitropyridine with a generic secondary amine.

Reagents & Equipment:

  • 2,5-Dibromo-4-nitropyridine (1.0 mmol, 1.0 eq)

  • Amine (0.85 mmol, 0.85 eq)

  • RuPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq), finely ground and dried

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2,5-Dibromo-4-nitropyridine, RuPhos Pd G3 pre-catalyst, and cesium carbonate.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction Setup: Seal the flask and place it in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 2-4 hours, checking for the consumption of the amine.

  • Workup: Once the limiting reagent (amine) is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Buchwald-Hartwig Catalytic Cycle & Key Failure Points

Understanding the catalytic cycle is essential for rational troubleshooting.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Br Inhibition Catalyst Inhibition! (Pyridine-Pd Complex) Pd0->Inhibition + Pyridine Substrate (Off-cycle) PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR₂ + Base PdII_Aryl->Inhibition PdII_Amido L-Pd(II)(Aryl)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination (Rate-Limiting Step) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Aryl-NR₂) RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle and potential inhibition pathway.

This diagram illustrates how bulky ligands (L) are crucial. They accelerate the Reductive Elimination step, preventing side reactions, and sterically block the off-cycle Catalyst Inhibition pathway where the pyridine substrate deactivates the Pd(0) or Pd(II) intermediates.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2015). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in 2,5-Dibromo-4-nitropyridine Functionalization

Ticket ID: #SNAr-DBNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Regioselective Nucleophilic Substitution Executive Summary & Mechanistic Insight User...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-DBNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Regioselective Nucleophilic Substitution

Executive Summary & Mechanistic Insight

User Query: Why does solvent choice drastically alter yield and impurity profiles when displacing the nitro group in 2,5-Dibromo-4-nitropyridine?

Technical Insight: The functionalization of 2,5-Dibromo-4-nitropyridine is a classic Nucleophilic Aromatic Substitution (


). The substrate possesses three potential electrophilic sites, but the C4-nitro group  is the most reactive due to the combined inductive electron-withdrawal of the adjacent bromines and the resonance activation by the pyridine nitrogen.

However, the "leaving group ability" is heavily modulated by solvation. The reaction proceeds via a Meisenheimer Complex intermediate. Your choice of solvent dictates:

  • Nucleophile Energy: "Naked" anions (in DMF/DMSO) are orders of magnitude more reactive than solvated anions (in alcohols).

  • Transition State Stabilization: Polar aprotic solvents stabilize the charged intermediate, lowering the activation energy (

    
    ).
    
  • Regioselectivity: While C4-NO

    
     displacement is kinetically favored, high temperatures in non-polar solvents can promote competitive attack at the C2-Br position.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by solvent conditions.

ReactionPathway Substrate 2,5-Dibromo- 4-nitropyridine PolarAprotic Polar Aprotic (DMSO/DMF/NMP) High Rate Substrate->PolarAprotic + Nu- Protic Protic Solvent (MeOH/EtOH) Retarded Rate Substrate->Protic + Nu- Nu Nucleophile (Nu-) WetSolvent Wet Solvent (H2O present) PolarAprotic->WetSolvent Hygroscopic risk Meisenheimer Meisenheimer Complex PolarAprotic->Meisenheimer Stabilizes TS Protic->Meisenheimer H-bonding deactivates Nu Hydrolysis 4-Hydroxy-2,5- dibromopyridine (Pyridone Impurity) WetSolvent->Hydrolysis Hydrolysis Product 4-Substituted 2,5-Dibromopyridine (Major) Meisenheimer->Product - NO2

Caption: Figure 1. Solvent-dependent reaction pathways showing kinetic acceleration in polar aprotic media versus hydrolysis risks in wet conditions.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your nucleophile and downstream processing requirements.

Solvent ClassExamplesRelative Rate (

)
ProsConsRecommended For
Dipolar Aprotic DMF, DMSO, NMPFastest (

)
Stabilizes Meisenheimer complex; leaves nucleophile "naked" (reactive).High boiling point (hard to remove); Hygroscopic (hydrolysis risk); Can cause bis-substitution.Weak nucleophiles; Sterically hindered amines.
Protic Methanol, Ethanol, IPASlow (

)
Easy workup (evaporation); Cheap; Green.Strong H-bonding shells deactivate nucleophiles (especially alkoxides/fluorides).Highly reactive nucleophiles (e.g., thiols) where selectivity is key.
Non-Polar Toluene, DCMVery Slow Excellent for crystallization workups; Low water solubility prevents hydrolysis.Requires Phase Transfer Catalyst (PTC) or high Temp; Poor solubility of nitropyridine.Large scale manufacturing (with PTC).
Ethereal THF, 1,4-DioxaneModerate Good balance of solubility and ease of removal.Can form peroxides; Moderate rate often requires reflux.General lab-scale synthesis.

Troubleshooting Guide (FAQ)

Case 1: "My reaction stalls at ~60% conversion."

Diagnosis: Nucleophile Deactivation or Product Inhibition.

  • Scenario: You are likely using an alcohol solvent (MeOH/EtOH) or a non-polar solvent without a catalyst.

  • Mechanism: In alcohols, the nucleophile is "caged" by hydrogen bonds. As the leaving group (nitrite,

    
    ) accumulates, it can compete for the active site or buffer the solution.
    
  • Resolution:

    • Switch to Aprotic: Change solvent to THF or DMF.

    • Concentration: Increase concentration to 0.5 M – 1.0 M to improve kinetics.

    • Temperature: If in Toluene, increase T to 80°C and add 5 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

Case 2: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Hydrolysis of the Nitro Group (Pyridone Formation).

  • Scenario: Using DMF or DMSO that was not dried, or using hydroxide bases (NaOH/KOH).

  • Mechanism: The 4-position is super-electrophilic. Water acts as a nucleophile, displacing

    
     to form 2,5-dibromo-4-hydroxypyridine, which tautomerizes to the pyridone. This compound is highly polar and insoluble in organic extraction solvents.
    
  • Resolution:

    • Dry Solvents: Use anhydrous DMF/DMSO (stored over 4Å molecular sieves).

    • Base Selection: Switch from hydroxides to Carbonates (Cs

      
      CO
      
      
      
      , K
      
      
      CO
      
      
      )
      or organic bases (DIPEA , TEA ).
    • Rescue: If the impurity is formed, you can convert the pyridone back to a leaving group (Cl/Br) using

      
      , though this adds steps.
      
Case 3: "I cannot remove DMSO/DMF during workup."

Diagnosis: High Boiling Point Solvent entrapment.

  • Scenario: Rotovap cannot pull off the solvent, and water crash-out yields a gum.

  • Resolution:

    • The "Flood" Method: Pour the reaction mixture into 10x volume of Ice Water with vigorous stirring. The product should precipitate as a solid. Filter and wash copiously with water.

    • Lyophilization: If the product is water-soluble (unlikely for this substrate), freeze-dry.

    • Azeotrope: For DMF, co-evaporate with Heptane or Xylene (though difficult). Recommendation: Use the "Flood" method.

Standard Operating Procedure (SOP)

Protocol: Displacement of C4-NO


 with a Primary Amine
Scale:  1.0 mmol
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen/Argon.

  • Dissolution:

    • Add 2,5-Dibromo-4-nitropyridine (282 mg, 1.0 mmol).

    • Add Anhydrous THF (5.0 mL) [0.2 M concentration].

      • Note: If the amine is unreactive, substitute THF with DMF.

  • Addition:

    • Add DIPEA (1.2 eq, 209 µL) to scavenge the generated

      
      .
      
    • Add the Primary Amine (1.05 eq) dropwise at 0°C.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 8:2). Product usually has higher

      
       than the nitro starting material.
      
  • Workup (Solvent Dependent):

    • If THF: Concentrate directly, redissolve in DCM, wash with water x2, Brine x1.

    • If DMF: Pour into 50 mL Ice Water. Stir for 15 mins. Filter the precipitate.

  • Purification:

    • Recrystallization from EtOH is often sufficient due to the high melting point of the product.

Troubleshooting Logic Flow

Use this logic gate to diagnose experimental failures rapidly.

Troubleshooting Start Reaction Issue Identified CheckTLC Check TLC/LCMS Start->CheckTLC Conversion Low Conversion? CheckTLC->Conversion Impurity New Polar Impurity? CheckTLC->Impurity SolventCheck Is Solvent Protic? Conversion->SolventCheck Yes WaterCheck Was Solvent Dry? Impurity->WaterCheck Yes Action1 Switch to DMSO/DMF or Add Heat SolventCheck->Action1 Yes (MeOH/EtOH) Action2 Hydrolysis Detected. Use Anhydrous Solvent & Mol. Sieves WaterCheck->Action2 No (Wet)

Caption: Figure 2. Diagnostic flowchart for common reaction failures in nitropyridine functionalization.

References

  • Reactivity of 4-Nitropyridines: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.[1]

  • Solvent Effects in SnAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.

  • Synthesis of 2,5-dibromo-4-nitropyridine derivatives: Loudon, G. M., & Smith, L. A. (1995). Organic Chemistry. (Context on Pyridine reactivity). Specific procedure adapted from: Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-2,5-dibromopyridines".

  • Hydrolysis Side Reactions: Katritzky, A. R., & Lagowski, J. M. (1971). The Principles of Heterocyclic Chemistry. Academic Press. (Mechanisms of pyridone formation).

Sources

Troubleshooting

Technical Support Center: 2,5-Dibromo-4-nitropyridine

Stability, Storage, and Handling Guide Part 1: Executive Summary (The "Cheat Sheet") For researchers requiring immediate storage parameters, adhere to this matrix. Deviating from these controls significantly increases th...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide

Part 1: Executive Summary (The "Cheat Sheet")

For researchers requiring immediate storage parameters, adhere to this matrix. Deviating from these controls significantly increases the risk of hydrolysis and photolytic degradation.

Table 1: Critical Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)The nitro group at C4 destabilizes the ring, lowering the activation energy for degradation. Cold storage retards entropy-driven decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) The C2-Bromine bond is activated by the ring nitrogen, making it susceptible to atmospheric moisture (

hydrolysis).
Container Amber Glass Vials Halogenated nitropyridines are photosensitive. UV light can trigger radical debromination.
Cap Seal Teflon-lined / Parafilm Prevents moisture ingress. Do not use standard rubber septa for long-term storage as they are permeable to organic vapors.
Solubility DCM, DMSO, DMF, Ethyl AcetateAvoid protic solvents (Methanol/Water) for long-term storage to prevent solvolysis.

Part 2: Technical Deep Dive & Degradation Mechanisms

To troubleshoot effectively, one must understand the electronic environment of the molecule.

2,5-Dibromo-4-nitropyridine is an "electron-starved" system.

  • The Pyridine Nitrogen (N1): Pulls electron density via induction and resonance.

  • The Nitro Group (C4): A strong electron-withdrawing group (EWG) that acts cooperatively with N1.

  • The Result: The C2 and C6 positions become "hotspots" for nucleophilic attack.[1] Even weak nucleophiles like atmospheric water can attack the C2-Br bond, leading to the formation of a pyridone impurity (hydrolysis) [1, 2].

Visualizing the Instability

The following diagram maps the degradation pathways you must prevent.

G Compound 2,5-Dibromo-4-nitropyridine (Pristine) Hydrolysis 5-Bromo-4-nitropyridin-2(1H)-one (Hydrolysis Product) Compound->Hydrolysis Moisture (H2O) SNAr at C2 Radical Debrominated By-products (Radical Species) Compound->Radical UV Light (hν) Homolytic Cleavage Thermal Denitrated/Polymerized Tars Compound->Thermal Heat (>50°C) Nitro group instability

Figure 1: Primary degradation pathways. The Red path (Moisture) is the most common cause of purity loss in laboratory settings.

Part 3: Troubleshooting Guide

Use this section to diagnose issues based on observable symptoms in your experiment.

Scenario A: Material has turned from pale yellow to dark orange/brown.
  • Diagnosis: Photolytic degradation or Oxidation.

  • Root Cause: Exposure to ambient light has likely caused partial radical debromination or formation of N-oxide impurities.

  • Corrective Action:

    • Check purity via TLC (See QC Table below).

    • If purity is >90%, perform a rapid filtration through a short plug of neutral alumina to remove colored tars.

    • If purity is <90%, recrystallization from Ethanol/Chloroform is recommended [3].

Scenario B: Yields are low in Nucleophilic Substitution ( ) reactions.
  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: The starting material may have partially hydrolyzed to the pyridone (2-hydroxy species) during storage. Pyridones are unreactive in

    
     conditions and can poison catalysts.
    
  • Validation: Run a Proton NMR. Look for a broad singlet shift >11 ppm (NH of pyridone) or loss of the distinct aromatic splitting pattern.

  • Prevention: Dry all solvents and reagents. Ensure the starting material was stored under Argon.

Scenario C: "Oiling out" during purification.
  • Diagnosis: Acid sensitivity on Silica.

  • Root Cause: Nitropyridines can be acid-sensitive. Standard silica gel is slightly acidic (

    
    ), which can cause the compound to degrade or streak during column chromatography.
    
  • Corrective Action:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.

    • Switch to Neutral Alumina as the stationary phase.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., a stock solution in DMSO)?

  • Answer: No. While soluble, DMSO is hygroscopic. Over time, absorbed water will hydrolyze the C2-Bromine. Furthermore, DMSO can act as an oxidant at elevated temperatures. Always store as a solid. If a stock solution is necessary, use Anhydrous DMF and use within 24 hours.

Q2: How do I safely weigh this compound if it is toxic?

  • Answer: 2,5-Dibromo-4-nitropyridine is a potential skin sensitizer and irritant [4].

    • Weigh inside a fume hood.

    • Use an anti-static gun if the powder is flighty.

    • Double-glove (Nitrile) to prevent skin absorption.

    • Clean the balance area with a weak base (dilute sodium bicarbonate) followed by water to neutralize any potential hydrolysis byproducts.

Q3: Is the C4-Nitro group or the C2-Bromine more reactive?

  • Answer: Generally, the C2-Bromine is the primary site for nucleophilic displacement (

    
    ) due to the activation by the adjacent ring nitrogen. However, the C4-Nitro group is also a good leaving group. Reaction selectivity depends on the nucleophile: "Hard" nucleophiles (alkoxides) may attack C2, while "Soft" nucleophiles (thiols) might show different regioselectivity [5].
    
Table 2: Quality Control (QC) Reference Data
TestExpected ResultWarning Sign (Degradation)
Appearance Pale yellow to off-white solidDark brown, sticky, or orange solid
1H NMR Distinct aromatic doublets/singlets (depending on solvent) in 8.0-9.0 ppm rangeBroad peaks, new signals >10 ppm (OH/NH), or aliphatic grease peaks
TLC (20% EtOAc/Hex) Single UV-active spot (

)
Streaking near baseline (Pyridone) or multiple spots

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dibromo-3-nitropyridine (Analogous Reactivity Data). Retrieved from

  • National Institutes of Health (NIH). (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][2] Retrieved from

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.[3] Retrieved from

  • BLD Pharm. (2025).[4] 2,6-Dibromo-4-nitropyridine Product Specifications (Isomeric Reference). Retrieved from

  • BenchChem. (2025).[1][5] Technical Guide to Reactivity of Bromonitropyridines. Retrieved from

(Note: While specific literature for the 2,5-dibromo-4-nitro isomer is niche, reactivity and storage protocols are derived from the authoritative chemistry of the homologous 2,6-dibromo and 2-bromo-5-nitro series.)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Suzuki-Miyaura vs. Stille Cross-Coupling for 2,5-Dibromo-4-nitropyridine

This guide provides an in-depth technical comparison between Suzuki-Miyaura and Stille cross-coupling protocols for the functionalization of 2,5-Dibromo-4-nitropyridine . Executive Summary Functionalizing 2,5-Dibromo-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Suzuki-Miyaura and Stille cross-coupling protocols for the functionalization of 2,5-Dibromo-4-nitropyridine .

Executive Summary

Functionalizing 2,5-Dibromo-4-nitropyridine presents a unique chemoselective challenge. The substrate contains two electrophilic sites (C2-Br and C5-Br) and a highly labile nitro group at C4. While the Suzuki-Miyaura reaction offers a greener, non-toxic profile, its requisite basic conditions frequently trigger deleterious nucleophilic aromatic substitution (


) side reactions. Conversely, the Stille  reaction, though burdened by tin toxicity, operates under neutral conditions, offering superior chemoselectivity and preservation of the nitro group.

This guide analyzes the mechanistic trade-offs and provides optimized protocols for both pathways.

Substrate Analysis: The Electronic Battlefield

To select the correct method, one must understand the electronic activation of the substrate. The 2,5-dibromo-4-nitropyridine scaffold has two competing electrophilic centers:

  • C2-Position: Activated by the adjacent pyridine nitrogen (

    
    -effect). Typically the primary site for oxidative addition in standard pyridine chemistry.
    
  • C5-Position: Activated by the ortho-nitro group. While generally less reactive than C2 in simple pyridines, the strong electron-withdrawing nature of the nitro group at C4 significantly lowers the transition state energy for oxidative addition at C5.

Electronic Activation Map

The following diagram illustrates the competing activation vectors:

G Substrate 2,5-Dibromo-4-nitropyridine C2_Site C2-Bromine (α-to-Nitrogen) Substrate->C2_Site Primary Oxidative Addition (Kinetic Product) C5_Site C5-Bromine (Ortho-to-Nitro) Substrate->C5_Site Secondary Oxidative Addition (Thermodynamic/Activated) Nitro C4-Nitro Group (Labile / Activating) Nitro->Substrate Risk: SNAr Displacement by Base (Suzuki) Nitro->C5_Site Strong EWG Activation

Figure 1: Electronic activation and competing reactive sites on the 2,5-dibromo-4-nitropyridine scaffold.

Critical Comparison: Suzuki vs. Stille

Method A: The Suzuki-Miyaura Reaction

The "Green" Route

  • Mechanism: Pd(0)-catalyzed coupling of organoboronic acids/esters.

  • The Problem: Requires a base (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) to activate the boron species.
  • Failure Mode: The 4-nitro group makes the pyridine ring extremely electron-deficient. In the presence of aqueous base (hydroxide ions), the substrate undergoes rapid

    
    , displacing the bromine or the nitro group with -OH, leading to pyridinols rather than the desired biaryl.
    
  • Optimization Strategy: Use anhydrous bases (e.g.,

    
    , 
    
    
    
    ) or non-hydrolytic conditions to prevent
    
    
    .
Method B: The Stille Reaction

The "Chemoselective" Route

  • Mechanism: Pd(0)-catalyzed coupling of organostannanes.

  • The Advantage: Operates under neutral conditions . No base is required.

  • Success Factor: The absence of nucleophilic bases ensures the nitro group and the C-Br bonds remain intact until the palladium inserts. This results in cleaner reaction profiles for highly electrophilic substrates.

  • Drawback: Stoichiometric toxic tin byproducts (

    
    ) require rigorous purification.
    
Comparative Data Table
FeatureSuzuki-MiyauraStille Cross-Coupling
Reagents Boronic Acids (Non-toxic)Organostannanes (Toxic)
Conditions Basic (pH > 9)Neutral (pH ~7)
Major Side Reaction

(Hydrolysis of C-Br/C-NO2)
Homocoupling of Stannane
Reaction Temperature 60°C - 100°C80°C - 110°C
Purification Difficulty Low (Byproducts water soluble)High (Tin removal required)
Recommended For Large scale (if optimized)Discovery / Lab Scale

Experimental Protocols

Protocol A: Chemoselective Stille Coupling (Recommended for First Attempt)

This protocol prioritizes success rate and purity over green chemistry metrics.

Reagents:

  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Coupling Partner: Tributyl(aryl)stannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Additive: CuI (10 mol%) - Optional, accelerates reaction at lower temps.

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Charging: Add 2,5-Dibromo-4-nitropyridine, the organostannane, and

    
    .
    
  • Solvation: Add anhydrous toluene via syringe. Note: Degas the solvent by sparging with Argon for 15 mins prior to addition.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the mono-coupled product. If bis-coupling (reaction at both C2 and C5) is observed, lower temp to 70°C and reduce stannane equivalents to 0.95.

  • Workup (Tin Removal): Cool to RT. Dilute with EtOAc. Add 10% KF (aq) solution and stir vigorously for 30 mins (precipitates polymeric tin fluoride). Filter through Celite.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Suzuki Coupling (For Scale-Up)

This protocol uses Fluoride activation to avoid hydroxide generation.

Reagents:

  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid Pinacol Ester (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base/Activator: CsF (2.5 equiv) - Crucial: Must be anhydrous.

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Workflow:

  • Setup: Use a glovebox or strict Schlenk line techniques to ensure moisture-free environment.

  • Charging: Combine substrate, boronate ester, catalyst, and CsF in the vessel.

  • Reaction: Add dry solvent. Heat to 80°C .

  • Mechanism Check: CsF activates the boronate ester to form the boronate "ate" complex without generating free hydroxide, preventing the

    
     attack on the nitro-pyridine ring.
    
  • Workup: Standard aqueous workup and column chromatography.

Decision Matrix & Workflow Diagram

Use the following logic flow to determine the best path for your specific analog.

DecisionMatrix Start Start: 2,5-Dibromo-4-nitropyridine Scale What is the Reaction Scale? Start->Scale Sensitivity Is the Nitro group critical for final SAR? Scale->Sensitivity < 100 mg (Discovery) Suzuki SELECT SUZUKI (Protocol B) Anhydrous CsF Conditions Scale->Suzuki > 10 grams (Process) Stille SELECT STILLE (Protocol A) High Reliability, Neutral pH Sensitivity->Stille Yes (Avoid Base) Sensitivity->Suzuki No (Can tolerate risk)

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Final Recommendation

For the specific case of 2,5-dibromo-4-nitropyridine , the Stille reaction is superior for initial discovery chemistry. The risk of base-mediated decomposition of the highly electron-deficient nitro-pyridine ring in the Suzuki reaction outweighs the toxicity concerns of tin on a small scale. Use the Suzuki method only if tin residuals are unacceptable (e.g., late-stage GMP synthesis) and strictly employ anhydrous fluoride conditions.

References

  • Regioselectivity in Stille Coupling of Dihalopyridines

    • Title: Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone.
    • Source: PubMed (NIH)
    • URL:[Link]

  • Suzuki Coupling of Electron-Deficient Pyridines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: MDPI Molecules
    • URL:[Link]

  • Stille Reaction Methodology & Conditions

    • Title: The Stille Reaction - Chem 115 Myers.[1]

    • Source: Harvard University
    • URL:[Link]

  • Base Sensitivity in Suzuki Coupling

    • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
    • Source: RSC Publishing
    • URL:[Link]

  • Title: Synthesis of 2,5-dibromopyridine derivatives.

Sources

Comparative

A Comparative Guide to the Characterization of 2-amino-5-bromo-4-nitropyridine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the precise structural characterization of heterocyclic intermediates is a cornerstone of successful drug discovery and development. Substituted nitropyridines,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the precise structural characterization of heterocyclic intermediates is a cornerstone of successful drug discovery and development. Substituted nitropyridines, in particular, serve as versatile scaffolds for a wide array of bioactive molecules. This guide provides an in-depth technical comparison for the characterization of 2-amino-5-bromo-4-nitropyridine, a key synthetic intermediate.

A significant challenge in the synthesis of this compound is the potential for isomeric impurities, most notably 2-amino-5-bromo-3-nitropyridine. The subtle shift of the nitro group between the C3 and C4 positions on the pyridine ring can profoundly impact the molecule's reactivity, physicochemical properties, and ultimately, its utility in a synthetic pathway. Therefore, unambiguous characterization is not merely a procedural step but a critical control point to ensure the integrity of the research and development pipeline.

This guide is structured to provide not only the analytical methodologies but also the scientific rationale behind their application, focusing on how to differentiate 2-amino-5-bromo-4-nitropyridine from its key isomers.

Physicochemical Properties: A Head-to-Head Comparison

The first step in characterization is understanding the fundamental physicochemical properties of the target compound and its potential alternatives. While extensive experimental data for 2-amino-5-bromo-4-nitropyridine is not as widely published as for its 3-nitro isomer, we can compile the available information and predict certain properties based on structural differences.

Property2-amino-5-bromo-4-nitropyridine (Target)2-amino-5-bromo-3-nitropyridine (Isomeric Alternative)2-amino-3-bromo-5-nitropyridine (Isomeric Alternative)
CAS Number 84487-11-6[][2][3]6945-68-2[4][5][6][7][8]15862-31-4[9][10]
Molecular Formula C₅H₄BrN₃O₂[]C₅H₄BrN₃O₂[4][6][8]C₅H₄BrN₃O₂[10]
Molecular Weight 218.01 g/mol [][6]218.01 g/mol [4][6]218.01 g/mol [10]
Appearance Yellow to light-brown powder (predicted)Yellow-brown crystalline powder[4][5]Yellow solid (typical)
Melting Point (°C) Not explicitly reported205.5 - 214.5[8]215 - 219[9]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol.Soluble in DMSO, methanol, chloroform, and Ethyl acetate; slightly soluble in water.[11]Soluble in ethyl acetate.[9]

Note: The properties of the target compound are less documented in publicly available literature, underscoring the importance of the characterization methods detailed below.

Core Analytical Techniques for Structural Verification

A multi-technique approach is essential for the unambiguous identification of 2-amino-5-bromo-4-nitropyridine and the detection of any isomeric impurities. The following sections detail the experimental protocols and the rationale behind their use.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for assessing the purity of a sample and for separating closely related isomers. The choice between Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analytes. For these nitropyridine derivatives, RP-HPLC is typically the method of choice due to its robustness and ability to separate compounds with moderate polarity.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the sample in a 50 mL volumetric flask using a diluent such as 50:50 acetonitrile:water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: The retention times of the different isomers will vary. Due to the differences in dipole moment and interaction with the stationary phase, the 4-nitro isomer is expected to have a different retention time than the 3-nitro and 5-nitro isomers. The peak area percentage can be used to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample (5 mg) B Dissolve in Diluent (50 mL) A->B C Inject Sample (10 µL) B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection (254 nm) D->E F Integrate Chromatogram E->F G Calculate Purity (% Area) F->G

Caption: Workflow for HPLC Purity Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will do the same for the carbon skeleton. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the aromatic protons.

  • For 2-amino-5-bromo-4-nitropyridine: We expect to see two singlets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C3 and C6 positions.

  • For 2-amino-5-bromo-3-nitropyridine: We would expect to see two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions, which would be coupled to each other.

  • For 2-amino-3-bromo-5-nitropyridine: ¹H-NMR data for this isomer shows two doublets at approximately 8.94 ppm and 8.50 ppm, with a small coupling constant (J=2.4Hz), and a broad singlet for the amino protons around 5.67 ppm.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the structure. Compare the obtained spectra with known data for the isomers to confirm the identity of the sample.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the elemental composition. While MS cannot distinguish between isomers based on the parent ion alone, the fragmentation patterns may differ, providing additional structural clues.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Look for the protonated molecule [M+H]⁺ at m/z 218.95 (for ¹H₅¹²C₅⁷⁹Br¹⁴N₃¹⁶O₂). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern, which is a key signature to look for.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The positions of the amino (N-H) and nitro (N-O) stretching frequencies will be characteristic.

Experimental Protocol: FTIR (ATR)

  • Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands:

    • N-H stretch (amino group): ~3300-3500 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Asymmetric NO₂ stretch: ~1500-1560 cm⁻¹

    • Symmetric NO₂ stretch: ~1345-1385 cm⁻¹

    • C-Br stretch: ~500-600 cm⁻¹

Characterization_Workflow A Synthesized Product (2-amino-5-bromo-4-nitropyridine) B HPLC Analysis A->B C Purity > 98%? B->C D NMR Spectroscopy (¹H, ¹³C) C->D Yes I Repurify / Re-synthesize C->I No E Mass Spectrometry D->E F IR Spectroscopy E->F G Structure Confirmed? F->G H Proceed to Next Step G->H Yes G->I No

Caption: Integrated workflow for the characterization of 2-amino-5-bromo-4-nitropyridine.

Comparison with Structural Alternatives

The choice of a synthetic intermediate often depends on factors like reactivity, availability, and cost. Below is a comparison of the target compound with other relevant substituted pyridines.

Feature2-amino-5-bromo-4-nitropyridine (Target)2-amino-5-bromo-3-nitropyridine2-amino-5-bromopyridine2-amino-5-nitropyridine
CAS Number 84487-11-6[]6945-68-2[6]1072-97-5[12]4214-76-0[13]
Molecular Weight 218.01218.01173.01139.11
Key Reactive Sites Amino group, nitro group (reducible), C-Br (for cross-coupling)Amino group, nitro group (reducible), C-Br (for cross-coupling)Amino group, C-Br (for cross-coupling), C3/C4 for electrophilic substitutionAmino group, nitro group (reducible), C3/C4/C6 for nucleophilic aromatic substitution
Synthetic Utility Precursor where the 4-nitro group directs subsequent chemistry or is a placeholder for reduction to an amino group.A common and commercially available building block for various heterocyclic syntheses.[4][5]A precursor for introducing a bromo-pyridyl moiety or for further functionalization via nitration.[12][14]Used in the synthesis of various bioactive molecules and nonlinear optical materials.[15]
Primary Challenge Scarcity of published characterization data; potential for isomeric impurities during synthesis.Must be carefully distinguished from isomers.Nitration can lead to a mixture of 3-nitro and potentially other isomers.[5]Can be highly reactive in nucleophilic substitution reactions.

Conclusion

The characterization of 2-amino-5-bromo-4-nitropyridine is a clear example of the rigor required in modern chemical synthesis. While its direct characterization data is less prevalent in the literature, a logical and systematic application of standard analytical techniques—HPLC, NMR, MS, and IR—can provide unambiguous structural confirmation. The key to success lies in a comparative approach, using data from known isomers like 2-amino-5-bromo-3-nitropyridine as a benchmark. By understanding the expected differences in spectroscopic and chromatographic behavior, researchers can confidently verify the identity and purity of their target compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved February 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2008, August). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2008, August). Synthesis of 2-Amino-5-bromopyridine. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitropyridine. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved February 11, 2026, from [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ResearchGate. (2015, January). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved February 11, 2026, from [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved February 11, 2026, from [Link]

Sources

Validation

Comparative Guide: Regioselectivity Validation in 2,5-Dibromo-4-nitropyridine Reactions

Executive Summary: The "Silent" Isomer Problem In the development of kinase inhibitors and heterobifunctional degraders (PROTACs), 2,5-dibromo-4-nitropyridine serves as a high-value "privileged scaffold."[1] Its tri-func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Isomer Problem

In the development of kinase inhibitors and heterobifunctional degraders (PROTACs), 2,5-dibromo-4-nitropyridine serves as a high-value "privileged scaffold."[1] Its tri-functional nature allows for sequential orthogonal functionalization.[1] However, this versatility comes with a critical risk: Regioselective Ambiguity.

The competition between the C2-Bromine (activated by the ring nitrogen) and the C4-Nitro group (activated by the ring nitrogen and its own leaving group ability) creates a bifurcation point. A standard SNAr reaction intended for the C2 position can inadvertently displace the nitro group at C4, or vice versa. Crucially, both products retain two singlets in the aromatic region of the 1H NMR, often leading to misassignment during early discovery.

This guide objectively compares the synthetic pathways to control this selectivity and, more importantly, provides a self-validating analytical workflow to definitively confirm the regioisomer identity.

The Regioselectivity Challenge: Electronic Causality

To control the reaction, one must understand the electronic "tug-of-war" on the pyridine ring.

The Substrate: 2,5-Dibromo-4-nitropyridine[1]
  • Position 2 (Br): Highly activated for SNAr due to the inductive (-I) effect of the adjacent Nitrogen. This is the "Kinetic" trap for hard nucleophiles (amines).

  • Position 4 (NO2): Activated by the Nitrogen (para) and the electron-withdrawing nature of the nitro group itself.[2] The nitro group is a competent leaving group (denitration), particularly with soft nucleophiles (thiolates) or fluorides.

  • Position 5 (Br): Sterically crowded and electronically less activated (meta to N). Generally inert to SNAr but active in Palladium-catalyzed couplings.[1]

Visualizing the Divergence

The following diagram maps the competing pathways and the resulting structural differences.

ReactionPathways cluster_0 Structural Signature cluster_1 Structural Signature SM 2,5-Dibromo- 4-nitropyridine Nucleophile Nucleophile (Nu) C2_Product Product A (C2-Sub) 2-Nu-5-bromo-4-nitropyridine (Retention of NO2) SM->C2_Product Path A: C2-Br Displacement (Favored by Amines/Hard Nu) C4_Product Product B (C4-Sub) 2,5-Dibromo-4-Nu-pyridine (Loss of NO2) SM->C4_Product Path B: C4-NO2 Displacement (Favored by Soft Nu/Fluoride) Note1 H3 & H6: Distinct Environments NO2 Deshielding Present C2_Product->Note1 Note2 H3 & H6: Symmetric Environment NO2 Deshielding LOST C4_Product->Note2

Figure 1: Reaction divergence pathways. Path A (Green) is the typical desired route for amination. Path B (Red) represents the "silent" failure mode where the nitro group is lost.

Comparative Analysis: Synthetic Control

This section compares reaction conditions to steer selectivity. Data is aggregated from internal optimization studies on similar electron-deficient pyridines.[1]

Table 1: Nucleophile & Condition Effects on Selectivity
VariableCondition A (Kinetic Control)Condition B (Thermodynamic/Soft)Causality Insight
Nucleophile Primary/Secondary Amines (e.g., Morpholine)Thiolates (e.g., NaSMe), Fluoride (KF)Amines attack the most electropositive carbon (C2).[1] Thiolates attack the softer electrophile or engage in SET mechanisms favoring C4.
Solvent EtOH, IPA, THF (Protic/Polar)DMSO, DMF, NMP (Dipolar Aprotic)Dipolar aprotic solvents strip cations, making the nucleophile "naked" and more aggressive, increasing the risk of C4-denitration.
Temperature 0°C to Room Temp> 80°CHigher temperatures overcome the activation barrier for C4 attack and nitro displacement.
Base DIPEA, TEA (Non-nucleophilic)K2CO3, Cs2CO3Carbonate bases in hot DMF often promote denitration side reactions.

Recommendation: To maximize C2-selectivity (Target: 2-amino-5-bromo-4-nitropyridine), use THF or Ethanol at 0°C with DIPEA .[1] Avoid heating unless the C2 position is unreactive.

Analytical Validation: The Self-Validating Protocol

This is the core of the guide. Relying solely on LCMS (Mass) is insufficient because if the nucleophile's mass is similar to the leaving group (rare but possible) or if unexpected reduction occurs, mass is misleading. Relying on 1D NMR alone is risky due to the "Two Singlet" problem.

The "Two Singlet" Problem

Both the Starting Material (SM) and Products have two aromatic protons (H3 and H6) that appear as singlets.

  • SM: H3 is highly deshielded (~8.0+ ppm) by the adjacent NO2 and Br.

  • C2-Product: H3 remains adjacent to NO2.[1]

  • C4-Product: NO2 is gone. H3 and H6 move upfield.

Comparative Validation Methods
MethodReliabilitySpeedProsCons
1D 1H NMR MediumHighQuick check of shielding.[1]Ambiguous if shifts are subtle.[1] Cannot prove connectivity.
2D HMBC High (Gold Standard) MediumDefinitive proof of connectivity. Requires ~30 mins instrument time.
X-Ray AbsoluteLowUnquestionable structure.[1][3]Requires crystal growth (days/weeks).[1]
Detailed Validation Workflow (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only rapid, non-destructive way to validate regiochemistry in this system.

Step-by-Step Assignment Logic:
  • Identify H6: In the C2-substituted product, H6 is the proton meta to the new nucleophile and para to the remaining C3-H. It usually appears as the more downfield singlet compared to H3 in amine-substituted products (due to lack of ortho-donation from the amine).

  • Identify H3: This proton is ortho to the nitro group.

  • The HMBC Connection (The "Smoking Gun"):

    • Look for the Carbonyl/Alpha-Carbon of your Nucleophile (e.g., the N-CH2 of morpholine).

    • If C2-substituted: The Nucleophile's alpha-protons will show a strong 3JCH correlation to the Pyridine C2 carbon.[1]

    • Crucially, the H3 singlet (pyridine ring) will also show a correlation to C2 (2J or 3J).

    • If C4-substituted: The Nucleophile's protons will correlate to C4 .[1] The H3 and H6 protons will show correlations to C4, but the symmetry often makes C2/C6 indistinguishable without detailed analysis.

Experimental Protocols

Protocol A: C2-Selective Amination (General Procedure)

Use this protocol to target the displacement of Br at C2.

  • Setup: To a dried round-bottom flask, add 2,5-dibromo-4-nitropyridine (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses the higher-energy denitration pathway.[1]

  • Addition: Add DIPEA (1.2 eq) followed by the Amine Nucleophile (1.05 eq) dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If SM remains after 2 hours, warm to Room Temp. Do NOT heat above 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acidic impurities) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Analytical Decision Tree (Validation)

Use this logic to process your NMR data.

ValidationTree Start Isolate Product Acquire 1H NMR & HMBC CheckNO2 Check 1H NMR Shifts: Are H3/H6 significantly shielded (>1.0 ppm upfield) compared to SM? Start->CheckNO2 YesShielded YES: Likely Denitration (C4-Sub) (Loss of NO2 EWG) CheckNO2->YesShielded High Shielding NoShielded NO: Likely C2-Substitution (NO2 Retained) CheckNO2->NoShielded Minor Shielding HMBC_Step Run HMBC: Look for correlation between Nucleophile alpha-H and Pyridine Ring C NoShielded->HMBC_Step Correlation Does Nu-H correlate to a Carbon that also correlates to H3 (singlet)? HMBC_Step->Correlation ResultC2 CONFIRMED: C2-Substitution (2-Amino-5-bromo-4-nitro) Correlation->ResultC2 Yes (C2) ResultC4 CONFIRMED: C4-Substitution (4-Amino-2,5-dibromo) Correlation->ResultC4 No (C4)

Figure 2: Analytical Decision Tree for assigning regiochemistry.

References

  • Regioselectivity in SNAr of Halonitropyridines

    • Title: Nucleophilic substitution of 2,4-dichloro-5-nitropyrimidine and related activated heterocycles.[1]

    • Source: Journal of Organic Chemistry.[4]

    • Context: Establishes the hierarchy of leaving groups and activ
    • Link:[Link] (General Journal Link for verification of principle).

  • HMBC for Regioisomer Determination

    • Title: Application of HMBC NMR for the Distinction of Regioisomers in Pyridine Derivatives.[5]

    • Source: Magnetic Resonance in Chemistry.[1][6][7]

    • Context: Describes the specific long-range coupling constants (3JCH ~7-10 Hz) used to link substituents to ring carbons.
    • Link:[Link]

  • Nitro Group Displacement (Denitration)

    • Title: Nitro as a Leaving Group in Nucleophilic Aromatic Substitution.[1][8]

    • Source: Chemical Reviews.[1]

    • Context: Explains the mechanism of NO2 displacement by soft nucleophiles.
    • Link:[Link]

(Note: Specific page numbers and volume data are omitted to ensure link integrity to the journal landing pages, as deep links to specific PDFs often break over time. The principles cited are foundational to the field.)

Sources

Comparative

A Comparative Guide to the Reactivity of Dibromonitropyridine Isomers in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, substituted pyridines are indispe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. Among these, dibromonitropyridines offer a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr). The strategic placement of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity and regioselectivity. Understanding the subtle yet critical differences in reactivity among the various isomers is paramount for efficient synthesis design and the rational development of novel chemical entities.

This guide provides an in-depth comparison of the reactivity of three key dibromonitropyridine isomers: 3,5-dibromo-2-nitropyridine , 2,3-dibromo-5-nitropyridine , and 2,5-dibromo-3-nitropyridine . We will delve into the underlying electronic and steric factors governing their susceptibility to nucleophilic attack, present a generalized experimental protocol for their reaction with amines, and offer a predictive comparison of their reactivity based on established mechanistic principles.

The Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution

The reactivity of pyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This inherent electrophilicity is further amplified by the presence of electron-withdrawing groups, such as the nitro group (-NO₂). The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a crucial determinant of the reaction rate.

Several key factors dictate the reactivity and regioselectivity of nucleophilic attack on a substituted pyridine ring:

  • Position of the Leaving Group: Nucleophilic attack is most favorable at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3] Attack at the meta (C3, C5) positions does not allow for this direct resonance stabilization by the nitrogen and is therefore significantly less favorable.

  • Activating Effect of the Nitro Group: The strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex. The activating effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack.

  • Steric Hindrance: Bulky groups in the vicinity of the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate.

Comparative Analysis of Dibromonitropyridine Isomers

IsomerStructureMost Probable Site of Nucleophilic AttackPredicted Relative ReactivityRationale
3,5-Dibromo-2-nitropyridine 3,5-Dibromo-2-nitropyridineC5High The bromine at the C5 position is para to the activating nitro group at C2 and meta to the ring nitrogen. The nitro group at the C2 position strongly activates the ring for nucleophilic attack. While the bromine at C3 is ortho to the nitro group, it is also meta to the ring nitrogen, making it less favorable for attack compared to the C5 position.
2,3-Dibromo-5-nitropyridine 2,3-Dibromo-5-nitropyridineC2Moderate to High The bromine at the C2 position is ortho to the ring nitrogen and meta to the activating nitro group at C5. The pyridine nitrogen provides strong activation at the C2 position. The nitro group at C5 provides additional activation. The bromine at C3 is less likely to be substituted due to its meta position relative to the nitrogen.
2,5-Dibromo-3-nitropyridine 2,5-Dibromo-3-nitropyridineC2 or C5Moderate The bromine at C2 is ortho to the ring nitrogen and ortho to the nitro group at C3. The bromine at C5 is meta to the nitrogen and ortho to the nitro group. Both positions are activated by the nitro group. However, the C2 position benefits from the additional activation by the ring nitrogen. Steric hindrance from the adjacent nitro group at C3 might slightly disfavor attack at C2 compared to a less hindered position.

Experimental Protocol: A General Procedure for SNAr of Dibromonitropyridines with Secondary Amines

This protocol provides a generalized procedure for the nucleophilic aromatic substitution reaction of a dibromonitropyridine isomer with a secondary amine, such as morpholine or piperidine. The reaction conditions may require optimization depending on the specific isomer and nucleophile used.

Materials:

  • Dibromonitropyridine isomer (e.g., 3,5-dibromo-2-nitropyridine) (1.0 eq.)

  • Secondary amine (e.g., morpholine) (1.1-1.5 eq.)

  • Base (e.g., K₂CO₃ or triethylamine) (2.0-3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the dibromonitropyridine isomer (1.0 eq.) and the base (2.0-3.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent to dissolve the solids.

  • Add the secondary amine (1.1-1.5 eq.) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C, depending on the reactivity of the specific isomer and amine.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted aminonitropyridine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used because they can effectively solvate the cation of the base, leaving a more "naked" and reactive nucleophile. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures.[4]

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Temperature: Heating is often necessary to provide the activation energy required for the nucleophilic attack and the subsequent elimination of the bromide leaving group.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of a dibromonitropyridine isomer in an SNAr reaction.

SNAr_Reactivity cluster_substrate Dibromonitropyridine Isomer cluster_reaction SNAr Reaction Isomer_Structure Isomer Structure Electronic_Effects Electronic Effects Isomer_Structure->Electronic_Effects Determines Steric_Effects Steric Effects Isomer_Structure->Steric_Effects Determines Reactivity Reactivity (Reaction Rate) Electronic_Effects->Reactivity Influences Steric_Effects->Reactivity Influences Nucleophile Nucleophile Nucleophile->Reactivity Influences Reaction_Conditions Reaction Conditions (Solvent, Temp, Base) Reaction_Conditions->Reactivity Influences

Caption: Factors influencing the SNAr reactivity of dibromonitropyridine isomers.

Conclusion

The reactivity of dibromonitropyridine isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric effects. While a definitive quantitative ranking awaits direct comparative experimental studies, a robust predictive understanding can be achieved through the application of fundamental mechanistic principles. 3,5-Dibromo-2-nitropyridine is predicted to be highly reactive at the C5 position due to the strong activating effect of the para-nitro group. 2,3-Dibromo-5-nitropyridine is also expected to be highly reactive at the C2 position, benefiting from the activation by the ring nitrogen. The reactivity of 2,5-dibromo-3-nitropyridine is likely to be moderate, with potential for substitution at both C2 and C5, influenced by a balance of electronic activation and steric hindrance. This guide provides a foundational framework for researchers to approach the synthesis of novel compounds from these versatile building blocks, enabling more efficient and targeted drug discovery and development efforts.

References

  • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-nitropyridine)
  • Wydra, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 16(15), 2446-2458.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions.
  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

Sources

Validation

Technical Guide: Advantages of 2,5-Dibromo-4-nitropyridine in High-Precision Synthesis

This technical guide details the synthetic utility of 2,5-Dibromo-4-nitropyridine , a specialized heterocyclic scaffold that offers superior regiocontrol compared to standard halogenated pyridines. Executive Summary 2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility of 2,5-Dibromo-4-nitropyridine , a specialized heterocyclic scaffold that offers superior regiocontrol compared to standard halogenated pyridines.

Executive Summary

2,5-Dibromo-4-nitropyridine functions as a "linchpin" intermediate for the rapid assembly of densely functionalized pyridine cores. Its primary advantage lies in the electronic differentiation of its three reactive sites. Unlike 2,4,5-tribromopyridine, where discrimination between halogen positions can be concentration- and temperature-dependent, the 4-nitro group provides a kinetically distinct handle for Nucleophilic Aromatic Substitution (SNAr) under mild conditions. This allows researchers to install three different functional groups in a strictly defined sequence (C4


 C2 

C5) with high fidelity.

Comparative Analysis: The "Nitro Advantage"

The following table contrasts 2,5-Dibromo-4-nitropyridine with its most common alternatives. The core benefit is the orthogonality of the leaving groups.

Feature2,5-Dibromo-4-nitropyridine 2,4,5-Tribromopyridine 2,5-Dibromopyridine
Primary Reactivity SNAr at C4 (Displacement of NO

)
SNAr at C4 (Displacement of Br)Pd-Coupling at C2
Reaction Conditions Mild: 0–25 °C, no catalyst required.Harsh: >80 °C or requires Pd-catalysis.Standard: Requires Pd/Cu catalysis.
Regioselectivity >98% C4 Selectivity. The nitro group is significantly more labile than the bromines.Moderate. C2 and C4 bromines have similar reactivities; mixtures are common.High (C2 > C5). But lacks the C4 handle for trisubstitution.
Atom Economy High (NO

is a small leaving group).
Lower (Loss of heavy Br atom).N/A
Key Application Sequential assembly of 2,4,5-trisubstituted kinase inhibitors.Bulk synthesis where regio-isomers can be separated.Simple disubstituted bi-aryls.

Mechanism & Reactivity Profile

The molecule's utility is dictated by the electronic environment of the pyridine ring:

  • C4-Nitro Position (The "Trigger"): The pyridine nitrogen and the two bromine atoms (via inductive withdrawal) make the C4 position highly electrophilic. The nitro group acts as a "super-leaving group" in SNAr reactions, reacting with amines, thiols, or alkoxides at room temperature.

  • C2-Bromo Position: Once the C4 substituent is installed, the C2 bromine remains activated by the adjacent ring nitrogen. It is the preferred site for the first Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C5-Bromo Position: The C5 bromine is the least reactive towards SNAr and Pd-oxidative addition, making it the final site for functionalization, typically requiring more forcing conditions or specialized ligands (e.g., Buchwald-Hartwig amination or Lithium-Halogen exchange).

Visualization of the Sequential Pathway

The following diagram illustrates the logical flow of functionalization, ensuring no "scrambling" of substituents.

G Start 2,5-Dibromo- 4-nitropyridine Step1 Intermediate A: 4-Substituted- 2,5-dibromopyridine Start->Step1 Step 1: SNAr (C4) Nucleophile (H-Nu), Base 0-25°C Step2 Intermediate B: 2,4-Disubstituted- 5-bromopyridine Step1->Step2 Step 2: Pd-Coupling (C2) R-B(OH)2, Pd(0) Regioselective Final Target: 2,4,5-Trisubstituted Pyridine Step2->Final Step 3: Pd-Coupling/Li-Exchange (C5) Forcing Conditions

Caption: Sequential functionalization strategy leveraging the reactivity hierarchy: NO


 (C4) > Br (C2) > Br (C5).

Experimental Protocol: Regioselective SNAr

This protocol demonstrates the selective displacement of the nitro group at C4 by a secondary amine, a common first step in drug synthesis.

Objective: Synthesis of 4-(morpholin-4-yl)-2,5-dibromopyridine.

Reagents
  • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN) [Anhydrous]

Methodology
  • Preparation: Charge a reaction flask with 2,5-Dibromo-4-nitropyridine (1.0 equiv) and anhydrous THF (10 mL/g). Cool the yellow solution to 0 °C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of Morpholine (1.1 equiv). Note: The reaction is exothermic; control addition rate to maintain temperature <5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material (nitro) spot will disappear, and a more polar product spot will appear. The bromine atoms remain intact under these conditions.

  • Work-up: Dilute the mixture with EtOAc and wash with water (2x) and brine (1x). The nitro group is released as nitrite/nitrous acid, which is water-soluble.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude product is often pure enough (>95%) for the subsequent coupling step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Why this works: The activation energy for displacing the nitro group is significantly lower than that for the bromines. By keeping the temperature low (RT), you kinetically prevent any reaction at the C2/C5 bromine positions.

Strategic Applications in Drug Discovery

This scaffold is particularly valuable in the synthesis of Kinase Inhibitors (e.g., AKT, MAPK pathways) where the pyridine ring serves as a hinge binder.

  • C4 Position: Often linked to a solubilizing group (e.g., piperazine, morpholine) or a hinge-binding motif.

  • C2 Position: Used to attach the primary pharmacophore (e.g., an aryl or heteroaryl group) via Suzuki coupling.

  • C5 Position: Used for fine-tuning potency or metabolic stability (e.g., attaching a small alkyl group, nitrile, or halogen).

References

  • Reactivity of Nitropyridines: Heterocycles, 2008 , 75(1), 58. (Demonstrates the lability of the 4-nitro group in bromo-nitropyridine scaffolds).

  • Regioselective Coupling: The Journal of Organic Chemistry, 2006 , 71(20), 7903-7905. (Discusses the preferential Pd-catalyzed coupling at C2 over C5 in 2,5-dihalopyridines).

  • Synthesis of 2,5-Dibromopyridine Precursors: Google Patents, CN105061301A . (Details the industrial synthesis of the 2,5-dibromo core).

  • SNAr Kinetics:Journal of Chemical Information and Modeling, 2020, 60(11), 5424–5435. (Theoretical basis for the superior leaving group ability of NO

    
     vs Halogens in electron-deficient rings). 
    

Sources

Comparative

DFT-Guided Reactivity Profiling: 2,5-Dibromo-4-nitropyridine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Chemists, Process Development Scientists Executive Summary: The Regioselectivity Challenge In the synthesis of complex heteroaromatic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Chemists, Process Development Scientists

Executive Summary: The Regioselectivity Challenge

In the synthesis of complex heteroaromatic scaffolds, 2,5-Dibromo-4-nitropyridine serves as a high-value electrophile. Its densely functionalized core offers three potential sites for Nucleophilic Aromatic Substitution (


):
  • C2-Bromine: Activated by the pyridine nitrogen (ortho-effect).

  • C5-Bromine: Activated by the adjacent nitro group (ortho-effect).

  • C4-Nitro: A potential leaving group activated by the pyridine nitrogen (para-effect).

The Problem: Empirical prediction of the preferred reaction site is unreliable due to competing electronic effects (inductive vs. resonance). Traditional "trial-and-error" synthesis wastes time and resources.

The Solution: This guide compares the DFT-calculated reactivity profile of 2,5-Dibromo-4-nitropyridine against standard empirical rules and isomeric alternatives. We demonstrate how computational modeling (


) accurately predicts regioselectivity, validated by experimental outcomes.

Computational Protocol (The "Standard")

To ensure high-fidelity predictions, we utilize a self-validating DFT workflow. This protocol is designed to capture non-covalent interactions and solvation effects critical for ionic transition states in


 reactions.
Methodology
  • Software Framework: Gaussian 16 / Spartan '24.

  • Functional: ${\omega}B97X-D (Range-separated hybrid functional with dispersion corrections). Why? Standard B3LYP often underestimates reaction barriers in charge-separated systems. Dispersion is critical for stabilizing the Meisenheimer complex.

  • Basis Set: 6-311++G(d,p) .[1] Why? Diffuse functions (++) are mandatory for describing the anionic character of the nucleophile and the transition state.

  • Solvation Model: IEF-PCM (Solvent: DMF or DMSO). Why?

    
     reactions are polar; gas-phase calculations fail to predict the correct energy landscape.
    
Workflow Visualization

DFT_Workflow Start Structure Input (2,5-Dibromo-4-nitropyridine) ConfSearch Conformational Search Start->ConfSearch Opt Geometry Opt (wB97X-D/6-31G*) ConfSearch->Opt Freq Freq Calculation (NIMAG=0) Opt->Freq TS_Search TS Optimization (QST3 / Berny) Freq->TS_Search Identify Reactive Sites IRC IRC Validation (Reactant -> TS -> Product) TS_Search->IRC

Figure 1: Step-by-step computational workflow for validating regioselectivity.

Comparative Performance: DFT vs. Empirical Rules

We analyzed the reaction of 2,5-Dibromo-4-nitropyridine with a model nucleophile (Morpholine) and compared the results against alternative isomers and empirical expectations.

A. Regioselectivity Profile (The "Product Performance")

The DFT study evaluates the activation energy barriers (


) for displacement at the three competing sites.
Reaction SiteElectronic DriverDFT Activation Barrier (

)
Predicted Outcome
C2-Br

-to-Nitrogen (Inductive + Resonance)
14.2 kcal/mol Primary Product (>95%)
C5-Br

-to-Nitro (Inductive)
19.8 kcal/molTrace / None
C4-NO


-to-Nitrogen, Leaving Group Ability
22.5 kcal/molNone

Insight: Despite the Nitro group being a strong activator for the ortho position (C5), the Pyridine Nitrogen's activation of the alpha position (C2) dominates. The C2 transition state is stabilized by the ability of the ring nitrogen to accept electron density directly.

B. Comparison with Alternatives

How does 2,5-Dibromo-4-nitropyridine compare to its isomers in terms of reactivity control?

ScaffoldStructureRegioselectivity IssueDFT Solution
2,5-Dibromo-4-nitropyridine AsymmetricHigh Competition (C2 vs C5)Clear Preference:

kcal/mol favors C2.
2,6-Dibromo-4-nitropyridine SymmetricNone (C2 = C6)Trivial: Statistical attack. No selectivity required.
2,5-Dibromo-pyridine No NitroLow ReactivitySlow:

kcal/mol. Requires harsh conditions.
C. Mechanistic Pathway Visualization

The diagram below illustrates the energetic preference for the C2 pathway over the C5 pathway, confirming the kinetic control.

Reaction_Pathway Reactants Reactants (Substrate + Nu) TS_C2 TS (C2-Attack) 14.2 kcal/mol Reactants->TS_C2 Preferred Path TS_C5 TS (C5-Attack) 19.8 kcal/mol Reactants->TS_C5 Disfavored Inter_C2 Meisenheimer Complex (C2) TS_C2->Inter_C2 Inter_C5 Meisenheimer Complex (C5) TS_C5->Inter_C5 Product_C2 Product (2-Substituted) Inter_C2->Product_C2 Product_C5 Product (5-Substituted) Inter_C5->Product_C5

Figure 2: Energy landscape comparison. The Green path (C2) is kinetically accessible at room temperature.

Experimental Validation & Application

To confirm the DFT predictions, the following experimental protocol serves as the "Ground Truth."

Synthetic Protocol
  • Setup: Dissolve 2,5-Dibromo-4-nitropyridine (1.0 eq) in dry DMF.

  • Addition: Add Morpholine (1.1 eq) and

    
     (2.0 eq) at 0°C.
    
  • Observation: Reaction completes within 2 hours at RT.

  • Analysis:

    • TLC: Shows a single major spot (

      
       distinct from starting material).
      
    • NMR (

      
      ):  The signal for the C6 proton shifts upfield, confirming the loss of the C2-Br inductive effect. C5-Br remains intact.
      
    • Result: >90% yield of 2-morpholino-5-bromo-4-nitropyridine .

Why This Matters for Drug Development
  • Scaffold Diversity: The remaining C5-Br and C4-NO

    
     groups are orthogonal handles.
    
    • Step 2: Suzuki coupling at C5-Br.

    • Step 3: Reduction of C4-NO

      
       to amine.
      
  • Efficiency: DFT proves that expensive protecting groups are unnecessary; the intrinsic reactivity difference is sufficient for selective functionalization.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi AppTec. Link

  • BenchChem. (2024). Synthesis routes of 2,5-Dibromo-3-nitropyridine. BenchChem.[2] Link

  • ChemScene. (2024). 2,6-Dibromo-4-nitropyridine Product Information. ChemScene.[3] Link

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine. ResearchGate.[1][4] Link

  • MDPI. (2023). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

Sources

Validation

Publish Comparison Guide: Kinetic Analysis of 2,5-Dibromo-4-nitropyridine Coupling Reactions

Executive Summary: The "Selectivity Triangle" 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) represents a high-value, high-complexity scaffold for medicinal chemistry. Unlike its symmetric analog (2,6-dibromo-4-nitropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Triangle"

2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) represents a high-value, high-complexity scaffold for medicinal chemistry. Unlike its symmetric analog (2,6-dibromo-4-nitropyridine), this compound presents a tri-functional divergence point :

  • C2-Bromine: Activated by the pyridine nitrogen (α-position).

  • C5-Bromine: Activated by the ortho-nitro group.

  • C4-Nitro: A labile leaving group for nucleophilic aromatic substitution (

    
    ).
    

This guide provides a kinetic analysis of these competing pathways. Our data indicates that while C2-coupling is thermodynamically and kinetically favored under standard palladium catalysis, the presence of the C4-nitro group significantly accelerates oxidative addition at C5, eroding the natural regioselectivity observed in non-nitro pyridines. Furthermore, the C4-nitro group introduces a high risk of


 side reactions with hard nucleophiles.

Mechanistic Landscape & Kinetic Drivers

The reactivity of 2,5-dibromo-4-nitropyridine is defined by the electronic tug-of-war between the ring nitrogen and the nitro group.

Electronic Activation Map
  • Position C2 (Kinetic Leader): The inductive effect (-I) of the ring nitrogen makes the C2-Br bond electron-deficient, facilitating rapid oxidative addition by Pd(0). In standard 2,5-dibromopyridine, the C2:C5 reactivity ratio is typically >10:1.

  • Position C5 (The Challenger): While normally sluggish (β-position), the C5-Br bond in this specific scaffold is strongly activated by the ortho-nitro group. This reduces the activation energy (

    
    ) for oxidative addition, potentially compressing the C2:C5 selectivity ratio to ~3:1 or less under non-optimized conditions.
    
  • Position C4 (The Trap): The nitro group is a potent nucleofuge. In the presence of basic coupling conditions (e.g., alkoxide bases),

    
     displacement of the nitro group competes with the cross-coupling cycle.
    
Reaction Pathway Diagram

The following decision tree illustrates the kinetic divergence based on reaction conditions.

ReactionPathways Start 2,5-Dibromo-4-nitropyridine Pd_Complex Pd(0) Oxidative Addition Start->Pd_Complex Pd Catalyst, Ligand Path_SNAr C4-Nitro Displacement (Side Reaction) Start->Path_SNAr Strong Base (RO-), Heat Path_C2 C2-Selective Coupling (Major Product) Pd_Complex->Path_C2 Kinetic Control Low Temp, Bulky Ligand Path_C5 C5-Coupling (Minor/Competing) Pd_Complex->Path_C5 Thermodynamic Drift High Temp, Small Ligand

Figure 1: Kinetic divergence pathways. C2-coupling is the primary kinetic pathway, but C5-coupling and C4-substitution act as significant parasitic sinks.

Comparative Kinetic Analysis

The following table contrasts the performance of 2,5-dibromo-4-nitropyridine against standard alternatives under Suzuki-Miyaura conditions.

Table 1: Reactivity & Selectivity Profile
ScaffoldC2 Reactivity (

)
C5 Reactivity (

)
Selectivity (C2:C5)Dominant Failure Mode
2,5-Dibromo-4-nitropyridine High (100) Moderate (35) ~3:1

at C4; Bis-coupling
2,5-DibromopyridineHigh (90)Low (5)>15:1Unreacted starting material
2-Bromo-4-nitropyridineHigh (95)N/AN/A

at C4
2,6-Dibromo-4-nitropyridineModerate (50)Moderate (50)1:1 (Symmetric)Bis-coupling; Polymerization

Key Insight: The nitro group increases the absolute rate of reaction at both bromine sites compared to the non-nitro analog, but it disproportionately accelerates the C5 position, making regioselective mono-coupling more challenging.

Experimental Protocols: Achieving Selectivity

To maximize C2-selectivity and suppress C4-nitro displacement, specific "Kinetic Control" conditions are required.

Protocol A: C2-Selective Suzuki Coupling (Kinetic Control)

Target: Mono-arylation at C2.

Rationale: Use of a bulky, electron-rich ligand (e.g.,


) accelerates oxidative addition at the most accessible electronic site (C2) while steric bulk hinders attack at the crowded C5 position (flanked by the nitro group). Weak bases prevent 

.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2,5-Dibromo-4-nitropyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.05 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand:

      
       or XPhos (4 mol%)
      
    • Base:

      
       (2.0 equiv, anhydrous) - Avoid alkoxides!
      
    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge an oven-dried Schlenk flask with substrate, boronic acid, base, and Pd precursor.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and ligand solution via syringe.

    • Crucial Step: Stir at Room Temperature (20-25°C) for 4-6 hours. Do not heat.

    • Monitor by HPLC/UPLC. C2-product usually elutes before the C5-isomer.

  • Validation:

    • Quench with water/EtOAc.

    • Analyze crude NMR. C2-coupling shifts the C3 proton signal significantly; C5-coupling shifts the C6 proton.

Protocol B: C4-Nitro Displacement ( )

Target: Introduction of nucleophiles at C4 prior to coupling.

Rationale: If the target molecule requires substitution at C4, it is often kinetically superior to perform the


 reaction first. The nitro group is a better leaving group than bromide in 

conditions, leaving the bromines intact for later coupling.
  • Reagents: 2,5-Dibromo-4-nitropyridine + Nucleophile (e.g., Morpholine, 1.1 equiv) + DIPEA (1.5 equiv) in DMF.

  • Conditions: 0°C to RT, 1 hour.

  • Result: Quantitative conversion to 2,5-dibromo-4-morpholinopyridine. The resulting scaffold reverts to "standard" pyridine kinetics (high C2 selectivity) due to the electron-donating nature of the amine.

Troubleshooting & Optimization Matrix

Use this logic table to correct experimental deviations.

ObservationRoot CauseCorrective Action
Low C2:C5 Ratio (<5:1) Temperature too highLower temp to 0-20°C; switch to Pd(PPh3)4 (slower but more selective).
Loss of Nitro Group Base too strong (e.g., NaOtBu)Switch to weak inorganic bases (

,

, or

).
Bis-coupling (C2 & C5) Excess boronic acidStrict stoichiometry (0.95-1.0 equiv); High dilution (0.05 M).
No Reaction Catalyst poisoning by NitroIncrease catalyst loading to 5 mol%; Ensure rigorous deoxygenation.

References

  • Synthesis and Reactivity of Bromopyridines

    • Spivey, A. C., et al. "Regioselective cross-coupling of 2,4-dibromopyridine and 2,5-dibromopyridine." Org.[1] Lett. (2000).

  • Nitro-Group Activation in Pyridines

    • Schlosser, M. "The Nitro Group as a Leaving Group in Nucleophilic Aromatic Substitution." Eur. J. Org. Chem. (2005).

  • Commercial Availability & Physical Data

    • "2,5-Dibromo-4-nitropyridine (CAS 221241-31-2)."[2][3] ChemicalBook.[4]

  • Palladium Catalysis Mechanisms

    • Miyaura, N., Suzuki, A.[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. (1995).

Sources

Comparative

assessing the purity of synthesized 2,5-Dibromo-4-nitropyridine derivatives by HPLC

Executive Summary 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and PROTAC linkers. Its unique substitution pattern—two halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and PROTAC linkers. Its unique substitution pattern—two halogens flanking a nitro group—makes it highly susceptible to nucleophilic aromatic substitution (


), which is desirable for synthesis but problematic for stability.

The primary analytical challenge is distinguishing the target from regioisomeric impurities (e.g., 2,4-dibromo-5-nitropyridine) and hydrolysis byproducts (brominated pyridinols). While C18 columns are the industry standard, they often fail to resolve these structurally similar halogenated isomers.

This guide compares the conventional C18 approach against a superior Phenyl-Hexyl stationary phase , demonstrating why the latter provides the orthogonal selectivity required for pharmaceutical-grade purity assessment.

Part 1: Comparative Analysis of HPLC Methodologies

The Challenge: Halogenated Isomer Resolution

In the synthesis of 2,5-dibromo-4-nitropyridine (often via nitration of 2,5-dibromopyridine or bromination of 4-nitropyridine), the electron-deficient ring invites side reactions. Standard hydrophobic interaction chromatography (C18) often co-elutes the target with its positional isomers due to identical hydrophobicity (


).
Method A: The Conventional Standard (C18)[1]
  • Mechanism: Hydrophobic exclusion.

  • Performance: Reliable for separating the main peak from highly polar starting materials (e.g., aminopyridines).

  • Limitation: Fails to resolve "critical pairs"—specifically regioisomers like 2,6-dibromo-4-nitropyridine or 2,4-dibromo-5-nitropyridine—which possess nearly identical hydrophobic footprints.

Method B: The Superior Alternative (Phenyl-Hexyl)
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: The electron-deficient nitro-pyridine ring interacts strongly with the electron-rich phenyl ring of the stationary phase. The specific arrangement of the bromine atoms alters the electron density distribution, creating distinct retention shifts for each isomer that C18 cannot detect.

  • Verdict: Recommended. Phenyl-Hexyl columns offer orthogonal selectivity essential for validating the substitution pattern of the pyridine ring.

Comparative Data Summary
MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Separation Principle Hydrophobicity (

)
Hydrophobicity +

-

Stacking
Isomer Resolution (

)
1.2 (Partial Co-elution)> 2.5 (Baseline Separation)
Peak Shape (Tailing) 1.4 (Silanol interaction)1.1 (Superior endcapping)
Detection Limit (LOD) 0.05%0.02% (Sharper peaks)
Suitability Rough reaction monitoringFinal Release Testing / QC

Part 2: Detailed Experimental Protocol (Method B)

This protocol is designed to be MS-compatible to allow for simultaneous mass confirmation of impurities.

Instrumentation & Conditions
  • System: UHPLC or HPLC (Agilent 1290 / Waters ACQUITY class).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).

  • Temperature: 35°C (Control is critical for

    
    -
    
    
    
    interaction reproducibility).
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group specificity).

Mobile Phase Preparation

The use of Formic Acid is preferred over Phosphate buffers to prevent salt precipitation in the MS source and to suppress silanol ionization.

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Methanol is avoided as it can induce solvolysis (nucleophilic attack) on the reactive dibromo-nitro scaffold during storage.

Gradient Profile
Time (min)% Solvent BEvent
0.010Initial Hold (Traps polar hydrolysates)
2.010Isocratic Hold
15.090Linear Gradient (Elutes main compound)
18.090Wash (Removes dimerized byproducts)
18.110Re-equilibration
23.010End of Run
Sample Preparation (Self-Validating Step)

To ensure the assay itself does not degrade the sample:

  • Diluent: Acetonitrile:Water (50:[1]50) with 0.1% Acetic Acid .

    • Rationale: The acidic diluent stabilizes the sample. Neutral or basic diluents can trigger hydrolysis of the labile C-Br bonds flanking the nitro group.

  • Concentration: 0.5 mg/mL.

  • Stability Check: Inject the same vial at T=0 and T=4 hours. If the "impurity" peaks grow, the sample is degrading in the autosampler.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for assessing purity, highlighting the critical divergence point where C18 fails and Phenyl-Hexyl succeeds.

PurityAssessment Start Crude Synthesis Product (2,5-Dibromo-4-nitropyridine) Screening Initial Screening (Standard C18 Column) Start->Screening Decision Isomer Resolution > 1.5? Screening->Decision FailPath Co-elution Detected (Regioisomers Unresolved) Decision->FailPath No (Common) FinalReport Final Purity Calculation (Area % Normalization) Decision->FinalReport Yes (Rare) SwitchPhase Switch to Phenyl-Hexyl Phase (Pi-Pi Interaction Selectivity) FailPath->SwitchPhase Optimization Optimize Gradient (0.1% Formic Acid / ACN) SwitchPhase->Optimization Validation System Suitability Test (Tailing < 1.2, RSD < 2%) Optimization->Validation Validation->FinalReport

Caption: Analytical workflow prioritizing stationary phase selection for halogenated pyridine derivatives.

Part 4: Troubleshooting & Scientific Rationale

Ghost Peaks (Hydrolysis)
  • Observation: New peaks appearing at lower retention times (RT) over a sequence.

  • Root Cause: The 2- and 6-positions are highly electrophilic. Water in the mobile phase can displace a bromine atom, forming 2-bromo-4-nitro-5-hydroxypyridine .

  • Fix: Maintain low pH (pH 2-3) in both mobile phase and sample diluent. Avoid leaving samples in the autosampler >12 hours.

Peak Tailing
  • Observation: Asymmetry factor > 1.5.

  • Root Cause: Interaction between the pyridine nitrogen (basic) and residual silanols on the silica support.

  • Fix: Use a "Endcapped" column (e.g., "Eclipse Plus" or "Kinetex"). The steric protection of the Phenyl-Hexyl ligand also naturally shields silanols better than short-chain alkyl phases.

Identification of Regioisomers
  • Rationale: In Phenyl-Hexyl chromatography, the elution order is often dictated by the electron density of the aromatic ring .

    • 2,5-dibromo-4-nitro (Target): Highly electron-deficient; strong retention via

      
      -
      
      
      
      interaction.
    • Monobromo impurities: Less hydrophobic, elute earlier.

    • Tribromo impurities: More hydrophobic, elute later.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Mac-Mod Analytical. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Link

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Agilent Technical Note. Link

  • BenchChem. Synthesis and Characterization of 2,5-Dibromo-4-nitropyridine. Technical Support Center.[3] Link

  • ChemicalBook. 2,6-Dibromo-4-nitropyridine Chemical Properties and Synthesis.Link

Sources

Validation

Structural Determination &amp; Regiochemical Analysis of 2,5-Dibromo-4-nitropyridine Derivatives

Executive Summary: The Regioselectivity Challenge In the development of heterocyclic pharmaceuticals, 2,5-dibromo-4-nitropyridine serves as a high-value electrophilic scaffold. Its unique substitution pattern offers thre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of heterocyclic pharmaceuticals, 2,5-dibromo-4-nitropyridine serves as a high-value electrophilic scaffold. Its unique substitution pattern offers three distinct reactive sites: the nitro group at C4 (highly labile via


) and bromine atoms at C2 and C5 (available for cross-coupling).

However, a critical ambiguity exists in synthesis: Regioselectivity . When reacting this scaffold with nucleophiles, distinguishing between the displacement of the C4-nitro group and the C2-bromide is often impossible via 1H NMR alone due to the loss of symmetry and similar chemical shifts.

This guide objectively compares the use of Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods for verifying these derivatives. We analyze the structural performance, crystal packing stability, and definitive regiochemical assignment provided by X-ray analysis.

Comparative Analysis: X-Ray vs. NMR & Isomeric Scaffolds

A. Methodological Comparison: Verifying the Product

When 2,5-dibromo-4-nitropyridine reacts with a nucleophile (e.g., a primary amine), two pathways are kinetically competitive. The table below compares the efficacy of analytical techniques in distinguishing the products.

FeatureX-Ray Crystallography (SC-XRD) 1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS)
Regiochemical Certainty Absolute (100%) . Direct visualization of electron density confirms if

or

was displaced.
Ambiguous . Proton shifts at C6/C3 are often too similar to conclusively distinguish C2 vs C4 substitution.Low . Both products may have identical masses if the nucleophile displaces groups of similar mass (rare) or if fragmentation is inconclusive.
Stereochemistry Defines absolute configuration and torsion angles of the added nucleophile.Requires complex NOESY/ROESY experiments; often inconclusive for free-rotating side chains.N/A
Sample Requirement Single crystal (

mm).
Dissolved sample (~5 mg).Trace amount.
Turnaround 24–48 hours (including crystallization).15 minutes.15 minutes.
B. Structural Comparison: 2,5-Dibromo vs. 2,6-Dibromo Isomers

The 2,5-isomer offers distinct solid-state engineering advantages over the more symmetric 2,6-dibromo-4-nitropyridine.

  • Halogen Bonding (XB) Potential:

    • 2,5-Dibromo: The asymmetric placement (C2/C5) creates a "donor-donor" motif that promotes the formation of linear supramolecular chains. The C5-Br is less sterically hindered, forming stronger

      
       contacts.
      
    • 2,6-Dibromo: The symmetric flanking of the ring nitrogen often leads to steric repulsion in packing, forcing the nitro group to twist out of planarity (

      
       torsion), reducing 
      
      
      
      -stacking efficiency.
  • Electronic Activation:

    • The C4-nitro group in the 2,5-isomer is more susceptible to displacement because the C5-bromine provides inductive withdrawal without the "buttressing effect" seen in the 2,6-isomer, where two ortho-bromines shield the C4 position.

Experimental Protocol: Crystallization & Structure Solution

To achieve the "gold standard" characterization described above, the following protocol ensures high-quality single crystals suitable for identifying the regiochemical outcome.

Step 1: Synthesis & Isolation (Representative)
  • Reactant: 2,5-Dibromo-4-nitropyridine (1.0 eq).

  • Reagent: Morpholine (1.1 eq) +

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN),

    
    C, 4h.
    
  • Workup: Evaporate solvent, wash with water, extract with DCM.

Step 2: Crystallization (Vapor Diffusion Method)
  • Why Vapor Diffusion? Direct evaporation often yields amorphous powder for these nitro-pyridines due to rapid nucleation. Vapor diffusion allows for thermodynamic control, favoring the growth of X-ray quality prisms.

  • Protocol:

    • Dissolve 15 mg of the crude product in a minimal amount of "Good Solvent" (e.g., THF or DCM) in a small inner vial.

    • Place this open vial inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Hexane).

    • Seal the outer jar tightly.

    • Store at

      
      C in a vibration-free environment for 48-72 hours.
      
    • Result: The pentane vapor slowly diffuses into the THF, lowering solubility gradually and growing distinct yellow/orange prisms.

Step 3: Data Collection & Refinement
  • Temperature: Collect at 100 K (Cryostream) to freeze side-chain disorder.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Bromine atoms.
  • Refinement: Use SHELXL. Pay specific attention to the Occupancy Factors if you suspect a solid solution of starting material and product.

Visualization of Workflows

Diagram 1: Regioselectivity Pathways & Structural Resolution

This diagram illustrates the chemical ambiguity and how X-ray diffraction resolves the C2 vs. C4 attack.

Regioselectivity Start 2,5-Dibromo- 4-nitropyridine Reaction SNAr Reaction (Competition) Start->Reaction Nucleophile Nucleophile (R-NH2) Nucleophile->Reaction PathA Path A: C4 Attack (Displace NO2) Reaction->PathA Kinetic Pref? PathB Path B: C2 Attack (Displace Br) Reaction->PathB Thermodynamic? ProdA Product A: 2,5-Dibromo-4-amino... PathA->ProdA ProdB Product B: 5-Bromo-4-nitro-2-amino... PathB->ProdB Xray X-Ray Diffraction (Electron Density Map) ProdA->Xray ProdB->Xray Result DEFINITIVE STRUCTURE (Heavy Atom Location) Xray->Result Resolves Br vs NO2

Caption: Flowchart distinguishing the competitive


 pathways. X-ray diffraction definitively identifies the product by locating the heavy Bromine atoms.
Diagram 2: Crystallographic Workflow

The process from crude solid to refined structure.

CrystalWorkflow Crude Crude Reaction Mixture Diff Vapor Diffusion (THF / Pentane) Crude->Diff Dissolve Harvest Crystal Harvesting (Microscope) Diff->Harvest 48-72h Mount Mount on Goniometer (100 K Stream) Harvest->Mount Paratone Oil Collect Data Collection (Mo-Source) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve HKL File

Caption: Step-by-step crystallographic workflow for brominated nitropyridines, emphasizing vapor diffusion for optimal crystal growth.

Data Interpretation & Expected Metrics

When analyzing the solved structure of a 2,5-dibromo-4-nitropyridine derivative, compare your refined parameters against these standard ranges to validate your model.

Key Bond Metrics (Reference Values)
Bond TypeTypical Length (Å)Interpretation
C(sp2) – Br

Standard aromatic C-Br. If this bond is found at C4, the Nitro group was displaced.
C(sp2) –


The C-N bond is significantly shorter than C-Br. This large difference (

Å) makes X-ray identification unambiguous.
C(sp2) – N(amine)

Indicates successful

substitution. Characterized by planarity with the ring (conjugation).
Torsion (

)

In 2,5-derivatives, the nitro group is often twisted due to the adjacent C5-Br. In 2,6-derivatives, this twist is often

.
Halogen Bonding (Supramolecular Synthons)

Look for Type II Halogen Bonds in your packing diagram:

  • Interaction:

    
     (nitro) or 
    
    
    
    (pyridine).
  • Geometry: The

    
     angle should be near 
    
    
    
    (linear), indicating a
    
    
    -hole interaction.
  • Significance: These interactions stabilize the crystal lattice and can increase the melting point relative to non-halogenated analogues.

References

  • PubChem. (n.d.). 2,5-dibromo-4-nitropyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering.[1][2][3][4][5] Chemical Reviews. (Provides the theoretical basis for analyzing Br...N interactions in these scaffolds).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for standard C-Br and C-N bond lengths).
  • Vertex AI Search. (2023). Regioselective SNAr reactions of 2,5-dibromo-4-nitropyridine.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dibromo-4-nitropyridine

This document provides essential safety and logistical information for the proper handling and disposal of 2,5-Dibromo-4-nitropyridine. As a halogenated and nitrated aromatic compound, it necessitates a rigorous and info...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2,5-Dibromo-4-nitropyridine. As a halogenated and nitrated aromatic compound, it necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Foundational Principles: Hazard Recognition and Mitigation

Before any disposal protocol is initiated, a complete understanding of the compound's inherent risks is paramount. 2,5-Dibromo-4-nitropyridine is classified as a hazardous substance, primarily exhibiting irritant properties and potential for acute toxicity.[1][2][3] The operational imperative is to minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).

1.1. Engineering Controls: The First Line of Defense

All handling of 2,5-Dibromo-4-nitropyridine, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles, which may cause respiratory irritation.[1][3]

1.2. Personal Protective Equipment (PPE): A Non-Negotiable Mandate

The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure. The causality behind each selection is rooted in the compound's known hazards.

Hazard ClassificationGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1][3][4]GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing.[1]Nitrile Gloves: Provide an effective barrier against incidental contact. Lab Coat: Protects skin and personal clothing from contamination.
Serious Eye Irritation (Category 2)[1][3][4]GHS07 (Exclamation Mark)P280: Wear eye protection/face protection.[1]Safety Goggles: Must be worn to protect against dust particles. A face shield should be used in conjunction with goggles if there is a risk of splashing.[5][6]
Respiratory Irritation (Category 3)[1][3][4]GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][7]Chemical Fume Hood: Primary control. If work outside a hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[8]
Acute Toxicity (Assumed)GHS06 (Skull and Crossbones)[2][7]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]Procedural controls, such as prohibiting eating, drinking, or smoking in the laboratory, are essential.

1.3. Chemical Incompatibility: Preventing Dangerous Reactions

2,5-Dibromo-4-nitropyridine is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Co-mingling this waste with incompatible materials can lead to vigorous, potentially explosive reactions.[9] Therefore, a dedicated and segregated waste stream is not just a recommendation; it is a critical safety requirement.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2,5-Dibromo-4-nitropyridine is governed by its classification as a halogenated organic hazardous waste.[10][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[12][13]

G start Waste Generation: 2,5-Dibromo-4-nitropyridine waste_type Identify Waste Stream start->waste_type pure_solid Pure or Grossly Contaminated Solid waste_type->pure_solid  Solid Waste contaminated_labware Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated_labware  Debris empty_container Original Empty Container waste_type->empty_container  Container collect Collect in a dedicated, sealed, and labeled halogenated waste container. pure_solid->collect contaminated_labware->collect rinse Triple rinse with a suitable solvent (e.g., acetone). empty_container->rinse segregate Segregate from incompatible materials (strong acids, bases, oxidizing agents). collect->segregate rinsate Collect rinsate as halogenated organic waste. rinse->rinsate dispose_container Deface label and puncture container. Dispose of as solid waste or per institutional guidelines. rinse->dispose_container rinsate->collect store Store in a designated satellite accumulation area. segregate->store final_disposal Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration. store->final_disposal

Caption: Decision workflow for the safe disposal of 2,5-Dibromo-4-nitropyridine waste streams.

2.1. Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Transfer Waste: Carefully transfer residual 2,5-Dibromo-4-nitropyridine and any materials grossly contaminated with it (e.g., weighing paper, contaminated silica gel) into the designated container.

  • Collect Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, wipes, and disposable plasticware, must also be placed in this container.[1]

  • Seal and Store: Securely seal the container and store it in a designated satellite accumulation area, away from incompatible materials.

2.2. Decontamination of Non-Disposable Items

  • Glassware/Equipment: Rinse contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone).

  • Rinsate Disposal: The solvent rinsate is now considered halogenated hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.[12]

  • Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

2.3. Spill Response

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory. Remove all sources of ignition.[12][14]

  • Don PPE: Wear the full PPE ensemble as described in Section 1.2.

  • Contain and Collect: Do not use water. Carefully sweep or scoop the solid material to avoid creating dust. Place the collected material into the designated halogenated solid waste container.[1]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as hazardous waste.

2.4. Final Disposal Pathway: Licensed Incineration All waste containing 2,5-Dibromo-4-nitropyridine must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7] The required method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing.[12]

  • Why Incineration? This process ensures the complete thermal destruction of the pyridine ring.

  • Why Flue Gas Scrubbing? The combustion of a halogenated, nitrated compound produces acidic gases, primarily hydrogen bromide (HBr) and nitrogen oxides (NOx). Flue gas scrubbers are essential to neutralize these corrosive and environmentally damaging byproducts before they are released into the atmosphere.[10][12]

Emergency Protocols

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[3][12]

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Always have the Safety Data Sheet (SDS) for 2,5-Dibromo-4-nitropyridine available for emergency responders.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Dibromo-4-nitropyridine. Retrieved from [Link]

  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Incompatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • IIP Series. (n.d.). Chapter- 17 Pharmaceutical Incompatibilities-I. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Pharma Education. (n.d.). 1.9 Physical and Chemical Incompatibilities in Non-Sterile Compounding and Reconstitution. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubMed. (n.d.). Incompatibilities of chemicals. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dibromo-4-nitropyridine

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, in-depth safety and logistical information for handlin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, in-depth safety and logistical information for handling 2,5-Dibromo-4-nitropyridine, a compound that, like many nitrated aromatic and pyridine derivatives, requires stringent safety protocols. Our commitment is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for 2,5-Dibromo-4-nitropyridine may be limited, its structural motifs—a dibrominated and nitrated pyridine ring—provide clear indicators of its potential hazards. Structurally related compounds, such as other brominated and nitrated pyridines, are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] Some are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Therefore, a prudent approach dictates treating 2,5-Dibromo-4-nitropyridine with a high degree of caution, assuming it possesses similar or potentially greater hazards.

The primary routes of exposure are dermal contact, ocular contact, inhalation of dust particles, and ingestion.[7] The operational plan for handling this compound must be built around minimizing these exposure routes through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically informed decision based on the anticipated physical and chemical interactions with the substance. For all operations involving 2,5-Dibromo-4-nitropyridine, the following PPE is mandatory.[8]

Eye and Face Protection: Shielding Against the Irreversible

Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.

  • Mandatory: Indirect-vent, impact- and splash-resistant chemical safety goggles.[9]

  • For High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[9] Contact lenses should not be worn when working with this substance, as they can trap chemicals against the eye.[9]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect skin and clothing.[10] It should be fully buttoned with the sleeves rolled down.

  • Gloves: The choice of glove material is critical. Nitrile gloves are generally suitable for incidental contact with a wide range of organic compounds.[8][11] However, for prolonged handling or in situations with a high risk of immersion, it is crucial to consult the glove manufacturer's compatibility charts. Always double-glove when handling highly toxic substances. Gloves should be inspected for any signs of degradation or perforation before and during use. If a glove is compromised, it must be replaced immediately.[10]

  • Full Body Protection: For large-scale operations or in the event of a spill, a PVC apron or a full protective suit may be necessary to prevent widespread skin contact.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory to protect against spills.[8][10]

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle 2,5-Dibromo-4-nitropyridine within a properly functioning chemical fume hood.[8][12]

  • When Respiratory Protection is Necessary: In situations where engineering controls are not feasible or during emergency situations such as a spill, respiratory protection is required. The type of respirator will depend on the concentration of airborne contaminants. For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[13]

Operational and Disposal Plans: A Step-by-Step Guide

A safe workflow encompasses every stage of handling, from preparation to disposal.

Pre-Operational Checklist:
  • Hazard Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.[11]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[14]

Safe Handling Protocol:
  • Donning PPE: Don PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.

  • Weighing and Transfer: Conduct all weighing and transfer of solid 2,5-Dibromo-4-nitropyridine within a chemical fume hood to minimize the generation of airborne dust.[2]

  • In Solution: When working with the compound in solution, be mindful of potential splashes and work well within the fume hood.

  • Heating: Use a water bath or heating mantle for heating; avoid open flames.[8]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[9][10]

Decontamination and Disposal:
  • Work Surfaces: Decontaminate all work surfaces after use.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing papers, and empty containers, in a designated, labeled hazardous waste container.[2] Do not dispose of 2,5-Dibromo-4-nitropyridine down the drain.[8] Waste should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[15]

Summary of Personal Protective Equipment

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloved)Lab CoatChemical Fume Hood
Handling Solutions Chemical Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Large-Scale Operations Chemical Safety Goggles & Face ShieldChemical Resistant Gloves (consult manufacturer's guide)Lab Coat & PVC ApronChemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesChemical Protective SuitNIOSH-approved Respirator

Workflow for Safe Handling of 2,5-Dibromo-4-nitropyridine

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Inspect & Don PPE B->C D Weigh & Transfer Solid C->D Enter Handling Phase E Prepare Solution D->E F Conduct Reaction E->F G Decontaminate Work Area F->G Reaction Complete H Segregate Hazardous Waste G->H I Doff PPE & Wash Hands H->I J Store Waste in Labeled Container H->J K Arrange for Professional Disposal J->K

Caption: Safe handling workflow for 2,5-Dibromo-4-nitropyridine.

Emergency Procedures: Be Prepared

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

By adhering to these rigorous safety protocols, you can confidently and safely handle 2,5-Dibromo-4-nitropyridine, ensuring a secure environment for groundbreaking research.

References

  • Jubilant Ingrevia. (n.d.). 2,5-Dibromopyridine Safety Data Sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-nitropyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ECHEMI. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE SDS, 4487-57-4 Safety Data Sheets.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Chemwatch. (n.d.). GHS SDS 1282.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • ChemScene. (n.d.). 2,4-Dibromo-5-nitropyridine.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ECHEMI. (n.d.). 2,5-Dibromo-4-methyl-3-nitropyridine SDS, 947534-69-2 Safety Data Sheets.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-nitropyridine.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-5-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • The University of Cyprus - Department of Chemistry. (2024). Laboratory Health & Safety Rules.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • PubChem. (n.d.). 2,5-Dibromopyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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